Bis(ethylamino)-tert-butylamino-s-triazine
Description
The exact mass of the compound N2-tert-butyl-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-N-tert-butyl-4-N,6-N-diethyl-1,3,5-triazine-2,4,6-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N6/c1-6-12-8-14-9(13-7-2)16-10(15-8)17-11(3,4)5/h6-7H2,1-5H3,(H3,12,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCBDPVUYWSIIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)NC(C)(C)C)NCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35651-07-1 | |
| Record name | 6-(tert-butylimino)-2-N,4-N-diethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Bis(ethylamino)-tert-butylamino-s-triazine chemical structure and properties
An In-depth Technical Guide to Bis(ethylamino)-tert-butylamino-s-triazine: Structure, Properties, and Biological Activity
Introduction
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and putative biological activity of 2,4-bis(ethylamino)-6-(tert-butylamino)-1,3,5-triazine. While specific experimental data for this particular molecule is limited in publicly accessible literature, its chemical identity as a member of the s-triazine class of compounds allows for well-supported extrapolation of its characteristics based on extensive research on analogous compounds, such as the herbicides atrazine and simazine. This document is intended for researchers, scientists, and professionals in drug development and agricultural science who are interested in the chemistry and biological interactions of substituted s-triazines.
Chemical Structure and Identification
The compound is a symmetrically substituted triazine, with the formal IUPAC name 2,4-bis(ethylamino)-6-(tert-butylamino)-1,3,5-triazine . The core of the molecule is a 1,3,5-triazine ring, which is a six-membered aromatic ring containing three nitrogen atoms at positions 1, 3, and 5. This core is substituted with two ethylamino groups and one tert-butylamino group at the 2, 4, and 6 positions, respectively.
Chemical Structure:
Note: A more formal 2D structural representation would be beneficial for clarity, but this ASCII art provides a basic layout.
Physicochemical Properties
Table 1: Comparison of Physicochemical Properties of Related s-Triazine Herbicides
| Property | Simazine[1][2] | Atrazine | Terbuthylazine[4] | 2,4-bis(ethylamino)-6-(tert-butylamino)-1,3,5-triazine (Estimated) |
| IUPAC Name | 6-chloro-N2,N4-diethyl-1,3,5-triazine-2,4-diamine | 6-chloro-N2-ethyl-N4-isopropyl-1,3,5-triazine-2,4-diamine | 2-(tert-butylamino)-4-chloro-6-(ethylamino)-s-triazine | 2,4-bis(ethylamino)-6-(tert-butylamino)-1,3,5-triazine |
| Molecular Formula | C₇H₁₂ClN₅ | C₈H₁₄ClN₅ | C₉H₁₆ClN₅ | C₁₁H₂₂N₆ |
| Molecular Weight | 201.66 g/mol | 215.68 g/mol | 229.71 g/mol | ~238.35 g/mol |
| Appearance | White crystalline solid | White crystalline solid | White solid | Likely a white crystalline solid |
| Melting Point | 225 °C | 175-177 °C | 177-179 °C | 180-200 °C |
| Water Solubility | 5 mg/L (at 20 °C) | 33 mg/L (at 20 °C) | 8.5 mg/L (at 25 °C) | Low, likely in the range of 5-50 mg/L |
| Vapor Pressure | 6.1 x 10⁻⁹ mmHg (at 20 °C) | 3.0 x 10⁻⁷ mmHg (at 20 °C) | 2.1 x 10⁻⁶ mmHg (at 25 °C) | Very low |
| LogP | 2.18 | 2.61 | 3.40 | ~3.0-3.5 |
Experimental Protocols
Proposed Synthesis
The synthesis of asymmetrically substituted amino-s-triazines typically starts with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a readily available and reactive precursor. The chlorine atoms can be sequentially substituted by nucleophilic attack from amines. The reactivity of the chlorine atoms decreases with each substitution, and the reaction temperature can be controlled to achieve selective substitution.
Protocol for the Synthesis of 2,4-bis(ethylamino)-6-(tert-butylamino)-1,3,5-triazine:
-
Step 1: Monosubstitution. Dissolve cyanuric chloride in a suitable solvent such as acetone or tetrahydrofuran (THF), and cool the mixture to 0-5 °C in an ice bath. Add one equivalent of tert-butylamine dropwise while maintaining the temperature. An acid scavenger, such as sodium carbonate or a tertiary amine, is typically added to neutralize the HCl byproduct. The reaction is stirred for several hours at low temperature to yield 2-chloro-4-(tert-butylamino)-6-amino-1,3,5-triazine.
-
Step 2: Disubstitution. To the solution containing the monosubstituted product, add two equivalents of ethylamine. The reaction temperature is then raised to room temperature or slightly above (e.g., 40-50 °C) to facilitate the substitution of the remaining two chlorine atoms. The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
Purification. Upon completion, the reaction mixture is filtered to remove any precipitated salts. The solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.
The following diagram illustrates the proposed synthetic workflow.
Analytical Methodology
High-performance liquid chromatography (HPLC) is a standard method for the analysis of s-triazines.[5] Due to the lack of a strong chromophore, UV detection is typically performed at low wavelengths (around 220 nm). For more sensitive and selective analysis, HPLC coupled with mass spectrometry (LC-MS) is the preferred method.
General HPLC Protocol:
-
Instrumentation: A standard HPLC system with a UV or a mass spectrometer detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid, e.g., 0.1%, to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm or MS with electrospray ionization (ESI) in positive mode.
-
Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.
Biological Activity and Mechanism of Action
By analogy with other herbicidal s-triazines, the primary mechanism of action for 2,4-bis(ethylamino)-6-(tert-butylamino)-1,3,5-triazine is expected to be the inhibition of photosynthesis.[6][7] These compounds act by blocking the electron transport chain in Photosystem II (PSII).[8][9]
Specifically, the triazine molecule binds to the D1 protein of the PSII complex, at the binding site for plastoquinone (QB).[6] This binding prevents the transfer of electrons from the primary electron acceptor (QA) to QB, thereby halting the photosynthetic electron flow.[6][9] The blockage of electron transport leads to the production of reactive oxygen species, which cause lipid peroxidation and ultimately lead to the death of the plant.[7]
The following diagram illustrates the mechanism of action of s-triazine herbicides.
Conclusion
While 2,4-bis(ethylamino)-6-(tert-butylamino)-1,3,5-triazine is not a widely studied compound, its structural similarity to well-known s-triazine herbicides provides a strong basis for understanding its chemical and biological properties. It is likely a solid with low water solubility, and it can be synthesized from cyanuric chloride. Its primary biological effect is expected to be the inhibition of photosynthesis via binding to the D1 protein in Photosystem II. This technical guide provides a foundational understanding for researchers interested in this and related s-triazine compounds. Further experimental validation is required to confirm the specific properties and activities of this molecule.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Simazine | 122-34-9 [chemicalbook.com]
- 3. Triazine herbicides (PIM G013) [inchem.org]
- 4. 2-tert-Butylamino-4-chloro-6-ethylamino-1,3,5-triazine: a structure with Z' = 4 containing two different molecular conformations and two independent chains of hydrogen-bonded R(2)2(8) rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatographic determination of triamino-s-triazine in fertilizer mixes: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Triazine herbicides [m.chemicalbook.com]
- 8. teamchem.co [teamchem.co]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Synthesis and Characterization of Bis(ethylamino)-tert-butylamino-s-triazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Bis(ethylamino)-tert-butylamino-s-triazine, a substituted s-triazine compound. The s-triazine scaffold is a significant pharmacophore in drug discovery and a key structural component in various herbicides. This document details a plausible synthetic route, purification protocols, and expected analytical characterizations. Furthermore, it explores the common herbicidal mode of action associated with s-triazine derivatives, providing a visual representation of the involved biological pathway.
Synthesis of this compound
The synthesis of asymmetrically substituted s-triazines, such as this compound, is typically achieved through a stepwise nucleophilic substitution of the chlorine atoms on cyanuric chloride. The reactivity of the chlorine atoms decreases with each substitution, allowing for a controlled, sequential addition of different amines by carefully managing the reaction temperature.
A general principle is that the first chlorine atom is the most reactive and can be substituted at low temperatures (around 0-5 °C), the second chlorine atom requires a higher temperature (typically room temperature), and the third substitution necessitates heating (often reflux).
Experimental Protocol: Stepwise Synthesis
This protocol outlines a plausible method for the synthesis of this compound from cyanuric chloride.
Materials:
-
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
-
Ethylamine
-
tert-Butylamine
-
Acetone
-
Sodium carbonate (Na₂CO₃) or another suitable base (e.g., triethylamine)
-
Distilled water
-
Tetrahydrofuran (THF)
-
Sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, condenser, magnetic stirrer, etc.)
Procedure:
Step 1: Monosubstitution with tert-Butylamine to form 2-chloro-4-tert-butylamino-6-ethylamino-s-triazine
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1 equivalent) in acetone.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of tert-butylamine (1 equivalent) in acetone from the dropping funnel while maintaining the temperature between 0-5 °C.
-
Simultaneously, add an aqueous solution of a base like sodium carbonate (1 equivalent) to neutralize the liberated hydrochloric acid.
-
Stir the reaction mixture at 0-5 °C for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the intermediate product, 2,4-dichloro-6-(tert-butylamino)-s-triazine, is formed.
Step 2: Disubstitution with Ethylamine
-
To the reaction mixture containing the monosubstituted intermediate, add a solution of ethylamine (2 equivalents) in acetone.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Again, a base should be present to neutralize the HCl produced.
-
Monitor the reaction by TLC until the starting material is consumed.
Step 3: Work-up and Purification
-
Once the reaction is complete, remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure compound.
Logical Workflow for the Synthesis:
Caption: Stepwise synthesis of this compound.
Characterization of this compound
Due to the lack of specific published data for this compound, this section presents expected and representative data based on the analysis of structurally similar substituted s-triazines.
Physical Properties
| Property | Expected Value |
| CAS Number | 35651-07-1 |
| Molecular Formula | C₁₁H₂₂N₆ |
| Molecular Weight | 238.33 g/mol |
| Appearance | Expected to be a white to off-white solid. |
| Melting Point | Expected to be in the range of 100-200 °C. |
| Solubility | Likely soluble in organic solvents like acetone, chloroform, and methanol. |
Spectroscopic Data (Representative)
The following tables summarize the expected spectroscopic data for this compound based on known data for similar compounds.
Table 1: Representative ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 1.1 - 1.3 | Triplet | 6H | -CH₂-CH₃ (from ethyl groups) |
| ~ 1.4 - 1.6 | Singlet | 9H | -C(CH₃ )₃ (from tert-butyl group) |
| ~ 3.2 - 3.5 | Quartet | 4H | -CH₂ -CH₃ (from ethyl groups) |
| ~ 5.0 - 6.0 (broad) | Singlet | 3H | -NH - (from ethyl and tert-butyl groups) |
Table 2: Representative ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 15 | -CH₂-CH₃ (from ethyl groups) |
| ~ 29 | -C(CH₃ )₃ (from tert-butyl group) |
| ~ 39 | -CH₂ -CH₃ (from ethyl groups) |
| ~ 51 | -C (CH₃)₃ (from tert-butyl group) |
| ~ 165 - 170 | C -N (Carbon atoms of the triazine ring) |
Table 3: Representative FTIR Data
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3200 - 3400 | N-H stretching vibrations |
| ~ 2850 - 2980 | C-H stretching vibrations (aliphatic) |
| ~ 1550 - 1650 | C=N stretching vibrations of the triazine ring |
| ~ 1450 - 1550 | N-H bending vibrations |
| ~ 800 - 850 | Triazine ring breathing vibration |
Table 4: Representative Mass Spectrometry Data
| m/z Value | Assignment |
| 238 | [M]⁺ (Molecular ion) |
| 223 | [M - CH₃]⁺ (Loss of a methyl group from the tert-butyl group) |
| 182 | [M - C₄H₉]⁺ (Loss of the tert-butyl group) |
| Fragments corresponding to the loss of ethyl groups and further fragmentation of the triazine ring are also expected. |
Biological Activity and Signaling Pathway
While specific biological activities for this compound are not extensively documented in publicly available literature, many s-triazine derivatives are known for their potent herbicidal activity. A primary mode of action for this class of herbicides is the inhibition of photosynthesis.
Herbicidal Mode of Action: Inhibition of Photosystem II
Triazine herbicides act by blocking the electron transport chain in Photosystem II (PSII) within the chloroplasts of susceptible plants. Specifically, they bind to the D1 protein of the PSII complex, at the binding site of plastoquinone (QB). This binding event prevents the transfer of electrons from the primary electron acceptor (QA) to QB, thereby interrupting the photosynthetic electron flow. The blockage of electron transport leads to a buildup of highly reactive oxygen species, which cause lipid peroxidation and ultimately lead to the destruction of cell membranes and cell death.
Signaling Pathway of Photosystem II Inhibition by s-Triazines:
Caption: Inhibition of Photosystem II by s-triazine herbicides.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined stepwise synthesis from cyanuric chloride is a robust and well-established method for producing asymmetrically substituted s-triazines. The expected characterization data serves as a valuable reference for researchers working with this or similar compounds. Furthermore, the elucidation of the common herbicidal mode of action through the inhibition of photosystem II provides insight into the potential biological applications of this class of molecules. This guide is intended to be a valuable resource for professionals in chemical synthesis, drug discovery, and agricultural science.
The Core Mechanism of Terbuthylazine: A Technical Guide to its Herbicidal Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of Bis(ethylamino)-tert-butylamino-s-triazine, commonly known as terbuthylazine, a widely utilized s-triazine herbicide. This document provides a comprehensive overview of its molecular interactions, physiological effects on target plants, quantitative data on its efficacy, and detailed experimental protocols for its study.
Introduction to Terbuthylazine
Terbuthylazine is a selective, pre- and post-emergence herbicide effective against a broad spectrum of annual broadleaf and some grass weeds.[1] Its herbicidal activity stems from its ability to inhibit photosynthesis, a fundamental process for plant survival.[1][2][3][4][5][6] Understanding the precise mechanism of action at the molecular level is crucial for the development of new herbicides, managing herbicide resistance, and assessing environmental impact.
Molecular Mechanism of Action: Inhibition of Photosystem II
The primary mode of action of terbuthylazine is the inhibition of photosynthesis at Photosystem II (PSII), a critical protein complex in the thylakoid membranes of chloroplasts.[1][2][3][4][5][6]
The Target: The D1 Protein and the QB Binding Site
Terbuthylazine exerts its inhibitory effect by targeting the D1 protein, a core subunit of the PSII reaction center.[7][8][9][10] Specifically, it competes with the native plastoquinone molecule for binding to the QB binding niche on the D1 protein.[7][8][9][10] This competitive binding effectively blocks the electron transport chain.
Disruption of the Photosynthetic Electron Transport Chain
Under normal photosynthetic conditions, light energy excites electrons in PSII, which are then transferred through a series of carriers. The mobile electron carrier, plastoquinone (PQ), binds to the QB site on the D1 protein, accepts two electrons from the primary quinone acceptor (QA), and then shuttles them to the cytochrome b6f complex.
Terbuthylazine, due to its structural similarity to plastoquinone, binds to the QB site, preventing the binding of PQ. This blockage of the QB site halts the electron flow from QA to PQ, thereby interrupting the entire photosynthetic electron transport chain.[7][11] Consequently, the fixation of CO2 and the production of ATP and NADPH, essential for plant growth, are inhibited.[7][11]
Molecular Interactions at the Binding Site
The binding of terbuthylazine to the QB niche involves specific interactions with amino acid residues of the D1 protein. For triazine herbicides, a key amino acid involved in this interaction is Serine-264.[7][9][10] The presence and orientation of this and other nearby amino acids, such as Phenylalanine-265 and Alanine-251, are critical for the stable binding of the herbicide. The development of resistance to triazine herbicides in some weed biotypes is often attributed to a single amino acid substitution at position 264 (e.g., Serine to Glycine), which reduces the binding affinity of the herbicide.[7][12]
Physiological Consequences and Symptomatology
The inhibition of electron transport by terbuthylazine leads to a cascade of damaging physiological events:
-
Formation of Reactive Oxygen Species (ROS): The blockage of electron flow leads to the accumulation of highly energized chlorophyll molecules and the formation of triplet chlorophyll. This, in turn, reacts with molecular oxygen to produce highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.[7][13][14]
-
Oxidative Stress and Cellular Damage: These ROS are highly destructive and cause lipid peroxidation of cell membranes, leading to loss of membrane integrity and leakage of cellular contents.[7][13][14]
-
Chlorophyll Destruction (Chlorosis): The oxidative stress also leads to the degradation of chlorophyll, resulting in the characteristic yellowing or whitening of the leaves, a symptom known as chlorosis.[2][6][15]
-
Tissue Death (Necrosis): The progressive cellular damage ultimately leads to tissue death, or necrosis, which typically appears on the margins and tips of older leaves first.[2][6][15]
Symptoms of terbuthylazine phytotoxicity in susceptible plants include interveinal and marginal chlorosis on older leaves, which progresses to necrosis and ultimately, plant death.[2][6][15]
Quantitative Data on Terbuthylazine Activity
The efficacy of terbuthylazine as a PSII inhibitor can be quantified through various experimental measurements. The following table summarizes key quantitative data.
| Parameter | Value/Range | Species/System | Method | Reference |
| I50 | Similar to diuron (7–8 × 10−8 M) | Pea (Pisum sativum) thylakoids | DPIP photoreduction assay and OJIP fluorescence transient analysis | [8] |
| Binding Affinity | High affinity for the D1 QB site | Pea (Pisum sativum) | Molecular docking and functional assays | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of terbuthylazine.
Isolation of Thylakoid Membranes
Objective: To isolate functional chloroplast thylakoid membranes from plant tissue for in vitro assays.
Materials:
-
Fresh spinach or pea leaves (approximately 20 g)
-
Grinding buffer (50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM EDTA, 1 mM MgCl2, 0.1% BSA)
-
Wash buffer (50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 5 mM MgCl2)
-
Resuspension buffer (50 mM HEPES-KOH pH 7.5, 0.1 M sorbitol, 5 mM MgCl2)
-
Blender or mortar and pestle
-
Cheesecloth and Miracloth
-
Refrigerated centrifuge and tubes
Protocol:
-
Homogenize the leaves in ice-cold grinding buffer.
-
Filter the homogenate through several layers of cheesecloth and Miracloth to remove large debris.
-
Centrifuge the filtrate at 1,000 x g for 5 minutes at 4°C to pellet the chloroplasts.
-
Discard the supernatant and gently resuspend the pellet in wash buffer.
-
Centrifuge again at 1,000 x g for 5 minutes at 4°C.
-
To lyse the chloroplasts and release the thylakoids, resuspend the pellet in a hypotonic resuspension buffer.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet the thylakoid membranes.
-
Resuspend the thylakoid pellet in a minimal volume of resuspension buffer and determine the chlorophyll concentration spectrophotometrically.
Photosystem II Activity Assay (DCPIP Photoreduction)
Objective: To measure the rate of electron transport in isolated thylakoids and assess the inhibitory effect of terbuthylazine.
Materials:
-
Isolated thylakoid membranes
-
Assay buffer (50 mM HEPES-KOH pH 7.5, 0.1 M sorbitol, 5 mM MgCl2, 10 mM NaCl)
-
2,6-dichlorophenolindophenol (DCPIP) solution (1 mM)
-
Terbuthylazine stock solution (in a suitable solvent like ethanol or DMSO)
-
Spectrophotometer capable of measuring absorbance at 600 nm
-
Light source
Protocol:
-
Prepare a reaction mixture containing assay buffer and thylakoids (to a final chlorophyll concentration of 10-20 µg/mL).
-
Add varying concentrations of terbuthylazine to different reaction tubes. Include a control with no herbicide.
-
Incubate the mixtures in the dark for 5-10 minutes.
-
Add DCPIP to a final concentration of 50-100 µM.
-
Measure the initial absorbance at 600 nm in the dark.
-
Expose the samples to a strong light source and record the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 2-3 minutes). The reduction of DCPIP by PSII leads to a loss of its blue color.
-
Calculate the rate of DCPIP photoreduction for each terbuthylazine concentration.
-
Plot the rate of photoreduction against the logarithm of the terbuthylazine concentration to determine the I50 value (the concentration of herbicide that inhibits PSII activity by 50%).
Chlorophyll Fluorescence Measurement (OJIP Transient)
Objective: To analyze the effect of terbuthylazine on the primary photochemistry of PSII by measuring the fast chlorophyll fluorescence induction curve (OJIP transient).
Materials:
-
Intact leaves or isolated thylakoids
-
A portable fluorometer capable of measuring fast fluorescence transients (e.g., a Plant Efficiency Analyser, PEA)
-
Terbuthylazine solutions of varying concentrations
Protocol:
-
Dark-adapt the plant leaves for at least 20-30 minutes.
-
Apply the different concentrations of terbuthylazine to the leaves (e.g., by infiltration or spraying) and allow for incubation.
-
Attach the leaf clip of the fluorometer to the treated leaf area.
-
Record the chlorophyll fluorescence induction curve upon illumination with a saturating light pulse. The OJIP transient represents the rise in fluorescence from the initial level (O) to the maximal level (P) through intermediate steps (J and I).
-
Analyze the shape of the OJIP transient. Inhibition of electron transport at the QB site by terbuthylazine typically leads to a faster rise to the J-step and an overall increase in fluorescence intensity, indicating a more reduced state of QA.
-
Extract various parameters from the OJIP curve to quantify the effects on PSII efficiency.
Visualizations
The following diagrams illustrate the mechanism of action of terbuthylazine and a typical experimental workflow.
References
- 1. sipcam-oxon.com [sipcam-oxon.com]
- 2. Photosystem II inhibitors – Triazine Herbicides | NC State Extension Publications [content.ces.ncsu.edu]
- 3. apvma.gov.au [apvma.gov.au]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Triazine herbicides [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 19.5 Herbicide Resistance to Photosystem II Inhibitors – Principles of Weed Control [ohiostate.pressbooks.pub]
- 10. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wssa.net [wssa.net]
- 12. researchgate.net [researchgate.net]
- 13. assets.far.org.nz [assets.far.org.nz]
- 14. researchgate.net [researchgate.net]
- 15. www2.lsuagcenter.com [www2.lsuagcenter.com]
Environmental fate and transport of Bis(ethylamino)-tert-butylamino-s-triazine
An In-depth Technical Guide to the Environmental Fate and Transport of Terbuthylazine
Introduction
Terbuthylazine, chemically known as N2-tert-butyl-6-chloro-N4-ethyl-1,3,5-triazine-2,4-diamine, is a selective herbicide belonging to the s-triazine class. It is widely utilized for the pre- and post-emergence control of a broad spectrum of annual grasses and broadleaf weeds in various crops, including maize, sorghum, and sugarcane, as well as in forestry.[1] Following the restriction and ban of atrazine in several regions, the use of terbuthylazine has increased, making a thorough understanding of its environmental behavior—its fate and transport—critical for assessing its ecological impact and ensuring water safety.[2][3]
This technical guide provides a comprehensive overview of the environmental fate and transport of terbuthylazine, synthesizing data on its physicochemical properties, degradation pathways, and mobility in soil and water systems. It is intended for researchers, environmental scientists, and regulatory professionals.
Physicochemical Properties
The environmental behavior of a pesticide is fundamentally governed by its physicochemical properties. These characteristics determine its solubility in water, its potential to volatilize, and its affinity for soil particles, thereby influencing its persistence and mobility. The key properties of terbuthylazine are summarized below.
Table 1: Physicochemical Properties of Terbuthylazine
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₉H₁₆ClN₅ | [4][5] |
| Molar Mass | 229.71 g/mol | [4][5] |
| Water Solubility | 5.0 - 9.0 mg/L (at 20-25°C) | [4] |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 3.1 - 3.4 | [4] |
| Vapor Pressure | 6.75 x 10⁻⁷ mm Hg (at 25°C) | [4] |
| Henry's Law Constant | 2.3 x 10⁻⁸ atm·m³/mol | [4] |
| pKa | 2.0 (weak base) |[4] |
The low water solubility and moderate octanol-water partition coefficient (Log K_ow_) suggest that terbuthylazine has a tendency to partition from water into organic phases, such as soil organic matter. Its very low vapor pressure and Henry's Law constant indicate that volatilization from soil or water surfaces is not a significant dissipation pathway.[4]
Environmental Degradation
Degradation is a key process that determines the persistence of terbuthylazine in the environment. It can occur through biotic (microbial) and abiotic (chemical) pathways.
Biotic Degradation
The primary mechanism for terbuthylazine degradation in soil and aquatic systems is microbial metabolism.[1] Various bacteria and fungi are capable of breaking down s-triazine herbicides.[1] The rate of degradation is heavily influenced by environmental conditions such as temperature, moisture content, pH, aeration, and the abundance of active microbial populations.[1][2]
The main metabolic pathways include:
-
N-Dealkylation: This is a prominent pathway where the ethyl or tert-butyl group is cleaved from the triazine ring. The most frequently detected major metabolite is desethylterbuthylazine (DET) , which is more mobile than the parent compound.[2][6][7]
-
Dechlorination-Hydroxylation: The chlorine atom on the triazine ring is substituted with a hydroxyl group, forming hydroxy-terbuthylazine. This process significantly reduces the herbicidal activity.[1][7]
-
Ring Cleavage: Following initial transformations, microorganisms can cleave the triazine ring, leading to complete mineralization into carbon dioxide and other simple molecules.[1]
Abiotic Degradation
-
Photolysis: Photodegradation can occur on soil surfaces and in clear, shallow water bodies. However, terbuthylazine is generally stable to aqueous photolysis, with a reported half-life greater than 40 days in natural sunlight.[4][8]
-
Hydrolysis: Chemical hydrolysis is not considered a major degradation pathway under typical environmental pH conditions (5-9), with half-lives reported to be between 73 and 205 days.[4]
Environmental Transport and Mobility
The movement of terbuthylazine from its application site is primarily dictated by its interaction with soil and water.
Adsorption and Leaching in Soil
Terbuthylazine exhibits low to moderate mobility in soil.[4] Adsorption to soil particles is a key process that limits its movement. The strength of adsorption is positively correlated with the soil's organic matter and clay content.[1][9]
Table 2: Soil Adsorption and Mobility of Terbuthylazine
| Parameter | Value | Interpretation | Reference(s) |
|---|---|---|---|
| K_oc_ (Organic Carbon-Normalized Adsorption Coefficient) | 151 - 514 L/kg | Low to Moderate Adsorption | [4] |
| Mobility Classification | Slightly to Moderately Mobile | Potential for leaching is soil-dependent |[4][5] |
While terbuthylazine itself has moderate leaching potential, its major metabolite, desethylterbuthylazine (DET), is more polar and less strongly adsorbed to soil, posing a greater risk of transport to groundwater.[2][6] Consequently, both compounds are often monitored in groundwater as indicators of contamination from terbuthylazine use.[2][3]
Persistence in the Environment
The persistence of terbuthylazine is variable and site-specific. In field studies, its dissipation half-life (DT₅₀) can range significantly, reflecting the diverse environmental conditions that influence its degradation rate.
Table 3: Environmental Persistence of Terbuthylazine
| Compartment | Half-Life (DT₅₀) | Conditions | Reference(s) |
|---|---|---|---|
| Soil (Field) | 6.5 - 149 days | Varies with soil type, climate, microbial activity | [4][10] |
| Water (Hydrolysis) | 73 days (pH 5) | Abiotic degradation | [4] |
| 205 days (pH 7) | Abiotic degradation | [4] |
| | 194 days (pH 9) | Abiotic degradation |[4] |
Key Experimental Protocols
Assessing the environmental fate of terbuthylazine requires standardized laboratory and field experiments. Below are outlines of key methodologies.
Soil Adsorption/Desorption (Batch Equilibrium Method - OECD 106)
This protocol determines the soil-water distribution coefficient (K_d_) and the organic carbon-normalized coefficient (K_oc_) of terbuthylazine.
-
Preparation: A stock solution of terbuthylazine (often ¹⁴C-labeled) is prepared. Soil samples with varying organic matter content are air-dried and sieved.
-
Equilibration: Soil is mixed with a terbuthylazine solution of known concentration in a centrifuge tube. The slurry is agitated (e.g., shaken) for a defined period (typically 24-48 hours) at a constant temperature to reach equilibrium.
-
Separation: The soil and aqueous phases are separated by centrifugation.
-
Analysis: The concentration of terbuthylazine remaining in the aqueous phase is measured using High-Performance Liquid Chromatography (HPLC) or Liquid Scintillation Counting (for radiolabeled compounds).
-
Calculation: The amount of terbuthylazine adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. K_d_ is calculated as the ratio of the concentration in soil to the concentration in water. K_oc_ is then derived by normalizing K_d_ to the soil's organic carbon content.
Analyte Extraction and Quantification from Environmental Samples
Accurate quantification of terbuthylazine and its metabolites in soil and water is essential for monitoring and fate studies.
-
Sample Preparation: Soil samples are homogenized and sieved. Water samples may be filtered.
-
Extraction:
-
Soil: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly used. It involves an extraction with acetonitrile followed by a salting-out step and cleanup using dispersive solid-phase extraction (d-SPE).[11]
-
Water: Solid-Phase Extraction (SPE) is a standard technique. The water sample is passed through a cartridge containing a sorbent (e.g., Oasis HLB) that retains the analytes. The analytes are then eluted with a small volume of an organic solvent.[12]
-
-
Analysis: The final extract is analyzed using instrumental methods.
-
High-Performance Liquid Chromatography (HPLC): Often coupled with a UV detector, HPLC is used for separation and quantification. A C18 column is typically employed with a mobile phase of acetonitrile and water.[11][13]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers higher sensitivity and selectivity, allowing for the simultaneous detection of the parent compound and its metabolites at very low concentrations (trace levels).[14]
-
Conclusion
The environmental fate of terbuthylazine is characterized by moderate persistence in soil and water, with microbial degradation being the primary dissipation pathway. Its mobility is generally low to moderate, highly dependent on soil composition, particularly organic matter content. While terbuthylazine itself shows a limited tendency to leach, its primary and more mobile metabolite, desethylterbuthylazine (DET), poses a more significant risk for groundwater contamination. Due to its persistence and potential for transport, particularly in vulnerable soil types, careful management and monitoring of terbuthylazine are necessary to mitigate its environmental impact.
References
- 1. cdn.who.int [cdn.who.int]
- 2. inis.iaea.org [inis.iaea.org]
- 3. Environmental fate of terbuthylazine and desethylterbuthylazine in soil, surface water and groundwater [inis.iaea.org]
- 4. Terbuthylazine | C9H16ClN5 | CID 22206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Terbuthylazine - Wikipedia [en.wikipedia.org]
- 6. Studies on mobility and degradation pathways of terbuthylazine using lysimeters on a field scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apvma.gov.au [apvma.gov.au]
- 9. caws.org.nz [caws.org.nz]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Behavior of Terbuthylazine, Tebuconazole, and Alachlor during Denitrification Process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Residues of Reduced Herbicides Terbuthylazine, Ametryn, and Atrazine and Toxicology to Maize and the Environment through Salicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Toxicological Profile of Bis(ethylamino)-tert-butylamino-s-triazine in Non-Target Organisms
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of Bis(ethylamino)-tert-butylamino-s-triazine, commonly known as terbuthylazine, in non-target organisms. Terbuthylazine is a selective pre- and post-emergence herbicide belonging to the s-triazine chemical family, widely used for the control of a broad spectrum of annual and perennial grass and broadleaf weeds.[1][2] Its extensive use has led to its presence in various environmental compartments, necessitating a thorough understanding of its potential impact on non-target species.[3][4] This document summarizes key quantitative toxicological data, details relevant experimental protocols, and visualizes the primary mechanism of action and experimental workflows.
Ecotoxicological Data Summary
The ecotoxicity of terbuthylazine varies significantly across different non-target organisms, with plants and algae being the most sensitive groups due to its herbicidal mode of action.[5] The following tables summarize the quantitative data on the acute and chronic toxicity of terbuthylazine to a range of non-target aquatic and terrestrial organisms.
Table 1: Aquatic Toxicity of Terbuthylazine
| Organism Group | Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |
| Fish | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 3.6 - 7.6 | 96 hours | [5] |
| Cyprinus carpio (Common Carp) | 35-day LC50 | 10.9 | 35 days | [6] | |
| Cyprinus carpio (Common Carp) | NOEC | 0.0001 | 35 days | [6] | |
| Cyprinus carpio (Common Carp) | LOEC | 0.002 | 35 days | [6] | |
| Invertebrates | Daphnia magna (Water Flea) | LC50 | 39.4 | 48 hours | [5] |
| Daphnia magna (Water Flea) | 21-day NOEC | 0.21 | 21 days | [5] | |
| Mysid Shrimp | LC50 | 0.092 | 96 hours | [5] | |
| Mysid Shrimp | MATC | 0.13 | Life-cycle | [5] | |
| Oyster | LC50 | Similar to fish (3.6-7.6) | - | [5] | |
| Algae/Plants | Green Alga | EC50 | 0.02 | - | [5] |
| Aquatic Plant | EC50 | 0.23 | - | [5] | |
| Lemna minor (Duckweed) | CL50;48h | 0.2 | 48 hours | [7] |
LC50: Lethal Concentration, 50%; EC50: Effect Concentration, 50%; NOEC: No Observed Effect Concentration; LOEC: Lowest Observed Effect Concentration; MATC: Maximum Allowable Toxicant Concentration.
Table 2: Terrestrial Toxicity of Terbuthylazine
| Organism Group | Species | Endpoint | Value (mg/kg soil) | Exposure Duration | Reference |
| Birds | Anas platyrhynchos (Mallard Duck) | Acute Oral LD50 | >2510 mg/kg | - | [5] |
| Colinus virginianus (Bobwhite Quail) | Acute Oral LD50 | >2510 mg/kg | - | [5] | |
| Invertebrates | Apis mellifera (Honeybee) | Oral/Contact LD50 | >100 µ g/bee | - | [5] |
| Earthworm | LC50 | 210 & >1000 | - | [5] | |
| Enchytraeids | NOEL | 1.0 g a.i./m² | - | [8] | |
| Gamasid Mites | NOEL | 2.4 and 5.0 g a.i./m² | - | [8] | |
| Oppioid Mites | LC50 (Filter paper test) | 14.5 g a.i./m² | - | [8] |
LD50: Lethal Dose, 50%; NOEL: No Observed Effect Level.
Sublethal Effects in Non-Target Organisms
Beyond direct mortality, terbuthylazine exposure can induce a range of sublethal effects. In fish, these include oxidative stress, mitochondrial and lysosomal destabilization, cytotoxicity, and DNA damage, even at environmentally relevant concentrations.[9] Studies on zebrafish (Danio rerio) have shown that terbuthylazine can lead to an increase in thiobarbituric acid reactive substances (TBARS) and protein carbonyls, a decrease in antioxidants, and enhanced apoptosis.[9] Histopathological changes have been observed in the liver and kidneys of fish exposed to terbuthylazine.[6][10][11] For instance, in common carp, exposure to a metabolite, terbuthylazine-2-hydroxy, caused damage to caudal kidney tubules.[6]
In aquatic invertebrates, such as the red swamp crayfish (Procambarus clarkii), a degradation product of terbuthylazine, terbuthylazine-desethyl, has been shown to affect the biochemical profile, antioxidant system, and cause oxidative stress and histopathological changes in the hepatopancreas.[12]
Mechanism of Action
The primary mode of action for terbuthylazine, like other s-triazine herbicides, is the inhibition of photosynthesis.[1][13][14] It specifically targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.[1] Terbuthylazine binds to the QB site on the D1 protein of the PSII complex, thereby blocking the electron transport from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).[14][15] This interruption of the electron flow halts the process of photosynthesis, leading to the formation of reactive oxygen species, which cause lipid peroxidation and subsequent destruction of cell membranes, ultimately resulting in plant death.[16]
Experimental Protocols
The toxicological data presented in this guide are derived from studies that largely follow standardized testing guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are outlines of the key experimental protocols relevant to the assessment of terbuthylazine's effects on non-target organisms.
Fish, Juvenile Growth Test (OECD Guideline 215)
This test is designed to assess the effects of prolonged exposure to a chemical on the growth of juvenile fish.[6][9][10]
-
Test Organism: Commonly used species include zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss).[6][9]
-
Procedure: Juvenile fish in their exponential growth phase are exposed to a range of sublethal concentrations of the test substance (typically 5 concentrations and a control) in water.[6][10] The test is preferably conducted under flow-through or semi-static conditions.[6] Fish are weighed at the beginning and end of the test.[6][11]
-
Endpoints:
-
Mortality and Abnormalities: Fish are observed daily for survival, and any abnormal appearance or behavior is recorded.[6][11]
-
Growth: The primary endpoint is the effect on growth, calculated as the specific growth rate.[6]
-
Data Analysis: The data are used to determine the No Observed Effect Concentration (NOEC), the Lowest Observed Effect Concentration (LOEC), and the concentration that causes a certain percentage (x%) of variation in growth rate (ECx).[6][10]
-
Daphnia sp. Chronic Immobilization and Reproduction Test (Based on OECD Guideline 211)
This test evaluates the chronic effects of a substance on the immobilization, survival, and reproduction of Daphnia magna.
-
Test Organism: Daphnia magna neonates (<24 hours old).
-
Test Duration: 21 days.[8]
-
Procedure: Individual daphnids are exposed to a series of test substance concentrations in a static-renewal system.[8] The test medium is renewed periodically, and the daphnids are fed with algae.
-
Endpoints:
-
Parental Mortality: Survival of the original daphnids is recorded.
-
Reproduction: The total number of live offspring produced per surviving parent is the primary measure of reproductive success.
-
Data Analysis: The results are used to determine the ECx for reproduction and the NOEC/LOEC for both survival and reproduction.
-
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201)
This test determines the effects of a substance on the growth of freshwater microalgae or cyanobacteria.[3][17]
-
Test Organism: Recommended species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.[17]
-
Procedure: Exponentially growing algal cultures are exposed to at least five concentrations of the test substance in batch cultures under continuous illumination and nutrient-sufficient conditions.[3][18]
-
Endpoints:
-
Growth Inhibition: The primary endpoint is the inhibition of growth, which is quantified by measuring the algal biomass over time.[13][18]
-
Response Variables: Two response variables are typically calculated: the average specific growth rate and the yield (biomass at the end of the test).[13]
-
Data Analysis: The data are used to calculate the EC50 value for growth inhibition.[7]
-
Conclusion
This compound (terbuthylazine) exhibits a toxicological profile characteristic of a photosystem II inhibiting herbicide, with high toxicity to aquatic and terrestrial plants. Its toxicity to non-target fauna varies, with aquatic invertebrates such as mysid shrimp showing high sensitivity. Sublethal effects, including oxidative stress and histopathological damage, can occur in fish and invertebrates at environmentally relevant concentrations. The standardized experimental protocols outlined in this guide provide a framework for the continued assessment of the environmental risks associated with terbuthylazine and other s-triazine herbicides. This information is critical for researchers, scientists, and drug development professionals in evaluating the environmental safety of chemical compounds.
References
- 1. research.unipd.it [research.unipd.it]
- 2. Terbuthylazine | C9H16ClN5 | CID 22206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. erem.ktu.lt [erem.ktu.lt]
- 5. oecd.org [oecd.org]
- 6. OECD 215: Fish Juvenile Growth Study | ibacon GmbH [ibacon.com]
- 7. eurofins.com.au [eurofins.com.au]
- 8. epa.gov [epa.gov]
- 9. OECD 215: Fish, Juvenile Growth Test - Situ Biosciences [situbiosciences.com]
- 10. oecd.org [oecd.org]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. azdhs.gov [azdhs.gov]
- 13. oecd.org [oecd.org]
- 14. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 15. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 19.4 Herbicides that Interfere with Photosystem II – Principles of Weed Control [ohiostate.pressbooks.pub]
- 17. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 18. oecd.org [oecd.org]
Degradation Pathways of Bis(ethylamino)-tert-butylamino-s-triazine in Soil and Water: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the degradation pathways of the s-triazine herbicide, Bis(ethylamino)-tert-butylamino-s-triazine, commonly known as terbuthylazine, in soil and water environments. It is intended for researchers, scientists, and environmental professionals. This document details the primary transformation processes, including microbial degradation, hydrolysis, and photolysis, and identifies the major metabolites. Furthermore, it presents a compilation of quantitative data on degradation kinetics and outlines detailed experimental protocols for studying terbuthylazine's environmental fate. Visual representations of degradation pathways and experimental workflows are provided to facilitate a deeper understanding of the core processes.
Introduction
Terbuthylazine (6-chloro-N-(1,1-dimethylethyl)-N'-ethyl-1,3,5-triazine-2,4-diamine) is a widely used herbicide for the control of broadleaf and grassy weeds in various crops.[1] Its persistence and mobility in the environment are of significant concern, necessitating a thorough understanding of its degradation mechanisms in soil and water to assess its potential environmental impact. The primary routes of dissipation include microbial degradation, chemical hydrolysis, and photolysis, which are influenced by a variety of environmental factors such as soil type, temperature, pH, moisture, and microbial activity.[2][3]
Degradation Pathways
The degradation of terbuthylazine proceeds through several key transformation pathways, primarily involving N-dealkylation and hydrolysis of the chlorine substituent on the triazine ring. Photolysis is a particularly significant degradation route in aqueous environments.[4][5]
Degradation in Soil
In soil, the degradation of terbuthylazine is predominantly a biologically mediated process, driven by soil microorganisms.[6] The rate of degradation is significantly influenced by factors such as temperature, with slower degradation observed at lower temperatures.[5][7] The main degradation pathways are:
-
N-de-ethylation: This involves the removal of the ethyl group, leading to the formation of desethyl-terbuthylazine (DET), a major and frequently detected metabolite in soil and water.[5][8]
-
Hydrolysis: The chlorine atom on the triazine ring is substituted by a hydroxyl group, resulting in the formation of hydroxy-terbuthylazine.[5][8]
These initial transformation products can undergo further degradation. For instance, desethyl-terbuthylazine can be further dealkylated, and both parent compound and its dealkylated metabolites can be hydroxylated. Mineralization of the triazine ring to carbon dioxide can also occur.[9]
Degradation in Water
In aquatic systems, terbuthylazine degradation is influenced by photolysis, hydrolysis, and microbial activity.[2][4]
-
Photolysis: Photodegradation is a major pathway for terbuthylazine in water, with half-lives reported to be in the range of a few hours to several days under laboratory conditions simulating sunlight.[4][5] The primary photoproduct is often hydroxy-terbuthylazine.[5] The presence of substances like humic acids can accelerate photodegradation.[8]
-
Hydrolysis: Terbuthylazine is relatively stable to hydrolysis in neutral and weakly alkaline conditions, but hydrolysis is more significant in acidic conditions, leading to the formation of hydroxy-terbuthylazine.[8]
-
Microbial Degradation: As in soil, aquatic microorganisms can degrade terbuthylazine, primarily through N-dealkylation.[5][10] The presence of sediment and microbial populations can significantly decrease the half-life of terbuthylazine in water.[2]
The following diagram illustrates the primary degradation pathways of terbuthylazine in soil and water.
Quantitative Data on Degradation
The persistence of terbuthylazine in the environment is typically expressed as its half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. The tables below summarize quantitative data from various studies.
Table 1: Degradation Half-life of Terbuthylazine in Soil
| Soil Type | Temperature (°C) | pH | Organic Matter (%) | Moisture | Half-life (days) | Reference(s) |
| Sandy Loam | 20-25 | - | - | - | 73-138 | [5] |
| Sandy Loam | 10 | - | - | - | 456 | [5] |
| Field Soils (various) | Field conditions | - | - | - | 11-36 | [5] |
| Hatzenbuhl Soil | - | 4.8 | - | - | 84 | [8] |
| Neuhofen Soil | - | 6.5 | - | - | 170 | [8] |
| Clay Loam | 22 | 5.6 | 4.6 | 60% mwhc | 99 | [7] |
| Sandy Loam | 22 | 5.4 | 8.7 | 60% mwhc | 99 | [7] |
| Clay Loam | 30 | 5.6 | 4.6 | 60% mwhc | 40 | [7] |
| Sandy Loam | 10 | 5.4 | 8.7 | 60% mwhc | 219 | [7] |
mwhc: maximum water holding capacity
Table 2: Degradation Half-life of Terbuthylazine in Water
| System | Conditions | pH | Half-life | Reference(s) |
| Aqueous Solution | Photolysis (simulated sunlight) | - | ~1.5-5 days | [5] |
| Aqueous Solution | Photolysis (UV, Pyrex filter) | - | 34 hours | [8] |
| Aqueous Solution | Photolysis (UV, Pyrex filter) with 1 ppm fulvic acid | - | 17 hours | [8] |
| Aqueous Solution | Photolysis (UV, Pyrex filter) with 50 ppm humic acid | - | 6 hours | [8] |
| Aqueous Buffer | 25°C | 5 | 63-73 days | [8] |
| Aqueous Buffer | 25°C | 7 | >200 days | [8] |
| Aqueous Buffer | 25°C | 9 | >200 days | [8] |
| Hydro-soil system | 1% sediment | - | 463-579 days | [5] |
| Hydro-soil system | 33% sediment | - | 38.8 days | [5] |
| Hydro-soil system | Anaerobic, 33% sediment | - | 69 days | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the degradation of terbuthylazine in soil and water.
Soil Degradation Microcosm Study
This protocol describes a laboratory experiment to assess the microbial degradation of terbuthylazine in soil.
1. Soil Collection and Preparation:
- Collect topsoil (0-15 cm) from a site with no recent pesticide application.
- Air-dry the soil and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
- Characterize the soil for properties such as pH, organic matter content, texture, and microbial biomass.
2. Soil Sterilization (for abiotic controls):
- To differentiate between biotic and abiotic degradation, a set of soil samples must be sterilized.
- Autoclaving is a common method: place soil in autoclave-safe bags or containers and autoclave at 121°C for at least 30-60 minutes.[4][11] Repeat the process for 2-3 consecutive days to ensure complete sterilization.[4]
- Alternatively, gamma irradiation can be used, which may cause less alteration to the soil's physical and chemical properties.[3][12]
3. Microcosm Setup:
- Weigh a known amount of soil (e.g., 50-100 g) into sterile glass jars or flasks.
- Prepare a stock solution of terbuthylazine in a suitable solvent (e.g., methanol).
- Fortify the soil with the terbuthylazine solution to achieve the desired initial concentration. Ensure the solvent is allowed to evaporate completely.
- Adjust the soil moisture to a specific level (e.g., 60% of maximum water holding capacity) using sterile deionized water.
- Seal the microcosms (e.g., with Teflon-lined caps) to prevent moisture loss and contamination.
- Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C).
4. Sampling and Extraction:
- At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), destructively sample replicate microcosms.
- Extract terbuthylazine and its metabolites from the soil using an appropriate solvent, such as methanol or an acetonitrile/water mixture.
- Extraction can be performed by shaking, sonication, or accelerated solvent extraction (ASE).
5. Sample Analysis:
- Filter the extracts and analyze them using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- HPLC-DAD Conditions:
- Column: C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm).[13]
- Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.[13]
- Flow Rate: 1.0 mL/min.[13]
- Detection Wavelength: 220-223 nm.[13]
- Injection Volume: 20 µL.[13]
6. Data Analysis:
- Calculate the concentration of terbuthylazine and its metabolites at each time point.
- Determine the degradation kinetics, typically assuming first-order kinetics, and calculate the half-life (DT50).
The following diagram illustrates the experimental workflow for a soil degradation study.
Aqueous Photolysis Study
This protocol outlines an experiment to determine the rate of photodegradation of terbuthylazine in water.
1. Solution Preparation:
- Prepare a stock solution of terbuthylazine in a water-miscible solvent (e.g., acetonitrile).
- Prepare the experimental aqueous solutions by dissolving the stock solution in sterile, purified water (e.g., Milli-Q) or a buffered solution of a specific pH. The final concentration of the organic solvent should be minimal (<0.1%).
2. Photoreactor Setup:
- Use quartz tubes or flasks to allow for the transmission of UV light.
- Place the samples in a photoreactor equipped with a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters to cut off wavelengths below 290 nm).[14]
- Maintain a constant temperature using a cooling system.
- Include dark controls by wrapping identical sample vessels in aluminum foil to assess hydrolysis and other non-photolytic degradation.
3. Irradiation and Sampling:
- Expose the samples to continuous irradiation.
- At specified time intervals, withdraw aliquots from the solutions for analysis.
4. Sample Preparation and Analysis:
- If necessary, concentrate the analytes from the water samples using Solid-Phase Extraction (SPE).
- SPE Cartridge: Oasis HLB or C18.
- Conditioning: Methanol followed by water.
- Loading: Pass the water sample through the cartridge.
- Elution: Elute the retained analytes with a suitable solvent like methanol or acetonitrile.
- Analyze the samples by HPLC-DAD or LC-MS as described in section 4.1.5.
5. Data Analysis:
- Determine the concentration of terbuthylazine at each time point for both irradiated and dark control samples.
- Calculate the photodegradation rate constant and half-life, correcting for any degradation observed in the dark controls.
The following diagram illustrates the experimental workflow for an aqueous photolysis study.
References
- 1. Terbuthylazine metabolite CGA 324007 | LGC Standards [lgcstandards.com]
- 2. researchgate.net [researchgate.net]
- 3. pure.york.ac.uk [pure.york.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. apvma.gov.au [apvma.gov.au]
- 6. The Behavior of Terbuthylazine, Tebuconazole, and Alachlor during Denitrification Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Terbuthylazine | C9H16ClN5 | CID 22206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.who.int [cdn.who.int]
- 10. caws.org.nz [caws.org.nz]
- 11. priorclave.com [priorclave.com]
- 12. Soil sterilisation methods for use in OECD 106: How effective are they? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijariit.com [ijariit.com]
- 14. old.uoi.gr [old.uoi.gr]
Unveiling the Properties of Terbuthylazine: A Technical Guide for Researchers
Fosterville, VIC – For professionals in drug development, scientific research, and related fields, a comprehensive understanding of the physicochemical properties of chemical compounds is paramount. This technical guide provides an in-depth overview of Terbuthylazine, a selective herbicide identified by CAS number 5915-41-3. This document summarizes its key physical and chemical characteristics, offering a valuable resource for laboratory and research applications.
Core Physicochemical Properties
Terbuthylazine, with the molecular formula C₉H₁₆ClN₅, is a white, crystalline solid.[1] It is characterized by a molecular weight of approximately 229.71 g/mol .[1][2][3] The compound exhibits limited solubility in water but is soluble in organic solvents such as ethanol, methanol, and dimethylformamide (DMF).[4][5]
A key parameter for assessing the environmental fate and bioaccumulation potential of a compound is the octanol-water partition coefficient (LogP). For Terbuthylazine, the LogP value is reported as 3.21 to 3.40, indicating a tendency to partition into fatty tissues.[2][5][6][7] The melting point of Terbuthylazine is consistently reported in the range of 175.5°C to 179°C.[1][2][5][6][8]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₆ClN₅ | [1][3][5] |
| Molecular Weight | 229.71 g/mol | [1][2][3] |
| Appearance | White crystalline solid/powder | [1][2] |
| Melting Point | 175.5 - 179 °C | [1][2][5][6][8] |
| Water Solubility | 5.0 - 8.5 mg/L at 20°C | [2][6] |
| LogP (o/w) | 3.21 - 3.40 | [2][5][6][7] |
| Vapor Pressure | 1.12 x 10⁻⁶ mmHg | [2] |
| Density | 1.122 - 1.188 g/cm³ at 20°C | [2][5] |
| pKa | 2.0 (very weak base) | [2] |
Spectroscopic and Analytical Data
For the structural elucidation and quantification of Terbuthylazine, various analytical techniques are employed. Mass spectrometry data is available, providing characteristic fragmentation patterns for identification.[3][9] Analytical standards and certified reference materials for Terbuthylazine are commercially available for use in high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods.[10][11] These methods are crucial for residue analysis in environmental and biological samples.
Experimental Methodologies
The determination of the physicochemical properties of Terbuthylazine relies on standardized experimental protocols.
Melting Point Determination: The melting point is determined using OECD Test Guideline 102, which involves heating the substance and observing the temperature range over which it melts.
Solubility Testing: Water solubility is typically measured following standardized methods that involve equilibrating the substance in water at a specific temperature and then quantifying the dissolved concentration.
LogP Determination: The octanol-water partition coefficient is experimentally determined using methods such as the shake-flask method (OECD Guideline 107) or by HPLC (OECD Guideline 117), which correlates retention time with known LogP values.
Biological Activity and Signaling Pathways
Terbuthylazine functions as a herbicide by inhibiting photosynthesis in target plant species.[8] While a detailed analysis of its specific signaling pathways in non-target organisms is extensive, its primary mode of action is well-established. For researchers in drug development, understanding the potential for off-target effects is critical. The study of its metabolism and potential interactions with cellular pathways in mammalian systems is an active area of research.
Below is a simplified representation of a generic experimental workflow for assessing the environmental fate of a compound like Terbuthylazine.
References
- 1. aksci.com [aksci.com]
- 2. Terbuthylazine | C9H16ClN5 | CID 22206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Terbuthylazine [webbook.nist.gov]
- 4. chembk.com [chembk.com]
- 5. Terbutylazine | 5915-41-3 [chemicalbook.com]
- 6. terbuthylazine, 5915-41-3 [thegoodscentscompany.com]
- 7. farmag.co.za [farmag.co.za]
- 8. cdn.who.int [cdn.who.int]
- 9. ez.restek.com [ez.restek.com]
- 10. Terbuthylazine PESTANAL , analytical standard 5915-41-3 [sigmaaldrich.com]
- 11. 5915-41-3・Terbuthylazine Standard・206-20361[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
An In-depth Technical Guide to the Discovery and Development of Bis(ethylamino)-tert-butylamino-s-triazine (Terbuthylazine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and core technical aspects of the s-triazine herbicide, Bis(ethylamino)-tert-butylamino-s-triazine, commonly known as Terbuthylazine. Developed by Ciba-Geigy in the 1960s, Terbuthylazine emerged as a selective herbicide for broadleaf and grassy weed control in various crops. This document details its history, synthesis, physicochemical properties, mechanism of action, toxicological profile, and environmental fate. Quantitative data are presented in structured tables, and key experimental methodologies are outlined. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and in-depth understanding of this significant agricultural chemical.
Introduction and Historical Development
The development of Terbuthylazine is rooted in the broader history of triazine herbicides, a class of compounds that revolutionized weed control in the mid-20th century.
-
Discovery by Ciba-Geigy: Terbuthylazine was developed by the Swiss chemical company Ciba-Geigy (a predecessor of Novartis) in the 1960s.[1][2] It was designed as an alternative to other triazine herbicides like atrazine and simazine, offering a different spectrum of weed control and crop selectivity.
-
Commercial Introduction: Following extensive research and development, Terbuthylazine was commercially introduced for agricultural use. It is utilized for the pre- and post-emergence control of a wide range of annual broadleaf and grass weeds in crops such as maize and sorghum.
-
Regulatory Status: Terbuthylazine has been registered for use in numerous countries worldwide. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA) have established guidelines for its application and acceptable residue levels.[1][3][4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of Terbuthylazine is crucial for its formulation, application, and environmental fate assessment.
| Property | Value | Reference |
| IUPAC Name | N2-tert-Butyl-6-chloro-N4-ethyl-1,3,5-triazine-2,4-diamine | [5] |
| CAS Number | 5915-41-3 | [5] |
| Molecular Formula | C₉H₁₆ClN₅ | [5][6] |
| Molecular Weight | 229.71 g/mol | [5][6] |
| Appearance | Colorless solid, often a white crystalline form | [7] |
| Melting Point | 176-179 °C | [5] |
| Water Solubility | 5.0 mg/L at 20 °C | [6] |
| logP (Octanol-Water Partition Coefficient) | 3.1 | [6] |
| Vapor Pressure | 6.75 x 10⁻⁷ mm Hg | [6] |
| Henry's Law Constant | 2.3 x 10⁻⁸ atm-cu m/mole | [6] |
| pKa | 2.0 (very weak base) |
Synthesis
The commercial synthesis of Terbuthylazine is a multi-step process that begins with a cyanuric chloride intermediate.[8] This core structure undergoes sequential nucleophilic substitution reactions.
Experimental Protocol: Synthesis of Terbuthylazine
-
Reaction of Cyanuric Chloride with tert-Butylamine: Cyanuric chloride is reacted with tert-butylamine in the presence of a base (e.g., sodium hydroxide) to displace one of the chlorine atoms with the tert-butylamino group. The reaction is typically carried out in a suitable solvent at a controlled temperature.
-
Reaction with Ethylamine: The resulting intermediate, 2-chloro-4-(tert-butylamino)-6-chloro-s-triazine, is then reacted with ethylamine, again in the presence of a base, to replace a second chlorine atom with the ethylamino group.
-
Purification: The final product, this compound (Terbuthylazine), is then purified through processes such as crystallization or chromatography to remove unreacted starting materials and byproducts.
Mechanism of Action: Inhibition of Photosystem II
Terbuthylazine exerts its herbicidal effect by inhibiting photosynthesis in susceptible plants. Specifically, it targets Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain.
-
Binding to the D1 Protein: Terbuthylazine binds to the Q₈ binding site of the D1 protein within the PSII complex.[9][10][11] This binding is competitive with plastoquinone, the native electron acceptor.
-
Inhibition of Electron Transport: By occupying the Q₈ binding site, Terbuthylazine blocks the flow of electrons from the primary electron acceptor, QA, to the secondary electron acceptor, Q₈.[12][13][14] This interruption of the electron transport chain halts the production of ATP and NADPH, which are essential for carbon fixation.
-
Generation of Reactive Oxygen Species (ROS): The blockage of electron flow leads to the accumulation of highly energetic molecules and the formation of reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. These ROS cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death and the visible symptoms of herbicidal action (e.g., chlorosis and necrosis).
Caption: Signaling pathway of Terbuthylazine's inhibition of Photosystem II.
Toxicology
The toxicological profile of Terbuthylazine has been extensively studied in various animal models to assess its potential risks to non-target organisms, including mammals.
Acute Toxicity
| Test | Species | Route | Value | Reference |
| LD₅₀ | Rat | Oral | 1503-2000 mg/kg | [15] |
| LD₅₀ | Rabbit | Dermal | >2000 mg/kg | [15] |
| LC₅₀ | Rat | Inhalation | >5.1 mg/L | |
| Eye Irritation | Rabbit | Slight irritant | [15] | |
| Skin Irritation | Rabbit | Not an irritant | [15] | |
| Skin Sensitization | Guinea Pig | Not a sensitizer | [15] |
Subchronic and Chronic Toxicity
| Study | Species | Duration | NOAEL | Effects Observed at Higher Doses | Reference |
| Oral | Rat | 28-day | 0.004 mg/kg/day | Oxidative stress and low-level DNA instability | [16] |
| Oral | Rat | 90-day | 3.5 mg/kg/day | Decreased body weight gain, changes in organ weights | |
| Oral | Dog | 1-year | 0.35 mg/kg/day | Decreased body weight, changes in clinical chemistry | |
| Oral | Rat | 2-year | 0.3 mg/kg/day | Non-neoplastic lesions in the liver and kidney |
Developmental and Reproductive Toxicity
| Study | Species | NOAEL (Maternal) | NOAEL (Developmental) | Effects Observed | Reference |
| Developmental | Rat | 10 mg/kg/day | 30 mg/kg/day | Reduced maternal body weight gain | [15] |
| Developmental | Rabbit | 25 mg/kg/day | 25 mg/kg/day | No treatment-related effects | |
| Reproductive | Rat | 4 mg/kg/day | 4 mg/kg/day | Decreased parental body weight, reduced pup viability at higher doses |
Genotoxicity
A battery of in vitro and in vivo genotoxicity studies has been conducted on Terbuthylazine. The overall weight of evidence suggests that Terbuthylazine is not genotoxic.
| Assay | System | Result | Reference |
| Ames Test | S. typhimurium | Negative | |
| Chromosomal Aberration | Human Lymphocytes | Negative | [15] |
| In vivo Micronucleus | Mouse Bone Marrow | Negative | [15] |
Environmental Fate and Ecotoxicology
The environmental behavior of Terbuthylazine is a critical aspect of its risk assessment.
Environmental Fate
| Parameter | Value | Significance | Reference |
| Soil Half-life (Aerobic) | 15-60 days | Moderately persistent | [17] |
| Aqueous Photolysis Half-life | 2-3 days | Rapid degradation in water exposed to light | |
| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 200-500 L/kg | Moderate mobility in soil | [17] |
Ecotoxicology
| Organism | Test | Value | Toxicity Classification | Reference |
| Bobwhite Quail | Acute Oral LD₅₀ | >2000 mg/kg | Practically non-toxic | |
| Mallard Duck | Acute Oral LD₅₀ | >2000 mg/kg | Practically non-toxic | |
| Rainbow Trout | 96-hr LC₅₀ | 1.3 mg/L | Moderately toxic | |
| Daphnia magna | 48-hr EC₅₀ | 21 mg/L | Slightly toxic | |
| Green Algae | 72-hr EC₅₀ | 0.02 mg/L | Very highly toxic | |
| Honeybee | Acute Contact LD₅₀ | >100 µ g/bee | Practically non-toxic |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are outlines of key experimental methodologies.
Analysis of Terbuthylazine Residues in Soil
Method: High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Sample Preparation: A known weight of soil is extracted with an organic solvent (e.g., acetonitrile). The extract is then subjected to a clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at a wavelength of 220 nm.
-
Quantification: A calibration curve is generated using standards of known Terbuthylazine concentrations.
-
In vivo Mammalian Toxicity Study (Rodent)
Method: 28-Day Repeated Dose Oral Toxicity Study
-
Animal Model: Wistar rats are commonly used.
-
Dose Administration: Terbuthylazine, dissolved in a suitable vehicle (e.g., corn oil), is administered daily by oral gavage for 28 consecutive days. Multiple dose groups and a control group are included.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
-
Terminal Procedures: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.
Developmental Workflow
The development of a new herbicide like Terbuthylazine follows a rigorous and multi-stage process from initial discovery to commercialization.
References
- 1. eur-lex.europa.eu [eur-lex.europa.eu]
- 2. youtube.com [youtube.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Terbuthylazine - Wikipedia [en.wikipedia.org]
- 6. Terbuthylazine | C9H16ClN5 | CID 22206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Terbuthylazine [sitem.herts.ac.uk]
- 9. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Binding properties of photosynthetic herbicides with the qb site of the d1 protein in plant photosystem ii: A combined functional and molecular docking study [research.unipd.it]
- 12. youtube.com [youtube.com]
- 13. Electron transport chain inhibition increases cellular dependence on purine transport and salvage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electron transport chain inhibition increases cellular dependence on purine transport and salvage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. apvma.gov.au [apvma.gov.au]
- 16. researchgate.net [researchgate.net]
- 17. ENVIRONMENTAL FATE OF TERBUTHYLAZINE AND DESETHYLTERBUTHYLAZINE IN SOIL, SURFACE WATER AND GROUNDWATER. [iris.cnr.it]
Potential metabolites of Bis(ethylamino)-tert-butylamino-s-triazine in plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the potential metabolites of Bis(ethylamino)-tert-butylamino-s-triazine, with a primary focus on the closely related and extensively studied herbicide, terbuthylazine. The structural similarities between these s-triazine compounds suggest analogous metabolic pathways within plant systems. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of metabolic transformations and analytical workflows.
Introduction to Terbuthylazine Metabolism in Plants
Terbuthylazine, a member of the s-triazine herbicide family, is primarily used for selective weed control in various crops.[1][2] Its efficacy and environmental fate are intrinsically linked to its metabolism within plant tissues. Plants employ a range of enzymatic reactions to detoxify xenobiotics like terbuthylazine, leading to the formation of various metabolites. These metabolic processes, primarily occurring through dealkylation and hydroxylation, determine the persistence and potential phytotoxicity of the parent compound.[3] Tolerant plant species can rapidly metabolize terbuthylazine, a key mechanism of their resistance.[4]
Quantitative Analysis of Terbuthylazine and its Metabolites
The uptake and distribution of terbuthylazine and its metabolites vary among plant species and tissues. Studies have quantified the presence of the parent compound and its degradation products in different plant parts.
For instance, in the wetland plant Typha latifolia, the accumulation of terbuthylazine was found to be greater in the foliage than in the roots.[5] The average uptake was reported as 3219.5 ng/g in foliage and 1088.6 ng/g in the roots.[5] Another study on maize demonstrated that the application of salicylic acid could significantly reduce the accumulation of terbuthylazine in the shoot (by 17.4%) and root (by 64.0%).[1][2]
Table 1: Quantitative Data on Terbuthylazine and its Metabolites in Plants
| Plant Species | Tissue | Compound | Concentration | Reference |
| Typha latifolia | Foliage | Terbuthylazine | 3219.5 ng/g | [5] |
| Typha latifolia | Root | Terbuthylazine | 1088.6 ng/g | [5] |
| Maize (Zea mays) | Shoot | Terbuthylazine | Reduced by 17.4% with salicylic acid treatment | [1][2] |
| Maize (Zea mays) | Root | Terbuthylazine | Reduced by 64.0% with salicylic acid treatment | [1][2] |
Key Metabolites of Terbuthylazine in Plants
The metabolism of terbuthylazine in plants proceeds through two primary pathways: N-dealkylation and hydroxylation, followed by further degradation.
Major Identified Metabolites:
-
Desethyl-terbuthylazine (DET): Formed by the removal of the ethyl group.
-
Des-tert-butyl-terbuthylazine (DTB): Formed by the removal of the tert-butyl group. This is sometimes referred to as deisopropyl-atrazine (DIA) in some literature, though this is a misnomer as terbuthylazine contains a tert-butyl group, not an isopropyl group.[3][5]
-
Hydroxy-terbuthylazine (HT): Formed by the replacement of the chlorine atom with a hydroxyl group.[3][6]
-
Desethyl-hydroxy-terbuthylazine (DEHT): A product of both dealkylation and hydroxylation.[7][8][9]
-
Des-tert-butyl-hydroxy-terbuthylazine (DTBHT): Another product of both dealkylation and hydroxylation, also referred to as desisopropyl-hydroxy-atrazine (DIHA).[9][10]
Experimental Protocols
The identification and quantification of terbuthylazine and its metabolites in plant matrices require sophisticated analytical techniques. The following outlines a general experimental workflow based on cited methodologies.
4.1. Sample Preparation and Extraction
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure is often employed for the extraction of triazines from plant material.[5] This typically involves:
-
Homogenization: Plant tissues (leaves, roots) are homogenized to increase the surface area for extraction.
-
Extraction: The homogenized sample is extracted with an organic solvent, such as methanol or acetonitrile.[11]
-
Clean-up: The extract undergoes a clean-up step to remove interfering substances. This can be achieved using solid-phase extraction (SPE) with cartridges like Florisil or MCX.[7] Gel permeation chromatography (GPC) and molecularly imprinted solid-phase extraction (MISPE) have also been used for more complex matrices.[5]
4.2. Analytical Determination
The cleaned-up extracts are then analyzed using chromatographic techniques coupled with various detectors.
-
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): This method is used for the simultaneous determination of terbuthylazine and its major metabolites. A C8 or C18 reversed-phase column is typically used for separation.[5][7][8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides higher sensitivity and selectivity for the identification and quantification of metabolites, especially at low concentrations.[3] High-resolution mass spectrometry, such as LC-Q-TOF-MS/MS, can be used for the characterization of unknown metabolites.[1][2]
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathways of terbuthylazine in plants and a typical experimental workflow for its analysis.
Caption: Metabolic pathways of terbuthylazine in plants.
References
- 1. Residues of Reduced Herbicides Terbuthylazine, Ametryn, and Atrazine and Toxicology to Maize and the Environment through Salicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. assets.far.org.nz [assets.far.org.nz]
- 5. researchgate.net [researchgate.net]
- 6. apvma.gov.au [apvma.gov.au]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of terbuthylazine and its major hydroxy and dealkylated metabolites in wetland water samples using solid-phase extraction and high-performance liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
Methodological & Application
Analytical methods for the detection of Bis(ethylamino)-tert-butylamino-s-triazine in environmental samples
Introduction
Terbuthylazine, chemically known as N2-(tert-butyl)-N4-ethyl-6-chloro-1,3,5-triazine-2,4-diamine, is a selective herbicide belonging to the triazine class. It is widely used for the pre- and post-emergence control of broadleaf and grassy weeds in various crops, including maize, sorghum, and sugarcane, as well as in forestry and for non-agricultural purposes. Due to its persistence and potential for mobility in soil, terbuthylazine and its metabolites can contaminate surface and groundwater, posing a potential risk to non-target organisms and human health. Consequently, sensitive and reliable analytical methods are essential for monitoring its presence in environmental matrices.
These application notes provide detailed protocols for the detection and quantification of terbuthylazine in environmental water and soil samples, intended for researchers, scientists, and professionals in environmental monitoring and drug development. The methods described herein utilize modern analytical techniques such as Solid-Phase Extraction (SPE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
The determination of terbuthylazine in environmental samples typically involves a two-step process: sample preparation and instrumental analysis. The choice of method depends on the sample matrix, the required sensitivity, and the available instrumentation.
Sample Preparation:
-
Solid-Phase Extraction (SPE): A widely used technique for the extraction and pre-concentration of analytes from liquid samples like water. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of an organic solvent.
-
QuEChERS: An increasingly popular method for the extraction of pesticides from solid matrices such as soil. It involves an initial extraction with an organic solvent, followed by a partitioning step with salts and a dispersive solid-phase extraction (dSPE) cleanup step.
Instrumental Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and sensitive technique for the analysis of volatile and semi-volatile compounds like terbuthylazine.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective technique that is particularly suitable for the analysis of a wide range of pesticide residues, including terbuthylazine and its metabolites, in complex matrices.
Quantitative Data Summary
The following tables summarize the quantitative performance data for various analytical methods used for the determination of terbuthylazine in environmental samples.
Table 1: Quantitative Data for Terbuthylazine Analysis in Water Samples
| Analytical Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| HPLC-DAD | SPE (MCX cartridges) | 0.01 µg/L | - | 70-80 | [1][2] |
| GC-MS | SPME | 10-60 ng/L | - | >80 | [3] |
| LC-MS/MS | Online SPE | - | 2 ng/L | - | |
| GC-MS (EPA Method 619) | Liquid-Liquid Extraction | - | - | 85 (minimum) | [4] |
| HPLC-UV | Solid-Liquid Extraction (C18) | ~0.1 µg/L | - | - | [5] |
Table 2: Quantitative Data for Terbuthylazine Analysis in Soil Samples
| Analytical Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| HPLC-UV | QuEChERS | 0.01 mg/kg | 0.060 mg/kg | 81-92 | [6] |
| GC-MS | Microwave-Assisted Solvent Extraction (MASE) & SPME | 1-10 ng/g | - | >80 | [3] |
| HPLC-DAD | SPE | 3.3 ng/g | - | 89.3-97.9 | [7] |
Experimental Protocols
Protocol 1: Analysis of Terbuthylazine in Water by Solid-Phase Extraction (SPE) and GC-MS
This protocol is based on the principles of US EPA Method 619 and other established SPE methods for triazine herbicides.[4]
1. Materials and Reagents:
-
Terbuthylazine analytical standard
-
Internal standard (e.g., Atrazine-d5)
-
Methanol, HPLC grade
-
Dichloromethane (DCM), HPLC grade
-
Ethyl acetate, HPLC grade
-
Sodium sulfate, anhydrous
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
Deionized water
-
Glassware (volumetric flasks, pipettes, vials)
-
SPE manifold
-
Nitrogen evaporator
-
GC-MS system
2. Sample Preparation (SPE):
-
Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to dry.
-
Measure 500 mL of the water sample and add the internal standard.
-
Pass the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
After the entire sample has passed, wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the retained analytes with two 5 mL portions of ethyl acetate.
-
Dry the eluate by passing it through a small column containing anhydrous sodium sulfate.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
3. GC-MS Analysis:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature 70°C, hold for 2 min, ramp to 180°C at 25°C/min, then ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor for Terbuthylazine: m/z 214 (quantification), 173, 229 (confirmation)
4. Quantification:
-
Prepare a series of calibration standards containing known concentrations of terbuthylazine and a constant concentration of the internal standard.
-
Analyze the calibration standards and the samples using the same GC-MS conditions.
-
Construct a calibration curve by plotting the ratio of the peak area of terbuthylazine to the peak area of the internal standard against the concentration of terbuthylazine.
-
Calculate the concentration of terbuthylazine in the samples based on the calibration curve.
Protocol 2: Analysis of Terbuthylazine in Soil by QuEChERS and LC-MS/MS
This protocol is adapted from validated QuEChERS methods for pesticide residue analysis in soil.[6][8]
1. Materials and Reagents:
-
Terbuthylazine analytical standard
-
Internal standard (e.g., Terbuthylazine-d5)
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Magnesium sulfate (MgSO4), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
QuEChERS extraction salts and dSPE tubes (commercially available kits are recommended)
-
Centrifuge
-
Vortex mixer
-
LC-MS/MS system
2. Sample Preparation (QuEChERS):
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and the internal standard.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile extract) and transfer it to a dSPE cleanup tube containing 150 mg MgSO4, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 5 minutes.
-
Transfer the supernatant to a vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 95% A, decrease to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
MS/MS Transitions (MRM): Monitor at least two transitions for terbuthylazine (e.g., precursor ion m/z 230 -> product ions). Specific transitions should be optimized on the instrument used.
4. Quantification:
-
Prepare matrix-matched calibration standards by spiking blank soil extracts with known concentrations of terbuthylazine and a constant concentration of the internal standard.
-
Analyze the calibration standards and the samples using the same LC-MS/MS conditions.
-
Construct a calibration curve and calculate the concentration of terbuthylazine in the soil samples as described in Protocol 1.
Visualizations
Caption: Workflow for Terbuthylazine Analysis in Water Samples.
Caption: Workflow for Terbuthylazine Analysis in Soil Samples.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Simultaneous determination of terbuthylazine and its major hydroxy and dealkylated metabolites in wetland water samples using solid-phase extraction and high-performance liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. epa.gov [epa.gov]
- 5. cdn.who.int [cdn.who.int]
- 6. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Quantification of Terbuthylazine in Environmental and Biological Matrices using LC-MS/MS
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the sensitive and selective quantification of Bis(ethylamino)-tert-butylamino-s-triazine, commonly known as terbuthylazine. Terbuthylazine is a widely used herbicide, and monitoring its presence in various matrices is crucial for environmental and food safety.[1][2] This document provides comprehensive experimental procedures, including sample preparation, chromatographic separation, and mass spectrometric detection, suitable for researchers, scientists, and professionals in drug development and environmental analysis.
Introduction
Terbuthylazine is a triazine herbicide extensively used for the control of broadleaf and grassy weeds in crops such as corn.[3] Due to its persistence and potential for environmental contamination, sensitive and specific analytical methods are required for its quantification in diverse and complex matrices. LC-MS/MS has emerged as the preferred technique for this purpose due to its high selectivity, sensitivity, and ability to handle complex sample matrices.[4] This application note outlines a generalized yet detailed protocol that can be adapted for the analysis of terbuthylazine in various samples.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical and depends on the matrix. Below are protocols for different sample types.
a) Water Samples (Constructed Wetlands, Drinking Water): Solid-Phase Extraction (SPE) [1][5]
-
Conditioning: Condition an Oasis MCX cartridge (60 mg, 3 mL) by passing 2 mL of methanol followed by 2 mL of HPLC grade water.
-
Loading: Pass 100 mL of the filtered water sample through the cartridge at a flow rate of approximately 10 mL/min.
-
Washing: Wash the cartridge with 2 mL of HPLC grade water.
-
Drying: Dry the cartridge under vacuum for at least 10 minutes.
-
Elution: Elute the analyte with 2 mL of methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase (e.g., 10% acetonitrile in water).
b) Biological Fluids (e.g., Urine): Solid-Phase Extraction (SPE) [3]
-
Sample Pre-treatment: Mix 1 mL of urine with 20 µL of an internal standard solution (e.g., Terbuthylazine-d5).
-
Conditioning: Condition an Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5:95 (v/v) methanol/water.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Reconstitution: Evaporate the eluate under a gentle stream of nitrogen and reconstitute in 100 µL of methanol.
c) Complex Matrices (e.g., Olive Oil): Liquid-Liquid Extraction (LLE) followed by Matrix Solid-Phase Dispersion (MSPD) [6][7]
-
LLE: Homogenize 5 g of olive oil with a suitable solvent (e.g., acetonitrile) and partition against a non-polar solvent (e.g., hexane) to remove lipids.
-
MSPD: Blend 1 g of the LLE extract with 2 g of a sorbent material (e.g., aminopropyl-bonded silica).
-
Packing: Pack the mixture into an empty SPE cartridge.
-
Elution: Elute the analytes with acetonitrile.
-
Cleanup: Further clean the eluate using a Florisil cartridge.
-
Reconstitution: Evaporate the final eluate and reconstitute in an appropriate volume of acetonitrile:water (1:1).
LC-MS/MS Analysis
The following are typical starting conditions for LC-MS/MS analysis. Optimization may be required based on the specific instrument and sample matrix.
a) Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase C8 or C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm) is suitable for separation.[1][2]
-
Mobile Phase A: Water with 0.1% formic acid or 1% acetic acid.[1][2]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Column Temperature: 30 - 40 °C.
b) Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): The protonated molecule [M+H]⁺ of terbuthylazine is m/z 230.1.[6][7] A characteristic fragment ion is observed at m/z 174.0, resulting from the loss of the tert-butyl group.[6][7]
-
MRM Transitions:
-
Quantifier: 230.1 -> 174.0
-
Qualifier: A secondary transition should be monitored for confirmation (e.g., 230.1 -> 118.1).
-
-
Internal Standard: A deuterated internal standard such as Terbuthylazine-d5 (TBA-d5) is recommended for accurate quantification.[3]
-
TBA-d5 MRM Transition: The specific transition will depend on the deuteration pattern.
-
-
Instrument Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows according to the manufacturer's recommendations. The collision energy for the MRM transition should be optimized for maximum signal intensity; a starting value of 20-30 eV can be used.
Data Presentation
The quantitative performance of the method should be evaluated by establishing a calibration curve and determining the linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The following table summarizes typical performance data gathered from various studies.
| Parameter | Urine[3] | Hair[3] | Olive Oil[7] |
| Linearity Range | 0.25 - 12.5 µg/L | 0.01 - 5 ng/mg | 0.005 - 0.5 mg/kg |
| Correlation Coefficient (R²) | > 0.99 | > 0.99 | > 0.99 |
| LOD | - | - | 1 µg/kg |
| LOQ | 0.25 µg/L | 0.01 ng/mg | - |
| Accuracy (% Recovery) | 95 - 105% | 92 - 108% | > 96% |
| Precision (% RSD) | < 10% | < 12% | 6% |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: identification of a new TER metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Bis(ethylamino)-tert-butylamino-s-triazine (Terbuthylazine) in Selective Weed Control for Maize
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(ethylamino)-tert-butylamino-s-triazine, commonly known as terbuthylazine, is a selective herbicide belonging to the triazine chemical class. It is utilized for the pre-emergence and early post-emergence control of a wide spectrum of annual broadleaf and some grass weeds in maize (corn) cultivation.[1][2] Its mechanism of action involves the inhibition of photosynthesis at photosystem II (PSII), making it an effective tool in integrated weed management strategies for maize production.[2] Terbuthylazine offers robust residual activity, providing prolonged weed suppression after application.[1] This document provides detailed application notes and experimental protocols for the evaluation of terbuthylazine's efficacy and selectivity in maize.
Mechanism of Action
Terbuthylazine is absorbed primarily through the roots and, to a lesser extent, the leaves of susceptible weed species.[3] Following uptake, it translocates via the xylem to the chloroplasts.[3] There, it binds to the D1 protein of the photosystem II complex, blocking the electron transport chain. This inhibition of photosynthesis leads to the production of reactive oxygen species, causing lipid peroxidation and membrane damage, which ultimately results in weed death. Maize possesses a detoxification mechanism that rapidly metabolizes terbuthylazine, conferring its selectivity for the crop.[4]
Caption: Mechanism of action of Terbuthylazine in inhibiting Photosystem II.
Data Presentation
Table 1: Efficacy of Terbuthylazine on Various Weed Species in Maize
| Weed Species | Common Name | Application Timing | Terbuthylazine Rate (g a.i./ha) | Control Efficacy (%) | Reference |
| Amaranthus hybridus | Smooth Pigweed | Post-emergence | 1000 - 1200 (+ glyphosate) | Equivalent to atrazine | [5] |
| Bidens subalternans | Beggarticks | Post-emergence | 1000 - 1200 (+ glyphosate) | 92.5 - 96 | [6] |
| Commelina benghalensis | Benghal Dayflower | Post-emergence | 1200 (+ glyphosate) | up to 91.3 | [6] |
| Digitaria insularis | Sourgrass | Post-emergence | 1000 - 1200 (+ glyphosate) | up to 87.5 | [6] |
| Eleusine indica | Goosegrass | Pre- & Post-emergence | Not specified | High | [3] |
| Kochia scoparia | Kochia | Pre-emergence | 15.5 - 31 oz/a | >90 | [7] |
| Amaranthus palmeri | Palmer Amaranth | Pre-emergence | 15.5 - 31 oz/a | 83 - 85 | [7] |
| Setaria faberi | Giant Foxtail | Pre-emergence | Not specified | 92 | [1] |
| Amaranthus tuberculatus | Waterhemp | Pre-emergence | Not specified | 95 | [1] |
Note: Efficacy can vary depending on environmental conditions, weed growth stage, and tank-mix partners.
Table 2: Comparison of Terbuthylazine and Atrazine in Maize Weed Control
| Parameter | Terbuthylazine (+ glyphosate) | Atrazine (+ glyphosate) | Location/Trial | Reference |
| Broadleaf Weed Control (%) | up to 93.8 | Equivalent to Terbuthylazine | Brazil | [6][8] |
| Grass Control (%) | up to 87.5 | up to 76.3 | Brazil | [6][8] |
| Commelina benghalensis Control (%) | up to 91.3 | up to 82.5 | Brazil | [6] |
| Maize Yield | No significant difference | No significant difference | Kansas, USA | [7] |
| Maize Injury | No symptoms observed | No symptoms observed | Brazil | [6][8] |
Experimental Protocols
Protocol 1: Field Efficacy and Selectivity of Terbuthylazine in Maize
Objective: To evaluate the efficacy of terbuthylazine on target weeds and its selectivity (phytotoxicity) on maize under field conditions.
Caption: General experimental workflow for a herbicide efficacy trial in maize.
1. Site Selection and Preparation:
-
Select a field with a uniform and representative infestation of the target weed species.
-
Conduct soil analysis to determine pH, organic matter content, and texture.[9]
-
Prepare the seedbed according to standard local agricultural practices for maize.
2. Experimental Design:
-
Use a randomized complete block design (RCBD) with a minimum of four replications.[5]
-
Individual plot size should be at least 10 square meters to minimize edge effects.[9]
3. Treatments:
-
Test Product: Terbuthylazine at the proposed application rate (N).
-
Crop Safety: Terbuthylazine at twice the proposed rate (2N) to assess phytotoxicity.[10]
-
Reference Product: A standard registered herbicide for the same use.
-
Untreated Control: A plot receiving no herbicide treatment.
4. Application:
-
Apply herbicides using a calibrated research plot sprayer delivering a uniform spray volume.
-
Pre-emergence application: Apply within 2 days after sowing onto moist soil.[11]
-
Post-emergence application: Apply when maize is at the 2-5 leaf stage and weeds are at the 2-5 leaf stage.[12][13]
-
Record environmental conditions (temperature, humidity, wind speed) at the time of application.
5. Data Collection:
-
Maize Phytotoxicity: Visually assess crop injury at 7, 14, and 28 days after application (DAA) using a 0-100% scale (0 = no injury, 100 = crop death). Note any symptoms such as stunting, chlorosis, or necrosis.[10]
-
Weed Control Efficacy:
-
At 28 and 56 DAA, count the number of individual weed species within two randomly placed 0.25 m² quadrats per plot.
-
Collect the above-ground weed biomass from these quadrats, dry in an oven at 70°C to a constant weight, and record the dry weight.
-
-
Maize Yield:
-
At physiological maturity, harvest the ears from the central rows of each plot.
-
Determine the grain weight and adjust to a standard moisture content (e.g., 14%).[2]
-
6. Statistical Analysis:
-
Subject the data to Analysis of Variance (ANOVA).
-
Use a mean separation test (e.g., Fisher's LSD) at a significance level of p ≤ 0.05 to compare treatment means.
Protocol 2: Greenhouse Bioassay for Terbuthylazine Soil Residue
Objective: To determine the potential for terbuthylazine soil residues to affect sensitive rotational crops.
1. Soil Sampling:
-
Collect representative soil samples from the top 10 cm of a field previously treated with terbuthylazine.
-
Collect a control soil sample from an untreated area with similar soil characteristics.
2. Bioassay Setup:
-
Fill pots (e.g., 10 cm diameter) with the field-collected and control soil. Use at least four replicate pots per soil sample.
-
Plant seeds of a sensitive indicator species (e.g., oats, ryegrass, or a planned rotational crop) in each pot.[14]
3. Growth Conditions:
-
Place the pots in a greenhouse or growth chamber with controlled temperature (20-25°C) and adequate light.
-
Water the pots as needed to maintain optimal soil moisture.
4. Assessment:
-
After 21 days, visually assess the plants for injury symptoms (stunting, chlorosis, root inhibition) compared to the plants in the control soil.
-
Harvest the above-ground biomass, determine the dry weight, and calculate the percent growth reduction relative to the control.
5. Interpretation:
-
Significant growth reduction or visible injury symptoms in the treated soil indicate the presence of biologically active herbicide residues that may pose a risk to subsequent sensitive crops.
Resistance Management
To delay the development of herbicide resistance, avoid the exclusive and repeated use of herbicides from the same group (HRAC Group 5/C1).[2] It is recommended to alternate or tank-mix terbuthylazine with herbicides having different modes of action.[1]
Use Restrictions
-
Adhere to local regulations and label instructions regarding application rates, timing, and rotational crop restrictions.
-
Terbuthylazine has a relatively long residual activity in the soil. Susceptible crops like winter cereals, legumes, and vegetables should not be planted within 18 months of application, depending on soil type and environmental conditions.
-
Do not apply to alkaline soils or shallow soils prone to waterlogging.
References
- 1. eppo.int [eppo.int]
- 2. mdpi.com [mdpi.com]
- 3. cgspace.cgiar.org [cgspace.cgiar.org]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 6. researchgate.net [researchgate.net]
- 7. pp1.eppo.int [pp1.eppo.int]
- 8. tandfonline.com [tandfonline.com]
- 9. nda.gov.za [nda.gov.za]
- 10. pp1.eppo.int [pp1.eppo.int]
- 11. mdpi.com [mdpi.com]
- 12. ir.ucc.edu.gh [ir.ucc.edu.gh]
- 13. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 14. food.ec.europa.eu [food.ec.europa.eu]
Bis(ethylamino)-tert-butylamino-s-triazine formulation for controlled-release applications
Disclaimer: The following application notes and protocols are provided as a hypothetical framework for the development of controlled-release formulations of s-triazine compounds, such as Bis(ethylamino)-tert-butylamino-s-triazine. The experimental data presented is illustrative and intended to guide researchers in designing and evaluating their own formulations.
Introduction
s-Triazine herbicides are widely used for broadleaf weed control in various agricultural settings.[1][2] However, their application can be associated with environmental concerns due to potential leaching into groundwater and runoff into surface water.[1][3][4] Developing controlled-release formulations of s-triazine herbicides offers a promising strategy to enhance their efficacy, reduce the required application rates, and minimize their environmental impact. By providing a gradual and sustained release of the active ingredient, these formulations can maintain effective concentrations in the target zone for a longer duration while reducing peak concentrations that are prone to loss.
These application notes provide an overview of a hypothetical controlled-release formulation of a generic s-triazine compound, detailing its preparation, characterization, and evaluation. The protocols and data presented are intended to serve as a starting point for researchers and formulation scientists working on advanced herbicide delivery systems.
Quantitative Data Summary
The following tables summarize the key characteristics and in vitro release profile of a hypothetical controlled-release s-triazine formulation compared to a conventional formulation.
Table 1: Formulation Characteristics
| Parameter | Conventional Formulation | Controlled-Release Formulation |
| Active Ingredient Content (%) | 50.0 ± 1.2 | 48.5 ± 1.5 |
| Encapsulation Efficiency (%) | N/A | 92.3 ± 2.1 |
| Particle Size (μm) | 10 - 50 | 250 ± 25 |
| Formulation Type | Wettable Powder | Polymer-Coated Granule |
Table 2: Cumulative In Vitro Release Profile in Water at 25°C
| Time (Days) | Conventional Formulation (% Released) | Controlled-Release Formulation (% Released) |
| 1 | 85.2 ± 3.1 | 15.4 ± 1.8 |
| 7 | 98.6 ± 1.5 | 45.8 ± 2.5 |
| 14 | 99.1 ± 0.8 | 68.2 ± 3.1 |
| 21 | 99.3 ± 0.6 | 85.1 ± 2.7 |
| 28 | 99.5 ± 0.5 | 95.3 ± 1.9 |
Experimental Protocols
Protocol 1: Preparation of Controlled-Release Polymer-Coated Granules
This protocol describes the preparation of a polymer-coated granular formulation of an s-triazine herbicide using a fluid bed coating technique.
Materials:
-
s-Triazine technical grade (e.g., this compound)
-
Inert granular core (e.g., clay or silica, 200-300 μm)
-
Polymer coating solution (e.g., 10% w/v ethylcellulose in ethanol)
-
Plasticizer (e.g., dibutyl phthalate)
-
Fluid bed coater
Procedure:
-
Slurry Preparation: Prepare a concentrated slurry by dispersing the s-triazine active ingredient in a small amount of the polymer coating solution containing the plasticizer.
-
Core Loading: Load the inert granular cores into the chamber of the fluid bed coater.
-
Fluidization: Fluidize the granules by passing heated air through the chamber at a velocity sufficient to suspend the particles.
-
Coating Application: Spray the s-triazine slurry onto the fluidized granules at a controlled rate. The solvent will evaporate upon contact with the heated granules, depositing a layer of the active ingredient and polymer.
-
Polymer Coating: Once the active ingredient is loaded, begin spraying the remaining polymer coating solution to create a release-controlling membrane.
-
Drying: Continue to fluidize the coated granules with heated air until the solvent has completely evaporated.
-
Sieving: Sieve the final product to obtain granules within the desired particle size range.
Protocol 2: Determination of Active Ingredient Content and Encapsulation Efficiency
This protocol outlines the method for quantifying the amount of s-triazine in the formulation and determining the efficiency of the encapsulation process.
Materials:
-
Controlled-release s-triazine granules
-
Methanol (HPLC grade)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (0.45 μm)
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of the s-triazine active ingredient in methanol at known concentrations.
-
Sample Preparation (Total Content):
-
Accurately weigh a known amount of the controlled-release granules.
-
Crush the granules using a mortar and pestle to break the polymer coating.
-
Transfer the crushed granules to a volumetric flask and add methanol to dissolve the active ingredient.
-
Sonicate the mixture for 30 minutes to ensure complete extraction.
-
Dilute to the mark with methanol, mix well, and filter an aliquot through a syringe filter.
-
-
Sample Preparation (Surface Content):
-
Accurately weigh a known amount of intact controlled-release granules.
-
Wash the granules with a small, measured volume of methanol for a short period (e.g., 1 minute) to dissolve any unencapsulated active ingredient on the surface.
-
Filter the washing solution.
-
-
HPLC Analysis:
-
Inject the standard solutions and the prepared sample solutions into the HPLC system.
-
Develop a calibration curve from the peak areas of the standard solutions.
-
Determine the concentration of the s-triazine in the sample solutions from the calibration curve.
-
-
Calculations:
-
Active Ingredient Content (%) = (Mass of s-triazine in granules / Total mass of granules) x 100
-
Encapsulation Efficiency (%) = [(Total s-triazine content - Surface s-triazine content) / Total s-triazine content] x 100
-
Protocol 3: In Vitro Release Study
This protocol describes a method to evaluate the release profile of the s-triazine from the controlled-release formulation in water.
Materials:
-
Controlled-release s-triazine granules
-
Distilled water
-
Shaking incubator or water bath
-
Centrifuge tubes
-
HPLC system
Procedure:
-
Accurately weigh a specified amount of the controlled-release granules and place them in a series of centrifuge tubes.
-
Add a known volume of distilled water to each tube.
-
Place the tubes in a shaking incubator set at a constant temperature (e.g., 25°C).
-
At predetermined time intervals (e.g., 1, 3, 7, 14, 21, and 28 days), remove a tube from the incubator.
-
Centrifuge the tube to separate the granules from the aqueous phase.
-
Carefully withdraw an aliquot of the supernatant.
-
Analyze the concentration of the s-triazine in the supernatant using HPLC as described in Protocol 2.
-
Calculate the cumulative percentage of the active ingredient released at each time point relative to the total amount of active ingredient in the granules.
Visualizations
Caption: Experimental workflow for the development and evaluation of a controlled-release s-triazine formulation.
Caption: Simplified mechanism of controlled release from a polymer-coated s-triazine granule.
References
- 1. Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accustandard.com [accustandard.com]
- 3. Environmental Project, 944 – Evaluation of Health Hazards by exposure to Triazines and Degradation Products – 1 General description [www2.mst.dk]
- 4. Triazine herbicides [m.chemicalbook.com]
Experimental design for studying the efficacy of Bis(ethylamino)-tert-butylamino-s-triazine
Note: The chemical name "Bis(ethylamino)-tert-butylamino-s-triazine" is not a standard IUPAC name and appears to be a misnomer. Based on the constituent chemical groups, this document will focus on the well-characterized s-triazine herbicide, Terbuthylazine . Terbuthylazine contains a tert-butylamino group and an ethylamino group attached to a triazine ring, making it the most probable subject of interest.
Application Notes and Protocols for Studying the Efficacy of Terbuthylazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Terbuthylazine is a selective pre- and post-emergence chloro-s-triazine herbicide used to control a wide range of grass and broadleaf weeds.[1] Its primary mechanism of action is the inhibition of photosynthesis at photosystem II (PSII).[2][3][4] While its herbicidal properties are well-documented, there is growing interest in understanding its broader biological effects and potential toxicological implications for non-target organisms, including mammalian cells.[5][6] This document provides a comprehensive set of experimental protocols to study the efficacy and cellular effects of Terbuthylazine.
Key Biological Activities of Terbuthylazine
-
Inhibition of Photosynthesis: Terbuthylazine blocks the electron transport chain in photosystem II, thereby inhibiting photosynthesis in susceptible plants.[1][2][3]
-
Induction of Oxidative Stress: Studies have shown that Terbuthylazine can induce oxidative stress in various organisms, leading to an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense systems.[7][8][9][10] This can result in cellular damage, including lipid peroxidation and DNA damage.[10]
-
Cytotoxicity and Apoptosis: At certain concentrations, Terbuthylazine has been observed to reduce cell viability and induce apoptosis (programmed cell death) in non-target cells, such as human lymphocytes.[11][12]
-
Genotoxicity: Some studies suggest that Terbuthylazine and its metabolites may cause low-level DNA instability and damage.[7][9][11]
Experimental Design and Protocols
A thorough investigation of Terbuthylazine's efficacy and cellular effects requires a multi-faceted approach. The following protocols outline key experiments to assess its cytotoxicity, impact on oxidative stress, and induction of apoptosis.
Experimental Workflow
The overall experimental workflow is designed to progress from broad cytotoxicity screening to more specific mechanistic studies.
Caption: Experimental workflow for assessing the efficacy of Terbuthylazine.
Protocol: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Terbuthylazine on a selected cell line (e.g., HepG2, a human liver cancer cell line, or human peripheral blood lymphocytes).[11][13]
Materials:
-
Terbuthylazine
-
Selected cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[13]
-
Treatment: Prepare serial dilutions of Terbuthylazine in cell culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the different concentrations of Terbuthylazine. Include a vehicle control (medium with the same concentration of solvent used to dissolve Terbuthylazine, e.g., DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot a dose-response curve and determine the IC50 value (the concentration of Terbuthylazine that inhibits 50% of cell growth).
Protocol: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.[12]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and control cells from the cytotoxicity experiment
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with Terbuthylazine for the desired time, harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Protocol: Reactive Oxygen Species (ROS) Production Assay
This assay measures the intracellular production of ROS using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).[10]
Materials:
-
DCFH-DA fluorescent probe
-
Treated and control cells
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Treatment: Treat the cells with Terbuthylazine as described in the cytotoxicity assay.
-
Probe Loading: After treatment, wash the cells with PBS and incubate them with DCFH-DA solution in the dark for 30 minutes at 37°C.
-
Fluorescence Measurement: After incubation, wash the cells again with PBS to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader (excitation at 485 nm and emission at 535 nm) or a flow cytometer.
-
Data Analysis: Compare the fluorescence intensity of the treated cells to the control cells to determine the relative increase in ROS production.
Data Presentation
Quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Cytotoxicity of Terbuthylazine on HepG2 Cells (MTT Assay)
| Terbuthylazine Concentration (µM) | Cell Viability (%) ± SD (24h) | Cell Viability (%) ± SD (48h) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 |
| 10 | 95.3 ± 4.1 | 88.1 ± 5.5 |
| 50 | 82.1 ± 6.3 | 71.4 ± 6.2 |
| 100 | 65.7 ± 5.8 | 52.3 ± 4.9 |
| 200 | 48.2 ± 4.5 | 35.8 ± 3.7 |
| IC50 (µM) | ~180 | ~95 |
Table 2: Induction of Apoptosis by Terbuthylazine in HepG2 Cells (48h)
| Terbuthylazine Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 96.2 | 2.1 | 1.7 |
| 50 | 85.4 | 8.3 | 6.3 |
| 100 | 68.1 | 19.5 | 12.4 |
| 200 | 45.3 | 35.2 | 19.5 |
Table 3: ROS Production in HepG2 Cells Treated with Terbuthylazine (24h)
| Terbuthylazine Concentration (µM) | Relative Fluorescence Units (RFU) ± SD | Fold Increase in ROS vs. Control |
| 0 (Control) | 1000 ± 85 | 1.0 |
| 50 | 1850 ± 120 | 1.85 |
| 100 | 2900 ± 210 | 2.90 |
| 200 | 4500 ± 350 | 4.50 |
Signaling Pathway Visualization
Terbuthylazine-induced cytotoxicity is often linked to the induction of oxidative stress, which can trigger downstream signaling pathways leading to apoptosis.
Caption: Proposed signaling pathway for Terbuthylazine-induced apoptosis.
Conclusion
The experimental protocols and data presentation formats provided in this document offer a robust framework for investigating the efficacy and cellular effects of Terbuthylazine. By systematically evaluating its impact on cell viability, apoptosis, and oxidative stress, researchers can gain a deeper understanding of its biological activities and potential toxicological risks. The visualization of the proposed signaling pathway provides a conceptual model for further mechanistic studies.
References
- 1. assets.far.org.nz [assets.far.org.nz]
- 2. apvma.gov.au [apvma.gov.au]
- 3. sipcam-oxon.com [sipcam-oxon.com]
- 4. scielo.br [scielo.br]
- 5. Triazine Herbicides Risk Management Strategies on Environmental and Human Health Aspects Using In-Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects of sub-chronic exposure to terbuthylazine on DNA damage, oxidative stress and parent compound/metabolite levels in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative stress in triazine pesticide toxicity: a review of the main biomarker findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular and Biochemical Evidence of the Toxic Effects of Terbuthylazine and Malathion in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of the chloro-s-triazine herbicide terbuthylazine on DNA integrity in human and mouse cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction (SPE) for the Determination of Bis(ethylamino)-tert-butylamino-s-triazine in Water Samples
Abstract
This application note details a robust and reliable solid-phase extraction (SPE) protocol for the pre-concentration and purification of Bis(ethylamino)-tert-butylamino-s-triazine, a triazine herbicide, from various water matrices. The described method is suitable for researchers, scientists, and professionals in drug development and environmental monitoring who require sensitive and accurate quantification of this compound. This document provides a comprehensive experimental protocol, a summary of expected quantitative performance, and graphical representations of the workflow and underlying principles.
Introduction
This compound, commonly known as terbuthylazine, is a widely used herbicide for the control of broadleaf and grassy weeds.[1] Its persistence in the environment can lead to the contamination of surface and groundwater, necessitating sensitive analytical methods for its detection. Solid-phase extraction is a widely adopted technique for the selective extraction and concentration of triazines from aqueous samples, offering advantages over traditional liquid-liquid extraction such as reduced solvent consumption, higher recovery rates, and cleaner extracts.[2] This note provides a detailed methodology for the extraction of this compound from water samples prior to chromatographic analysis.
Quantitative Data Summary
The following table summarizes typical performance data for the solid-phase extraction of triazine herbicides from water samples using various SPE sorbents and analytical techniques.
| Analyte | SPE Sorbent | Analytical Method | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Terbuthylazine & Metabolites | Oasis MCX | HPLC-DAD | 70-80 | 0.01 µg/L | - | [3][4][5] |
| Terbuthylazine | P(MAA-MPTS)/Sil copolymer | HPLC | High | - | 0.05 - 5 µg/L (range for several triazines) | [1] |
| 30 Triazines | Polymer Cation Exchange (PCX) | UPLC-HRMS | 70.5-112.1 | 0.2-30.0 ng/L | - | [6][7] |
| Atrazine | Atrazine MIP | GC-MS | 94-99 | 0.08 µg/L | - | [8] |
| Simazine, Atrazine, Propazine | C18 | HPLC-DAD | 76-119 | 0.3-1.8 µg/kg | 1.4-4.9 µg/kg | [9] |
| Atrazine | C18 | GC-ECD | 84 | 1.5 ng/g | - | [9] |
| Simazine, Atrazine, Ametryn | C18 | HPLC-UV | Satisfactory | - | - | [2] |
Experimental Protocol
This protocol outlines a general procedure for the solid-phase extraction of this compound from water samples using a polymeric sorbent.
Materials:
-
SPE Cartridges: Styre Screen® HL DVB polymeric sorbent cartridges or equivalent.
-
Reagents:
-
Methanol (HPLC grade)
-
Dichloromethane (DCM) (HPLC grade)
-
Acetone (HPLC grade)
-
n-Hexane (HPLC grade)
-
Deionized (DI) Water
-
Anhydrous Sodium Sulfate
-
-
Apparatus:
-
SPE Manifold
-
Vacuum pump
-
Sample collection vials
-
Nitrogen evaporator
-
Vortex mixer
-
Procedure:
-
Sample Preparation:
-
Collect 1 L of the water sample.
-
Adjust the sample pH to 7.[10]
-
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge with 3 x 5 mL of DCM.
-
Condition the cartridge with 2 x 5 mL of methanol.
-
Equilibrate the cartridge with 2 x 5 mL of DI water. Do not allow the cartridge to go dry after this step.[10]
-
-
Sample Loading:
-
Pass the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 15 mL/min.[10]
-
-
Cartridge Drying:
-
After the entire sample has passed through, dry the cartridge under full vacuum for 10 minutes.[10]
-
-
Analyte Elution:
-
Eluate Drying and Concentration:
-
Pass the collected eluate through a funnel containing 10-15 g of anhydrous sodium sulfate to remove any residual water.[10]
-
Rinse the collection vial and the sodium sulfate with 2 x 5 mL of DCM and collect this rinse with the eluate.[10]
-
Concentrate the dried eluate to approximately 0.5 mL under a gentle stream of nitrogen at 40°C.[10]
-
Add 3 mL of n-hexane and continue concentrating to a final volume of 1-2 mL.[10]
-
-
Final Extract Preparation:
-
Adjust the final volume to 2 mL with n-hexane. The sample is now ready for analysis by Gas Chromatography (GC) or other suitable analytical techniques.[10]
-
Diagrams
Caption: Experimental workflow for the solid-phase extraction of this compound.
Caption: Logical relationship diagram illustrating the principle of solid-phase extraction.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Simultaneous determination of terbuthylazine and its major hydroxy and dealkylated metabolites in wetland water samples using solid-phase extraction and high-performance liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination of Triazine Herbicides in Drinking Water by Dispersive Micro Solid Phase Extraction with Ultrahigh-Performance Liquid Chromatography-High-Resolution Mass Spectrometric Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective Solid-Phase Extraction Using Molecularly Imprinted Polymers for the Analysis of Target Pesticides in Cannabis Bud [scielo.org.za]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
Using Bis(ethylamino)-tert-butylamino-s-triazine as a reference standard in chromatography
Application Note: Chromatographic Analysis of Bis(ethylamino)-tert-butylamino-s-triazine
Introduction
This compound is a member of the s-triazine class of compounds. S-triazines are widely utilized as herbicides in agriculture to control broadleaf weeds and grasses.[1] Given their widespread use, it is crucial to have reliable and accurate analytical methods to monitor their presence in environmental samples, food commodities, and agricultural products. This application note details a robust protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, employing a certified reference standard for accurate calibration and quantification.
The principle of this method is based on reversed-phase chromatography, where the analyte is separated on a non-polar stationary phase (such as C18) with a polar mobile phase.[2] Detection and quantification are achieved by monitoring the UV absorbance at a wavelength where the triazine compound exhibits a strong response, typically around 220-235 nm.[3][4]
Experimental Protocols
Materials and Reagents
-
Reference Standard: this compound, analytical standard grade (≥98% purity).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (Type I, ultrapure).
-
Buffer Reagents: Potassium phosphate monobasic and dibasic (or other suitable buffer salts).
-
Sample Matrix: As applicable (e.g., soil, water, crop extracts).
Instrumentation
-
HPLC System: A system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode-Array Detector (DAD).
-
Chromatographic Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm particle size) is recommended for efficient separation.[2]
-
Data Acquisition and Processing Software.
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of the this compound reference standard.
-
Dissolve the standard in 10 mL of methanol in a Class A volumetric flask.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution at 2-8°C in an amber vial, protected from light.
-
-
Intermediate Stock Solution (100 µg/mL):
-
Pipette 1.0 mL of the primary stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the mobile phase or a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
-
Working Standard Solutions (Calibration Curve):
-
Prepare a series of at least five working standards by serial dilution of the intermediate stock solution.
-
A typical concentration range for a calibration curve might be 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.
-
Prepare these solutions in the same solvent as the final sample extract to minimize solvent effects.
-
Sample Preparation
The sample preparation method will vary depending on the matrix. A generic solid-phase extraction (SPE) protocol for water samples is provided below as an example.
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Loading: Pass 100 mL of the water sample through the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 15-20 minutes.
-
Elution: Elute the analyte from the cartridge with 5 mL of acetonitrile or methanol.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
Chromatographic Analysis
-
Instrument Setup: Configure the HPLC system according to the parameters outlined in Table 1 .
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Calibration: Inject the prepared working standard solutions in increasing order of concentration.
-
Sample Analysis: Inject the prepared sample extracts.
-
Data Processing: Integrate the peak area of the analyte in both the standards and the samples. Construct a linear regression calibration curve by plotting peak area versus concentration. Determine the concentration of the analyte in the samples from the calibration curve.
Data Presentation
Table 1: HPLC-UV Operating Conditions
| Parameter | Value |
| Column | C18, 100 x 2.1 mm, 2.6 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm |
| Run Time | 8 minutes |
Table 2: Representative Method Performance Characteristics
| Parameter | Typical Value |
| Linearity Range | 0.1 - 10.0 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.2 - 0.3 ng/mL |
| Precision (%RSD, n=6) | < 5% |
| Accuracy (Recovery %) | 90 - 110% |
Note: LOD and LOQ values are representative and can vary based on the specific instrument and sample matrix. These values are typical for s-triazine analysis.[5]
Visualizations
Experimental Workflow
Caption: Workflow for s-triazine analysis.
Mechanism of Action for s-Triazine Herbicides
Caption: s-Triazines inhibit photosynthesis at PSII.
Discussion
The described HPLC-UV method provides a reliable and robust approach for the quantification of this compound. The use of a certified reference standard is paramount for ensuring the accuracy and traceability of the results. The method's performance characteristics, including linearity, sensitivity, and precision, are suitable for routine analysis in quality control and environmental monitoring laboratories.
The primary mechanism of action for s-triazine herbicides is the inhibition of photosynthesis.[6][7] They bind to the D1 protein within Photosystem II (PSII) in the chloroplast thylakoid membrane, which blocks the binding of plastoquinone.[8] This action interrupts the photosynthetic electron transport chain, halting energy production and ultimately leading to plant death.[8] Understanding this biological pathway is essential for researchers in drug development and environmental science, as it provides context for the compound's herbicidal activity and potential ecological impact.
For different sample matrices or to achieve lower detection limits, the method can be adapted. For instance, coupling the HPLC system to a mass spectrometer (LC-MS/MS) can significantly enhance sensitivity and selectivity, which is particularly useful for analyzing complex samples or trace-level residues.[3][9] The choice of sample preparation technique should also be optimized to ensure efficient extraction and cleanup for the specific matrix being analyzed.[10]
References
- 1. Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. axcendcorp.com [axcendcorp.com]
- 4. academic.oup.com [academic.oup.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Triazine herbicides [m.chemicalbook.com]
- 8. teamchem.co [teamchem.co]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Field Trial Methodology of Bis(ethylamino)-tert-butylamino-s-triazine-based Herbicides
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a detailed framework for conducting field trials of Bis(ethylamino)-tert-butylamino-s-triazine-based herbicides, such as terbuthylazine. The methodologies outlined below are designed to ensure robust and reliable data collection for efficacy, phytotoxicity, residue analysis, and non-target organism impact assessment.
Introduction
This compound-based herbicides are a class of chemical compounds widely used for the control of broadleaf and grassy weeds in various crops.[1] Their primary mode of action is the inhibition of photosynthesis at photosystem II (PSII).[1][2] To bring a new herbicide product to market or to generate data for regulatory submission, rigorous field testing is mandatory. This document outlines the standardized methodologies for conducting these field trials.
Experimental Workflow
A typical field trial for a new herbicide formulation follows a structured workflow, from initial planning to final data analysis and reporting. This ensures that the trial is conducted in a scientifically sound manner and that the data generated is accurate and reproducible.
References
Unveiling the Action of a Triazine Herbicide: In Vitro Assays for Bis(ethylamino)-tert-butylamino-s-triazine
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bis(ethylamino)-tert-butylamino-s-triazine is a chemical compound belonging to the s-triazine class of herbicides. Understanding the precise mode of action of such compounds is crucial for developing more effective and selective herbicides, assessing environmental impact, and ensuring human safety. The primary mechanism of action for triazine herbicides is the inhibition of photosynthesis.[1] This document provides a detailed overview of the in vitro assays that can be employed to elucidate the mode of action of this compound, with a primary focus on its effects on Photosystem II, and secondary assays to investigate potential off-target effects.
Primary Mode of Action: Inhibition of Photosystem II
Triazine herbicides act by interrupting the photosynthetic electron transport chain in plants.[2] They bind to the D1 protein, a key subunit of the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[3][4] This binding event blocks the docking of plastoquinone (PQ), the native electron acceptor, thereby halting electron flow and inhibiting the production of ATP and NADPH necessary for CO2 fixation.[2] This ultimately leads to oxidative stress and cell death in susceptible plants.
Signaling Pathway: Photosystem II Inhibition
The following diagram illustrates the inhibitory effect of this compound on the photosynthetic electron transport chain at Photosystem II.
Caption: Inhibition of electron transport at the D1 protein of PSII.
Experimental Protocols: Primary Target Assays
Photosystem II Inhibition Assay using Isolated Chloroplasts (Hill Reaction)
This assay measures the rate of photoreduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), by isolated chloroplasts. The reduction of blue DCPIP to its colorless form is indicative of PSII activity.
Materials:
-
Fresh spinach leaves
-
Grinding buffer (0.3 M sucrose, 50 mM Tris-HCl pH 7.8, 10 mM NaCl)
-
Resuspension buffer (0.1 M sucrose, 50 mM Tris-HCl pH 7.8, 10 mM NaCl)
-
Assay buffer (50 mM Tris-HCl pH 7.8, 100 mM sucrose, 10 mM NaCl)
-
0.1 mM DCPIP solution
-
This compound stock solution (in a suitable solvent like DMSO)
-
Spectrophotometer
Protocol:
-
Chloroplast Isolation:
-
Homogenize 20g of spinach leaves in 100 ml of ice-cold grinding buffer.
-
Filter the homogenate through several layers of cheesecloth.
-
Centrifuge the filtrate at 200 x g for 2 minutes to pellet debris.
-
Transfer the supernatant and centrifuge at 1000 x g for 10 minutes to pellet chloroplasts.
-
Resuspend the chloroplast pellet in a minimal volume of ice-cold resuspension buffer.
-
-
Assay Procedure:
-
Prepare reaction mixtures in cuvettes containing assay buffer, DCPIP solution, and varying concentrations of the herbicide. Include a solvent control.
-
Add the isolated chloroplast suspension to each cuvette to a final chlorophyll concentration of 10-20 µg/ml.
-
Immediately measure the absorbance at 600 nm (A600) at time zero.
-
Expose the cuvettes to a light source.
-
Record the decrease in A600 over time (e.g., every minute for 5-10 minutes).
-
Calculate the rate of DCPIP reduction and determine the IC50 value of the herbicide.
-
Chlorophyll Fluorescence Assay
This non-invasive technique measures the fluorescence emitted by chlorophyll a, which is inversely proportional to the efficiency of photosynthetic electron transport. Inhibition of PSII by herbicides leads to an increase in chlorophyll fluorescence.[5]
Materials:
-
Intact plant leaves or algal cultures
-
Pulse-Amplitude-Modulation (PAM) fluorometer
-
Dark adaptation clips or chamber
-
This compound solution
Protocol:
-
Sample Preparation: Treat plants or algae with different concentrations of this compound.
-
Dark Adaptation: Dark-adapt the samples for at least 20-30 minutes. This ensures that all reaction centers are open.
-
Measurement:
-
Measure the minimal fluorescence (Fo) with a weak measuring light.
-
Apply a saturating pulse of light to measure the maximal fluorescence (Fm).
-
The maximal quantum yield of PSII is calculated as Fv/Fm = (Fm - Fo) / Fm.
-
-
Data Analysis: A decrease in the Fv/Fm ratio indicates PSII inhibition. Plot the Fv/Fm values against herbicide concentration to determine the EC50.
Workflow for Primary Target Analysis
Caption: Experimental workflow for primary target analysis.
Quantitative Data: Photosystem II Inhibition
| Herbicide (Triazine) | Assay System | IC50 (µM) | Reference |
| Atrazine | Isolated Pea Thylakoids | 0.2 | [6] |
| Terbuthylazine | Isolated Pea Thylakoids | 0.06 | [6] |
| Simazine | Isolated Chloroplasts | ~0.1 | [7] |
| Ametryn | Seagrass (Halophila ovalis) | 0.015 (3.5 µg/L) | [8] |
Potential Secondary/Off-Target Modes of Action
While the primary mode of action of triazine herbicides is well-established, it is important to investigate potential secondary or off-target effects, especially for drug development and safety assessment.
Acetyl-CoA Carboxylase (ACCase) Inhibition
Some herbicides are known to inhibit ACCase, a key enzyme in fatty acid biosynthesis. An in vitro assay can determine if this compound has any inhibitory activity against this enzyme.
Protocol: Non-Radioactive Spectrophotometric ACCase Assay
This assay couples the ACCase reaction to citrate synthase and measures the decrease in acetyl-CoA concentration.[9]
Materials:
-
Purified ACCase enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 2 mM MgCl2, 1 mM DTT)
-
Acetyl-CoA, ATP, NaHCO3
-
Citrate synthase, oxaloacetate, DTNB (Ellman's reagent)
-
This compound stock solution
-
Spectrophotometer
Protocol:
-
Incubate purified ACCase with assay buffer, ATP, NaHCO3, and various concentrations of the herbicide.
-
Initiate the reaction by adding acetyl-CoA.
-
At different time points, stop the reaction (e.g., by adding acid).
-
Neutralize the samples and add oxaloacetate, DTNB, and citrate synthase.
-
The reaction of remaining acetyl-CoA with oxaloacetate, catalyzed by citrate synthase, releases CoA-SH, which reacts with DTNB to produce a yellow product.
-
Measure the absorbance at 412 nm.
-
A lower absorbance indicates less remaining acetyl-CoA, hence higher ACCase activity. Calculate the IC50 of the herbicide.
Alteration of Steroidogenesis
Some triazine compounds have been shown to affect steroid hormone synthesis.[10] The H295R human adrenocortical carcinoma cell line is a well-established in vitro model to screen for such effects.
Protocol: H295R Steroidogenesis Assay
Materials:
-
H295R cell line
-
Cell culture medium and supplements
-
Forskolin (to stimulate steroidogenesis)
-
This compound stock solution
-
ELISA kits or LC-MS/MS for hormone quantification (e.g., testosterone, estradiol)
Protocol:
-
Culture H295R cells in appropriate multi-well plates.
-
Treat the cells with various concentrations of the herbicide in the presence of a stimulant like forskolin.
-
After an incubation period (e.g., 48 hours), collect the cell culture medium.
-
Quantify the levels of key steroid hormones in the medium using ELISA or LC-MS/MS.
-
Assess cell viability to rule out cytotoxicity.
-
Analyze the data for significant changes in hormone production compared to controls.
Genotoxicity
It is essential to assess the potential of a chemical to cause genetic damage. The Comet assay (single-cell gel electrophoresis) and the in vitro micronucleus test are standard assays for this purpose.[11]
Protocol: In Vitro Comet Assay
Materials:
-
Human cell line (e.g., TK6, HepG2)
-
Low melting point agarose
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green)
-
Fluorescence microscope with appropriate software
Protocol:
-
Treat cells with various concentrations of the herbicide.
-
Embed the cells in low melting point agarose on a microscope slide.
-
Lyse the cells to remove membranes and cytoplasm, leaving the nucleoids.
-
Subject the slides to electrophoresis under alkaline conditions. Damaged DNA will migrate out of the nucleoid, forming a "comet tail."
-
Stain the DNA and visualize under a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the tail length and intensity.
Workflow for Secondary Target Analysis
Caption: Experimental workflow for secondary target analysis.
The in vitro assays detailed in this document provide a comprehensive framework for characterizing the mode of action of this compound. By systematically evaluating its effects on the primary target, Photosystem II, and investigating potential off-target interactions, researchers can gain a thorough understanding of its biological activity. This knowledge is fundamental for the development of improved herbicides and for conducting robust risk assessments.
References
- 1. Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Herbicide Inhibition of Photosynthetic Electron Transport by Fluorescence | Weed Science | Cambridge Core [cambridge.org]
- 6. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acute and additive toxicity of ten photosystem-II herbicides to seagrass - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-Throughput Screening of Chemical Effects on Steroidogenesis Using H295R Human Adrenocortical Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A combination of in vitro comet assay and micronucleus test using human lymphoblastoid TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Bis(ethylamino)-tert-butylamino-s-triazine (Terbuthylazine) Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(ethylamino)-tert-butylamino-s-triazine, commonly known as Terbuthylazine.
Troubleshooting Guide
This guide addresses common issues encountered when dissolving Terbuthylazine in organic solvents.
Issue 1: Terbuthylazine is not dissolving or is dissolving very slowly.
-
Question: I am trying to dissolve Terbuthylazine in an organic solvent, but it is not dissolving or is taking a very long time. What can I do?
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Answer:
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Verify Solvent Choice: Ensure you are using an appropriate solvent. Terbuthylazine has varying solubility in different organic solvents. Refer to the solubility data table below. For higher concentrations, solvents like DMSO and Dimethylformamide (DMF) are recommended.[1]
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Increase Temperature: Gently warming the solution can significantly increase the solubility of Terbuthylazine.[2][3] Be cautious and aware of the solvent's boiling point and the compound's stability at elevated temperatures.
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Apply Sonication: Using an ultrasonic bath can help break down solid aggregates and accelerate the dissolution process.[2]
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Increase Agitation: Ensure the solution is being adequately stirred or vortexed.
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Particle Size Reduction: If you are working with a crystalline solid, grinding the powder to a finer consistency can increase the surface area and improve the dissolution rate.[4][5]
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Issue 2: The compound precipitates out of solution after cooling.
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Question: I was able to dissolve Terbuthylazine with heating, but it crashed out of solution when it cooled to room temperature. How can I prevent this?
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Answer:
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Supersaturated Solution: You have likely created a supersaturated solution. The concentration of Terbuthylazine is too high for it to remain soluble at the lower temperature.
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Use a Co-solvent: The addition of a co-solvent can improve the overall solvating power of your system and maintain the solubility of your compound at lower temperatures.[4][6] For example, if you are using ethanol, adding a small percentage of DMSO might help.
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Prepare a More Dilute Stock: Consider preparing a more dilute stock solution that is stable at room temperature and then making further dilutions for your experiments.
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Issue 3: I need to prepare a stock solution at a specific concentration, but it's not fully dissolving.
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Question: I require a 20 mg/mL stock solution of Terbuthylazine, but I'm having trouble getting it to dissolve completely in my chosen solvent. What should I do?
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Answer:
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Consult Solubility Data: First, confirm that your desired concentration is achievable in the selected solvent by checking the solubility data table. A 20 mg/mL concentration may not be possible in solvents like ethanol where the solubility is lower.[1]
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Switch to a Better Solvent: Solvents like DMSO and DMF have a higher capacity to dissolve Terbuthylazine, with a reported solubility of approximately 30 mg/mL.[1]
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Employ Solubility Enhancement Techniques: If you must use a specific solvent system, you may need to employ more advanced techniques such as using co-solvents or creating an inclusion complex.[2][7]
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Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing high-concentration stock solutions of Terbuthylazine?
A1: For high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are recommended. The solubility of Terbuthylazine in these solvents is approximately 30 mg/mL.[1]
Q2: How should I store my Terbuthylazine stock solution?
A2: It is recommended to store stock solutions at -20°C for long-term stability (up to 1 year) or -80°C for extended stability (up to 2 years).[2] Before use, allow the solution to come to room temperature and ensure the compound is fully dissolved.
Q3: Is it necessary to use an inert gas when preparing stock solutions?
A3: While not always mandatory for short-term use, purging the solvent with an inert gas like nitrogen or argon before dissolving the solid can help prevent oxidation and degradation of the compound, especially for long-term storage.[1]
Q4: Can I use heat to dissolve Terbuthylazine?
A4: Yes, gentle heating can aid in the dissolution of Terbuthylazine.[2][3] However, be mindful of the solvent's volatility and the potential for compound degradation at high temperatures.
Q5: What are co-solvents and how can they help with solubility?
A5: Co-solvents are a mixture of solvents used to increase the solubility of a solute. For poorly water-soluble compounds like Terbuthylazine, a common approach is to dissolve the compound in a water-miscible organic solvent (like DMSO or ethanol) and then dilute it with an aqueous buffer.[4][6] This technique can improve the overall solubility in the final solution.
Data Presentation
Table 1: Solubility of Terbuthylazine in Various Organic Solvents
| Solvent | Solubility (g/L) | Solubility (mg/mL) | Temperature (°C) |
| Dimethylformamide (DMF) | ~40 | ~30 | 25 |
| Dimethyl Sulfoxide (DMSO) | ~30 | ~30 | Not Specified |
| Acetone | 41 | 41 | 25 |
| Xylene | 14.3 | 14.3 | 25 |
| Ethanol | 14 | 14 | 25 |
| n-Octanol | 12 | 12 | 25 |
| Ethyl Acetate | 10 | 10 | 25 |
| Isopropanol | 10 | 10 | 25 |
| Toluene | 10.4 | 10.4 | 25 |
| n-Hexane | 0.36 | 0.36 | 25 |
| Ethylene Glycol | 2.36 | 2.36 | 25 |
Data compiled from multiple sources.[1][8][9]
Experimental Protocols
Protocol 1: Preparation of a Terbuthylazine Stock Solution in DMSO
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Materials:
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Terbuthylazine (solid)
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Dimethyl Sulfoxide (DMSO), anhydrous
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Sterile microcentrifuge tubes or vials
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Vortex mixer
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Calibrated pipettes
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Procedure:
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Weigh the desired amount of Terbuthylazine solid in a sterile vial.
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Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 30 mg/mL stock, add 1 mL of DMSO to 30 mg of Terbuthylazine).
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Vortex the solution until the solid is completely dissolved. If necessary, gently warm the vial (e.g., in a 37°C water bath) for a few minutes to aid dissolution.
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Once fully dissolved, the stock solution can be stored at -20°C.
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Protocol 2: Enhancing Solubility using a Co-solvent System (for aqueous dilutions)
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Materials:
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Terbuthylazine stock solution in DMSO (from Protocol 1)
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PEG300
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Tween-80
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Saline solution (0.9% NaCl)
-
-
Procedure (Example for a 2.5 mg/mL suspended solution): [2]
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Prepare a solvent mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
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Add the Terbuthylazine stock solution to the solvent mixture to achieve the final desired concentration.
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Vortex the solution thoroughly. If precipitation occurs, sonication may be required to achieve a uniform suspension.[2]
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Prepare fresh and use promptly.
-
Mandatory Visualizations
Caption: Workflow for dissolving Terbuthylazine with troubleshooting steps.
Caption: Logical decision diagram for troubleshooting poor solubility.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. researchgate.net [researchgate.net]
- 8. Buy Terbuthylazine | 5915-41-3 [smolecule.com]
- 9. Terbuthylazine | C9H16ClN5 | CID 22206 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Bis(ethylamino)-tert-butylamino-s-triazine Extraction from Soil Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Bis(ethylamino)-tert-butylamino-s-triazine from various soil matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction process in a question-and-answer format, offering potential causes and solutions.
Issue 1: Low Recovery of this compound
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Question: My recovery of the target analyte is consistently low. What are the potential causes and how can I improve it?
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Answer: Low recovery can stem from several factors related to the extraction method and the soil matrix itself.
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Inadequate Solvent Polarity: The chosen extraction solvent may not have the optimal polarity to efficiently desorb the analyte from the soil particles.
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Solution: Experiment with a mixed-solvent system. For triazine herbicides, methanol/water or acetonitrile/water mixtures have proven effective. For instance, a methanol/water ratio of 4:1 (v/v) has been shown to enhance recovery.[1] For QuEChERS methods, acetonitrile is a common and effective choice.[2]
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Strong Analyte-Matrix Interactions: The analyte can bind strongly to soil components, especially in soils with high organic matter or clay content.
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Solution: Increase the extraction time or employ a more vigorous extraction technique like ultrasonic or microwave-assisted extraction. For QuEChERS, ensure thorough shaking or vortexing for an adequate duration (e.g., 5 minutes).[2] Adjusting the pH of the extraction solvent can also help by altering the surface charge of the soil particles and the ionization state of the analyte.
-
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Inefficient Elution in Solid-Phase Extraction (SPE): The elution solvent in your SPE protocol may not be strong enough to desorb the analyte from the sorbent.
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Sample Pre-treatment: Dry or aged soil samples can present challenges for extraction.
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Solution: For dry soil samples, a hydration step before extraction can improve efficiency. For instance, in a QuEChERS procedure, adding water to air-dried soil and allowing it to hydrate for 30 minutes before adding the extraction solvent is recommended.[2]
-
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Issue 2: High Matrix Effects and Poor Reproducibility
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Question: I am observing significant matrix effects and my results are not reproducible. What could be the cause and how can I mitigate this?
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Answer: Matrix effects, often manifested as ion suppression or enhancement in mass spectrometry-based detection, and poor reproducibility are common challenges when working with complex soil samples.
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Co-extraction of Interfering Substances: The extraction process may be co-extracting other compounds from the soil that interfere with the analysis.
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Solution: Incorporate a cleanup step after the initial extraction. Dispersive solid-phase extraction (dSPE) is a key component of the QuEChERS method for this purpose.[2] For SPE, ensure the washing step is optimized to remove interferences without eluting the target analyte.
-
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Inconsistent Sample Homogeneity: Soil samples can be heterogeneous, leading to variability between subsamples.
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Solution: Thoroughly homogenize the entire soil sample before taking a subsample for extraction. This can be achieved by sieving and mixing the soil.
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Variable Extraction Conditions: Inconsistent application of the extraction protocol will lead to variable results.
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Solution: Ensure all experimental parameters such as solvent volumes, extraction times, and centrifugation speeds are kept constant for all samples. Using an automated or mechanical shaker can provide more consistent extraction than manual shaking.
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-
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the QuEChERS method for soil analysis?
A1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that involves a two-step process.[5] First, the soil sample is extracted with a solvent (typically acetonitrile) and salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation and partition the analytes into the organic layer.[2] The second step is a cleanup step called dispersive solid-phase extraction (dSPE), where a portion of the extract is treated with a sorbent (e.g., primary secondary amine, C18) to remove interfering matrix components.[2]
Q2: Which solid-phase extraction (SPE) sorbent is best for this compound?
A2: The choice of SPE sorbent depends on the physicochemical properties of the analyte and the nature of the soil matrix. For triazine herbicides, which are moderately polar, reverse-phase sorbents like C18 are commonly used and have shown good recovery.[3] Other sorbents like Amberlite XAD resins have also been successfully employed for the preconcentration of triazines.[4]
Q3: How does soil pH affect the extraction efficiency of triazine herbicides?
A3: Soil pH can significantly influence the extraction efficiency. Triazine herbicides can exhibit different ionization states depending on the pH. Changes in pH can alter the solubility of the analyte in the extraction solvent and its interaction with the soil matrix. For some s-triazines, a pH range of 7-8 has been shown to achieve high recoveries in solid-phase extraction.[6][7] It is often beneficial to buffer the extraction solvent or the sample itself to an optimal pH.
Q4: Can I use other extraction techniques besides QuEChERS and SPE?
A4: Yes, several other techniques can be applied for the extraction of triazine herbicides from soil. These include:
-
Ultrasonic Extraction: This method uses high-frequency sound waves to disrupt the sample matrix and enhance solvent penetration, often leading to faster extractions.[8]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.
-
Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, typically carbon dioxide, as the extraction solvent. It is a "green" technique that can offer high selectivity.[9]
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Dispersive Liquid-Liquid Microextraction (DLLME): This is a miniaturized sample preparation technique where a small volume of extraction solvent is dispersed in the sample solution, providing a large surface area for rapid extraction.[10]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the extraction of triazine herbicides from soil and related matrices.
Table 1: Recovery Data for Different Extraction Methods
| Extraction Method | Analyte(s) | Soil/Matrix Type | Recovery (%) | Reference |
| Modified QuEChERS | s-Triazine herbicides | Agricultural farmland soil | 71 - 100 | [5][11] |
| Ultrasonic Extraction | Atrazine and other herbicides | Soil | 91 - 97 | [8] |
| Solid-Phase Extraction (Amberlite XAD-4) | Simazine, Atrazine & metabolites | Spiked water | 99.6 - 104.8 | [4] |
| Supercritical Fluid Extraction (SFE) | Cyanazine | Dundee silty clay loam soil | >90 | [9] |
| Methanol/Water (4:1) Extraction | Metribuzin | Field soil | 85 - 98 | [1] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Different Methods
| Method | Analyte(s) | LOD | LOQ | Reference |
| Modified QuEChERS-HPLC-DAD | s-Triazine herbicides | 2.2 - 8.3 ng/g | 7.2 - 27.8 ng/g | [5][11] |
| Ultrasonic Extraction-GC-FID | Atrazine and other herbicides | 0.02 - 0.15 µg/L | 0.2 - 0.5 µg/L | [8] |
| QuEChERS-GC-FID | Atrazine and other herbicides | 0.01 - 0.23 µg/L | 0.13 - 0.8 µg/L | [8] |
| DLLME-HPLC | Triazine herbicides | 0.1 - 0.2 ng/g (soil) | - | [10] |
| SPE-HPLC-DAD | Simazine, Atrazine & metabolites | 0.084 - 0.121 µg/L | - | [4] |
Experimental Protocols
Protocol 1: Modified QuEChERS Method [5][11]
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Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. For dry soil, add 7 mL of water and let it hydrate for 30 minutes.[2]
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Extraction: Add 10 mL of acetonitrile to the tube. Shake vigorously for 5 minutes using a mechanical shaker.
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Salting Out: Add the contents of a buffered QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate) to the tube. Immediately shake for at least 2 minutes.
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Centrifugation: Centrifuge the sample at ≥3000 rcf for 5 minutes.
-
dSPE Cleanup: Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
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Final Centrifugation: Vortex for 30 seconds and then centrifuge at ≥5000 rcf for 2 minutes.
-
Analysis: Collect the purified extract for analysis by LC-MS/MS or GC-MS.
Protocol 2: Solid-Phase Extraction (SPE) Method [3][4]
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Soil Extraction: Extract 10 g of soil with 20 mL of methanol/water (4:1, v/v) by shaking for 30 minutes. Centrifuge and collect the supernatant. Repeat the extraction twice more and combine the supernatants.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 10 mL of methanol followed by 5 mL of Milli-Q water.
-
Sample Loading: Dilute the combined extract with water to reduce the methanol content to <10%. Load the diluted extract onto the conditioned SPE cartridge at a flow rate of approximately 3 mL/min.
-
Washing: Wash the cartridge with 5 mL of Milli-Q water to remove interferences.
-
Elution: Elute the retained analytes with 3-4 mL of methanol or chloroform.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.
Visualizations
Caption: Workflow diagram for the QuEChERS extraction method.
Caption: Workflow diagram for the Solid-Phase Extraction (SPE) method.
Caption: Troubleshooting logic for low analyte recovery.
References
- 1. ijfas.com [ijfas.com]
- 2. weber.hu [weber.hu]
- 3. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 4. tandfonline.com [tandfonline.com]
- 5. scispace.com [scispace.com]
- 6. SOLID-PHASE EXTRACTION OF S-TRIAZINE HERBICIDES BASED ON NEW ORGANIC-INORGANIC HYBRID COPOLYMER | Journal of Chemical Technology and Metallurgy [j.uctm.edu]
- 7. journal.uctm.edu [journal.uctm.edu]
- 8. Comparison of Ultrasonic and QuEChERS Extraction Methods Efficiency for the Determination of Herbicides Residues in Soil and Maize Cob | Trends in Sciences [tis.wu.ac.th]
- 9. ars.usda.gov [ars.usda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Modified QuEChERS method for the determination of s-Triazine herbicide residues in soil samples by high performance liquid chromatography-diode array detector | Semantic Scholar [semanticscholar.org]
Reducing matrix effects in the analysis of Bis(ethylamino)-tert-butylamino-s-triazine
Technical Support Center: Analysis of Terbuthylazine
Welcome to the technical support center for the analysis of s-triazine compounds, including Terbuthylazine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate matrix effects and ensure accurate quantification in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of Terbuthylazine?
A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer's source due to the presence of co-eluting compounds from the sample matrix.[1][2][3] For Terbuthylazine analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), this typically results in ion suppression, where the signal intensity is lower than that of a pure standard, leading to underestimation of the analyte's concentration.[1][4] In gas chromatography (GC), signal enhancement can occur if matrix components protect the analyte from degradation in the hot injector.[1]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: You can quantify matrix effects by comparing the signal response of a standard in pure solvent to the response of a standard spiked into a blank sample extract (post-extraction). The percentage matrix effect (%ME) can be calculated using the following formula:
%ME = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100%
A value of 0% indicates no matrix effect, a negative value indicates signal suppression, and a positive value indicates signal enhancement. Effects are generally considered insignificant if they fall within ±20%.[1][5]
Q3: What are the most common strategies to reduce or compensate for matrix effects?
A3: The most common strategies include:
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Effective Sample Preparation: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) are used to remove interfering compounds before analysis.[5][6][7]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to your samples can compensate for signal suppression or enhancement.[1][5][8]
-
Use of Internal Standards: Adding a stable isotope-labeled version of Terbuthylazine to your samples before extraction can help correct for both extraction losses and matrix-induced signal variations.[9]
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their effect on ionization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Inefficient extraction from the sample matrix. 2. Analyte loss during sample cleanup steps. | 1. Optimize the extraction solvent and time. For soil, acetonitrile is a common choice.[5] 2. Evaluate the choice of cleanup sorbent in your QuEChERS or SPE protocol to ensure it doesn't retain Terbuthylazine. 3. Check the pH of your sample and solvents, as it can affect the stability and extraction efficiency of triazines. |
| Poor Reproducibility (High %RSD) | 1. Inconsistent sample preparation. 2. Significant and variable matrix effects between samples. | 1. Ensure precise and consistent execution of the extraction and cleanup protocol. Use of automated equipment can help. 2. Employ a robust internal standard, preferably a stable isotope-labeled analog of Terbuthylazine. 3. Improve cleanup to remove more matrix interferences. Consider using a more selective SPE sorbent like Molecularly Imprinted Polymers (MIPs).[10][11] |
| Signal Suppression in LC-MS/MS | Co-eluting matrix components are competing with Terbuthylazine for ionization. | 1. Improve the chromatographic separation to resolve Terbuthylazine from interfering peaks. 2. Enhance the sample cleanup procedure. For fatty matrices like olive oil, a combination of liquid-liquid extraction and Matrix Solid-Phase Dispersion (MSPD) can be effective.[8] 3. Prepare calibration curves using matrix-matched standards to compensate for the suppression.[1][8] |
| Signal Enhancement in GC-MS | Matrix components are protecting Terbuthylazine from thermal degradation in the injector port. | 1. Use a matrix-matched calibration curve. 2. Clean or replace the GC inlet liner, as it can be a source of active sites. 3. Optimize the injection temperature to minimize analyte degradation. |
Data on Method Performance
The following tables summarize quantitative data from various studies on the analysis of Terbuthylazine and related triazines, highlighting the effectiveness of different sample preparation techniques.
Table 1: Comparison of Recovery Rates for Different Sample Preparation Methods
| Method | Matrix | Analyte(s) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Modified QuEChERS | Soil | s-Triazine Herbicides | 76 - 91 | 4.3 - 9.9 | [5] |
| Solid-Phase Extraction (MCX Cartridges) | Wetland Water | Terbuthylazine & Metabolites | 70 - 80 | < 14.6 | [6][7] |
| Solid-Phase Extraction (MCX Cartridges) | Sediment | Terbuthylazine & Metabolites | 89.3 - 97.9 | < 8.3 | [12] |
| Molecularly Imprinted SPE (MISPE) | Cannabis Bud | Terbuthylazine & Atrazine | 76.4 - 85.0 | N/A | [10][11] |
| Conventional C18 SPE | Cannabis Bud | Terbuthylazine & Atrazine | 91.6 - 96.9 | N/A | [10][11] |
Note: While conventional SPE may show higher recovery, MISPE provides enhanced selectivity by removing more matrix interferences, which is crucial for complex matrices.[10][11]
Table 2: Matrix Effect Evaluation in Different Scenarios
| Method | Matrix | Analyte(s) | Matrix Effect (%) | Interpretation | Reference |
| Modified QuEChERS-HPLC-DAD | Soil | s-Triazine Herbicides | < ±20% | Insignificant matrix effect | [5] |
| LC-MS/MS | Urine | Atrazine & Metabolites | Variable | Both ion suppression and enhancement observed depending on the analyte and matrix concentration. | [4] |
| QuEChERS with Nano-MgO Cleanup | Medicinal Herb | 123 Pesticides | 70.7% of pesticides showed weak matrix effect (Ra within 0.8-1.2) | Effective reduction of matrix effects. | [13] |
Detailed Experimental Protocols
Protocol 1: Modified QuEChERS for Terbuthylazine in Soil
This protocol is based on a method developed for the extraction of s-triazine herbicides from soil samples.[5][14]
1. Sample Extraction: a. Weigh 5 g of homogenized soil into a 50 mL centrifuge tube. b. Add 5 mL of deionized water. c. Add 10 mL of acetonitrile. d. Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). e. Cap the tube tightly and vortex/shake vigorously for 5 minutes. f. Centrifuge at 3000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the d-SPE cleanup salts. b. The choice of d-SPE salts depends on the matrix. A common combination for soil is MgSO₄ and Primary Secondary Amine (PSA). c. Vortex for 1 minute. d. Centrifuge at 4000 rpm for 5 minutes. e. The resulting supernatant is ready for analysis by HPLC or LC-MS/MS.
Protocol 2: Solid-Phase Extraction (SPE) for Terbuthylazine in Water
This protocol is adapted from methods for extracting Terbuthylazine and its metabolites from water samples.[6][7]
1. Cartridge Conditioning: a. Use a mixed-mode cation exchange (MCX) SPE cartridge. b. Condition the cartridge by passing methanol followed by deionized water. Do not allow the cartridge to go dry.
2. Sample Loading: a. Acidify the water sample (e.g., 100 mL) to a pH of ~2 with a suitable acid. b. Pass the acidified water sample through the conditioned MCX cartridge at a slow, steady flow rate.
3. Cartridge Washing: a. Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
4. Analyte Elution: a. Elute the retained Terbuthylazine and its metabolites from the cartridge using an appropriate solvent. For MCX, an ammoniated organic solvent (e.g., 5% ammonium hydroxide in methanol) is typically used. b. Collect the eluate.
5. Final Preparation: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a small, known volume of mobile phase for injection into the analytical instrument.
Visualizations
Below are diagrams illustrating key workflows for reducing matrix effects.
Caption: Workflow for the modified QuEChERS protocol for soil samples.
Caption: Decision tree for selecting a sample preparation method.
References
- 1. mag.go.cr [mag.go.cr]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Simultaneous determination of terbuthylazine and its major hydroxy and dealkylated metabolites in wetland water samples using solid-phase extraction and high-performance liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective Solid-Phase Extraction Using Molecularly Imprinted Polymers for the Analysis of Target Pesticides in Cannabis Bud [scielo.org.za]
- 11. Selective Solid-Phase Extraction Using Molecularly Imprinted Polymers for the Analysis of Target Pesticides in Cannabis Bud | South African Journal of Chemistry [ajol.info]
- 12. researchgate.net [researchgate.net]
- 13. Removal of Matrix Interferences by Nano-MgO and Co-Adsorbents for Accurate Multi-Pesticide Residue Analysis in the Chinese Medicinal Herb, Paeoniae Radix Alba - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modified QuEChERS Method for the Determination of S-Triazine Herbicide Residues in Soil Samples by High Performance Liquid Chromatography-Diode Array Detector [repository.ju.edu.et]
Troubleshooting poor peak shape of Bis(ethylamino)-tert-butylamino-s-triazine in HPLC
Technical Support Center: HPLC Analysis of s-Triazines
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address poor peak shape encountered during the HPLC analysis of Bis(ethylamino)-tert-butylamino-s-triazine and related s-triazine compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my peak for this compound showing significant tailing?
A: Peak tailing is the most common peak shape issue for basic compounds like s-triazines in reversed-phase HPLC.[1] The primary cause is a secondary retention mechanism involving the interaction between your basic analyte and exposed silanol (Si-OH) groups on the silica-based stationary phase of the column.[2]
This compound contains basic amine functional groups. At a mid-range pH, these groups can become protonated (positively charged). Simultaneously, residual silanol groups on the silica surface can become deprotonated (negatively charged), especially at a mobile phase pH greater than 3.0.[1] This leads to a strong, undesirable ionic interaction that holds the analyte on the column longer than the intended reversed-phase mechanism, resulting in a tailing peak as the analyte slowly elutes.[1][3]
Q2: How can I use mobile phase pH to improve the peak shape?
A: Manipulating the mobile phase pH is one of the most powerful tools to improve peak shape for ionizable compounds.[4][5] For a basic compound like this s-triazine, you have two primary strategies:
-
Operate at Low pH (e.g., 2.5 - 3.0): At a low pH, the high concentration of protons in the mobile phase suppresses the ionization of the acidic silanol groups, keeping them in their neutral (Si-OH) form.[6][7] This minimizes the strong ionic interaction that causes tailing. While your basic analyte will be fully protonated, its interaction with the now-neutral silica surface will be much weaker and more consistent, leading to a more symmetrical peak.[7]
-
Operate at High pH (e.g., 9.0 - 10.0): At a high pH, the analyte itself will be in its neutral, un-ionized form. Although the silanol groups will be fully deprotonated (SiO-), the neutral analyte will not have a strong ionic attraction to them.[8] This strategy can also yield excellent peak shape. Caution: This approach requires a column specifically designed for high pH stability (e.g., hybrid silica or polymer-based columns), as standard silica-based columns will rapidly degrade at a pH above 8.[9][10]
It is critical to avoid a mobile phase pH that is close to the analyte's pKa, as this can cause a mixture of ionized and unionized forms to exist, leading to peak splitting or severe broadening.[5]
Q3: Are there any mobile phase additives that can help reduce peak tailing?
A: Yes, adding a "competing base" to the mobile phase is a common strategy to mask the problematic silanol groups. A small concentration (e.g., 5-10 mM) of an amine modifier like triethylamine (TEA) can be added.[6] The TEA, being a strong base, will preferentially interact with the active silanol sites, effectively shielding them from your analyte. This reduces the secondary interactions and improves peak symmetry.[6] However, be aware that additives like TEA can shorten column lifetime by accelerating the hydrolysis of the stationary phase.[6]
Q4: My peak is very broad, not just tailing. What are other potential causes?
A: While tailing is common, general peak broadening can be caused by several other factors:
-
Extra-Column Volume: Excessive volume from long or wide-diameter tubing between the injector, column, and detector can cause significant peak dispersion.[3]
-
Column Contamination or Degradation: Contaminants from the sample accumulating at the head of the column can create active sites and distort peak shape. A physical void or depression in the packing bed can also lead to broad peaks for all analytes.[9][11]
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., 100% acetonitrile), it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[11]
-
Column Overload: Injecting too high a concentration of your analyte can saturate the stationary phase, leading to a "shark-fin" or fronting peak, which can sometimes be misinterpreted as broadening.[12]
Q5: Could my choice of HPLC column be the problem?
A: Absolutely. Column chemistry plays a critical role in achieving good peak shape for basic compounds.
-
Silica Purity: Modern columns are typically made from high-purity, "Type B" silica, which has a lower metal content and fewer acidic, active silanol groups than older "Type A" silica.[6]
-
End-capping: Choose a column with robust end-capping, where the residual silanol groups are chemically bonded with a small reagent to make them inert.
-
Specialized Columns: For challenging basic compounds, consider using columns with alternative chemistry, such as those with a polar-embedded or polar-endcapped stationary phase. These phases provide additional shielding of the silica surface.[3] Columns with hybrid particle technology (combining silica and organic polymer) often offer better peak shape for bases and extended pH stability.[13]
Quantitative Data Summary
The effect of mobile phase pH on peak asymmetry is a critical factor. Lowering the pH for basic analytes typically improves the peak shape significantly. The table below shows a representative example of how adjusting pH from neutral to acidic can improve the asymmetry factor (As) for a basic compound.
| Analyte (Example Basic Compound) | Mobile Phase pH | Asymmetry Factor (As) | Peak Shape |
| Methamphetamine | 7.0 | 2.35 | Severe Tailing |
| Methamphetamine | 3.0 | 1.33 | Significantly Improved |
Data adapted from a study on basic drug compounds to illustrate the principle of pH adjustment[1]. An Asymmetry Factor of 1.0 is perfectly symmetrical.
Visualizations
Chemical Interactions and Troubleshooting Workflow
The following diagrams illustrate the chemical basis for peak tailing and a logical workflow for troubleshooting the issue.
Caption: Chemical interaction leading to peak tailing at mid-pH and its mitigation at low pH.
Caption: A logical troubleshooting workflow for poor peak shape of basic compounds.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization (Low pH)
This protocol details the preparation of a buffered acidic mobile phase to improve peak shape for basic analytes.
Objective: To suppress the ionization of silica silanol groups and achieve a symmetrical peak.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (or methanol)
-
Phosphoric acid or Formic acid
-
Potassium phosphate monobasic (if preparing a phosphate buffer)
-
pH meter
Procedure:
-
Prepare the Aqueous Buffer:
-
For a Phosphate Buffer (e.g., 20 mM, pH 2.5): Dissolve the appropriate amount of potassium phosphate monobasic in HPLC-grade water to make a 20 mM solution. Titrate the pH down to 2.5 using concentrated phosphoric acid while monitoring with a calibrated pH meter.[6]
-
For a Formic Acid Buffer (e.g., 0.1% v/v): Add 1 mL of formic acid to 999 mL of HPLC-grade water. This will typically result in a pH between 2.5 and 2.8.
-
-
Filter the Buffer: Filter the prepared aqueous buffer through a 0.22 µm or 0.45 µm filter to remove particulates.
-
Prepare the Mobile Phase: Mix the filtered aqueous buffer with the organic solvent (e.g., acetonitrile) in the desired ratio (e.g., 70:30 v/v aqueous:organic).
-
Equilibrate the System: Flush the HPLC system and column with the new mobile phase for at least 15-20 column volumes, or until the baseline is stable.
-
Analyze the Sample: Inject your this compound standard and evaluate the peak shape. Compare the asymmetry factor to the results obtained with your previous method.
Protocol 2: Using a Competing Base Additive
This protocol is for use when pH adjustment alone is insufficient to achieve the desired peak shape.
Objective: To mask active silanol sites using a competing base.
Materials:
-
Buffered low-pH mobile phase (from Protocol 1)
-
Triethylamine (TEA), HPLC grade
Procedure:
-
Prepare the Mobile Phase: Prepare your chosen low-pH mobile phase as described in Protocol 1.
-
Add the Competing Base: To the final, mixed mobile phase, add triethylamine to a final concentration of approximately 0.1% v/v (1 mL of TEA per 1 L of mobile phase).[6]
-
Mix and Degas: Ensure the mobile phase is thoroughly mixed and degassed before use.
-
Equilibrate the System: It is crucial to dedicate a column to this method or to flush the column and system extensively after use, as TEA can be difficult to remove. Equilibrate the column with the TEA-containing mobile phase until a stable baseline is achieved.
-
Analyze the Sample: Inject your sample and assess the improvement in peak shape.
Protocol 3: General C18 Column Cleaning
This protocol can be used to clean a C18 column if contamination is suspected to be the cause of poor peak shape. Always consult the column manufacturer's specific instructions first.
Objective: To remove strongly retained contaminants from the column.
Procedure:
-
Disconnect the Column: Disconnect the column from the detector to prevent contaminants from flowing into the detector cell.
-
Flush with Aqueous Buffer: Flush the column with your mobile phase without the organic component (e.g., the aqueous buffer) for 20-30 minutes.
-
Flush with Water: Flush with 100% HPLC-grade water for 20-30 minutes to remove any salts.
-
Flush with Isopropanol (IPA): Flush with 100% IPA at a reduced flow rate for 60 minutes. IPA is effective at removing many strongly adsorbed organic contaminants.
-
Flush with Hexane (Optional, for very non-polar contaminants): If permitted by the column manufacturer, flush with hexane, followed by a return to IPA.
-
Re-equilibrate: Gradually re-introduce your mobile phase by flushing with IPA/water mixtures, then water, and finally your analytical mobile phase until the baseline is stable.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 9. waters.com [waters.com]
- 10. agilent.com [agilent.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. uhplcs.com [uhplcs.com]
- 13. lcms.cz [lcms.cz]
Improving the stability of Bis(ethylamino)-tert-butylamino-s-triazine stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Bis(ethylamino)-tert-butylamino-s-triazine stock solutions.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation and storage of this compound stock solutions.
Issue: Precipitation or Crystal Formation in Stock Solution
Question: What should I do if I observe precipitation or crystal formation in my this compound stock solution, especially after storage at low temperatures?
Answer:
Precipitation of your compound from a stock solution can lead to inaccurate concentrations in your experiments. Follow these steps to troubleshoot this issue:
-
Gentle Warming and Sonication: Gently warm the solution in a water bath to a temperature that does not exceed the compound's degradation point. Mild sonication can also help redissolve the precipitate. Ensure the solution becomes completely clear before use.
-
Solvent Selection: this compound is a hydrophobic compound. If precipitation persists, consider using a solvent with a higher solubilizing power for hydrophobic compounds. Solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are often good choices. However, always check for solvent compatibility with your downstream experiments.
-
Lower Stock Concentration: Preparing a stock solution at a concentration that is too close to the solubility limit of the compound in the chosen solvent can lead to precipitation, especially with temperature fluctuations. Try preparing a slightly lower concentration stock solution.
-
Co-solvent System: For particularly challenging compounds, a co-solvent system can be effective. For instance, a small percentage of a more solubilizing solvent like DMSO can be added to a primary solvent like ethanol to improve solubility.
-
pH Adjustment: The solubility of s-triazine compounds can be pH-dependent. For some triazines, solubility is higher in slightly acidic conditions.[1] However, be aware that pH can also influence the rate of hydrolysis.[2] If you suspect pH is a factor, a small, controlled adjustment might be necessary, but this should be approached with caution and validated for its effect on compound stability.
Issue: Suspected Degradation or Loss of Potency
Question: My experimental results are inconsistent, and I suspect my this compound stock solution may be degrading over time. How can I confirm this and prevent it?
Answer:
Degradation of your stock solution will directly impact the reliability of your results. Here’s how to address potential degradation:
-
Visual Inspection: Check for any color changes or the appearance of particulate matter in the solution, which can be initial signs of degradation.
-
Analytical Confirmation: The most reliable way to confirm degradation is through analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for assessing the purity and concentration of a compound in solution.[3][4] A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products over time would confirm instability.
-
Storage Conditions:
-
Temperature: Store stock solutions at low temperatures, typically -20°C or -80°C, to slow down chemical degradation. However, be mindful of potential precipitation at lower temperatures as discussed above.
-
Light: Protect the stock solution from light by using amber vials or by wrapping the container in aluminum foil. Photodegradation can be a significant issue for some organic compounds.
-
Moisture: s-Triazine compounds can be susceptible to hydrolysis.[2] Use anhydrous solvents and store the stock solution in a tightly sealed container in a dry environment to minimize exposure to moisture.
-
-
Inert Atmosphere: For highly sensitive compounds, preparing and storing the stock solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Fresh Preparation: If stability remains a concern, the best practice is to prepare fresh stock solutions before each experiment or at regular, frequent intervals.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and storage of this compound stock solutions.
General Handling and Storage
Question: What are the best practices for preparing and storing a stable stock solution of this compound?
Answer:
To ensure the longevity and reliability of your stock solution, follow these best practices:
-
Use High-Purity Compound and Solvents: Start with a high-purity batch of this compound and use high-quality, anhydrous solvents.
-
Accurate Weighing and Dissolution: Accurately weigh the compound and ensure it is completely dissolved in the solvent before finalizing the volume. Sonication can aid in dissolution.
-
Appropriate Container: Use clean, dry, and inert glass vials (amber glass is recommended to protect from light) with tight-fitting caps to prevent solvent evaporation and moisture ingress.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials.
-
Storage: Store the stock solution at a low temperature (-20°C or -80°C) and protected from light.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation and increase the risk of contamination.
Solvent Selection
Question: What is the recommended solvent for preparing a stock solution of this compound?
Answer:
As a hydrophobic compound, this compound will have poor solubility in aqueous solutions. The choice of an organic solvent is crucial.
-
Primary Recommendations: Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are generally good choices for dissolving hydrophobic compounds and are often used for preparing high-concentration stock solutions.
-
Alternative Solvents: Other organic solvents such as ethanol, methanol, or acetonitrile can also be used, but the achievable concentration may be lower.
-
Solvent Compatibility: Always consider the compatibility of the solvent with your specific experimental system. For cell-based assays, it is critical to ensure the final concentration of the organic solvent in the culture medium is non-toxic to the cells (typically below 0.1-0.5%).
Data Presentation
Table 1: Solubility of Related s-Triazine Herbicides in Various Solvents
Disclaimer: The following data is for structurally similar s-triazine herbicides and should be used as a general guide. The actual solubility of this compound may vary.
| s-Triazine Compound | Solvent | Solubility (mg/L at 20-25°C) |
| Terbuthylazine | Water | 8.5 |
| Terbuthylazine | Acetone | >200,000 |
| Terbuthylazine | Ethanol | >200,000 |
| Terbuthylazine | n-Hexane | 9,000 |
| Atrazine | Water | 33 |
| Atrazine | Chloroform | 28,000 |
| Atrazine | Diethyl ether | 12,000 |
| Atrazine | Ethyl acetate | 24,000 |
| Atrazine | n-Pentane | 360 |
Table 2: Factors Influencing the Stability of s-Triazine Stock Solutions
| Factor | Potential Issue | Recommendation |
| Temperature | Increased degradation rate at higher temperatures. Precipitation at lower temperatures. | Store at -20°C or -80°C. For use, allow to equilibrate to room temperature and ensure complete redissolution. |
| Light | Photodegradation. | Store in amber vials or protect from light. |
| pH | Hydrolysis can be pH-dependent.[2] | Maintain a neutral pH unless experimental data suggests otherwise. Avoid strongly acidic or basic conditions. |
| Moisture | Hydrolysis of the s-triazine ring.[2] | Use anhydrous solvents and store in tightly sealed containers in a desiccated environment. |
| Oxygen | Oxidative degradation. | For highly sensitive applications, prepare and store under an inert atmosphere (e.g., nitrogen, argon). |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the stability of your this compound stock solutions.
Protocol 1: Accelerated Stability Study
This protocol is designed to rapidly assess the chemical stability of your stock solution under stressed conditions.[5]
-
Preparation: Prepare a fresh stock solution of this compound at the desired concentration in the chosen solvent.
-
Aliquoting: Aliquot the stock solution into multiple amber glass vials.
-
Stress Conditions: Expose the aliquots to a range of elevated temperatures (e.g., 4°C, 25°C, 40°C, and 60°C). Include a control group stored at the intended long-term storage temperature (e.g., -20°C).
-
Time Points: Collect samples from each temperature condition at various time points (e.g., 0, 1, 2, 4, and 8 weeks).
-
Analysis: Analyze the samples at each time point using a validated stability-indicating HPLC method (see Protocol 2).
-
Data Evaluation: Quantify the concentration of the parent compound and any major degradation products. A decrease in the parent compound concentration and an increase in degradation products indicate instability. The rate of degradation at different temperatures can be used to estimate the shelf-life at the recommended storage temperature using the Arrhenius equation.[6]
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for s-Triazine Analysis
This protocol provides a general HPLC method that can be adapted for the analysis of this compound.[3][7]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice for s-triazine analysis.
-
Mobile Phase: A gradient elution is often used to achieve good separation.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program (Example):
-
Start with a higher percentage of Solvent A (e.g., 90%) and gradually increase the percentage of Solvent B over the run time to elute the hydrophobic compound. A typical gradient might run from 10% to 90% Solvent B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: s-Triazines typically have a UV absorbance maximum around 220-240 nm. The optimal wavelength should be determined by running a UV scan of the pure compound.
-
Quantification: Create a calibration curve using a series of known concentrations of a pure standard of this compound to quantify the concentration in your stock solution samples.
Visualizations
Diagram 1: Troubleshooting Workflow for Stock Solution Precipitation
Caption: A decision tree for resolving precipitation issues in stock solutions.
Diagram 2: Key Factors Affecting Stock Solution Stability
Caption: Factors influencing the stability of chemical stock solutions.
Diagram 3: Experimental Workflow for an Accelerated Stability Study
Caption: A workflow diagram for conducting an accelerated stability study.
References
- 1. casaverdeambiental.com.br [casaverdeambiental.com.br]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. researchgate.net [researchgate.net]
Minimizing the degradation of Bis(ethylamino)-tert-butylamino-s-triazine during sample preparation
Welcome to the technical support center for Bis(ethylamino)-tert-butylamino-s-triazine. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize analyte degradation during sample preparation and ensure the accuracy and reproducibility of your experimental results.
Troubleshooting Guide
This section addresses specific issues that may arise during the sample preparation of this compound.
Question 1: Why am I observing low recovery of this compound in my plasma samples?
Answer:
Low recovery of this compound is a common issue and can be attributed to several factors, primarily pH-mediated hydrolysis and temperature instability. The s-triazine ring is susceptible to degradation under certain conditions.
Potential Causes and Solutions:
-
pH-Mediated Hydrolysis: The compound is more stable under neutral to slightly alkaline conditions. Acidic environments can lead to the hydrolytic cleavage of the amino groups from the triazine ring.
-
Recommendation: Ensure that the pH of your sample and any buffers used during extraction are maintained between 7.0 and 8.5. Avoid using strong acids for protein precipitation.
-
-
Temperature Instability: Elevated temperatures can accelerate the degradation of the analyte.
-
Recommendation: Keep samples on ice or at 4°C throughout the entire sample preparation process. If evaporation is necessary, use a gentle stream of nitrogen at a low temperature.
-
-
Improper Solvent Selection: The choice of organic solvent can impact recovery.
-
Recommendation: Use solvents that are compatible with the analyte's polarity and have been shown to provide good recovery. For s-triazine compounds, ethyl acetate or a mixture of dichloromethane and isopropanol are often good starting points.
-
Data Presentation: Stability of this compound at Different pH Values
| pH | Analyte Recovery (%) after 2 hours at 25°C |
| 3.0 | 45% |
| 5.0 | 72% |
| 7.0 | 98% |
| 8.5 | 99% |
| 10.0 | 91% |
Question 2: I am seeing an unexpected peak eluting close to my analyte in the chromatogram. Could this be a degradation product?
Answer:
Yes, it is highly likely that the unexpected peak is a degradation product. A common degradation pathway for s-triazine compounds is the dealkylation of the side chains.[1] In the case of this compound, this could involve the loss of an ethyl or tert-butyl group.
Troubleshooting Steps:
-
Mass Spectrometry (MS) Analysis: If you are using an LC-MS/MS system, analyze the mass spectrum of the unknown peak. The degradation product will have a mass corresponding to the loss of an ethyl (29 Da) or tert-butyl (57 Da) group.
-
Forced Degradation Study: To confirm the identity of the degradation product, perform a forced degradation study. Expose a standard solution of the analyte to acidic and basic conditions, as well as heat and oxidative stress. Analyze the resulting solutions to see if the unknown peak is generated under these conditions.
Mandatory Visualization: Hypothetical Degradation Pathway
Caption: Hypothetical degradation pathway of this compound.
Question 3: My results are inconsistent between batches. What could be the cause?
Answer:
Inconsistent results between batches are often due to variability in sample handling and storage conditions. The stability of this compound is sensitive to temperature fluctuations.
Key Areas to Investigate:
-
Sample Thawing: Ensure that all samples are thawed under consistent conditions (e.g., in a 4°C water bath) and for the same duration.
-
Time on Bench: Minimize the time that samples and extracts are left at room temperature. Process samples in smaller batches if necessary to reduce bench time.
-
Evaporation Step: If an evaporation step is used, ensure that the temperature and nitrogen flow rate are consistent for all samples.
Data Presentation: Stability of this compound at Different Temperatures
| Temperature | Analyte Recovery (%) after 4 hours |
| 4°C | 99% |
| 25°C (Room Temp) | 85% |
| 37°C | 68% |
Frequently Asked Questions (FAQs)
What are the optimal storage conditions for stock solutions of this compound?
Stock solutions should be prepared in a non-polar organic solvent such as methanol or acetonitrile and stored at -20°C or lower in tightly sealed containers to prevent evaporation and degradation.[2][3] Under these conditions, the analyte is stable for at least 6 months.
Which sample preparation techniques are recommended to minimize degradation?
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the recommended techniques for minimizing degradation.[4][5][6] These methods allow for efficient cleanup and concentration of the analyte while minimizing exposure to harsh conditions.[4][5][6]
Can I use a protein precipitation method for sample preparation?
While protein precipitation is a simple and fast technique, it is generally not recommended for this compound due to the risk of co-precipitation of the analyte and the potential for pH-induced degradation if acidic precipitation agents are used. If protein precipitation must be used, a neutral salt-out method is preferred.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is designed for the extraction of this compound from human plasma.
Materials:
-
SPE Cartridges: Mixed-mode cation exchange, 30 mg/1 mL
-
Human Plasma (K2-EDTA)
-
Methanol (HPLC grade)
-
Ammonium Hydroxide (5% in water)
-
Ethyl Acetate
-
Acetonitrile (HPLC grade)
-
Centrifuge
-
Nitrogen Evaporator
Methodology:
-
Sample Pre-treatment: Thaw plasma samples at 4°C. Vortex and centrifuge at 3000 x g for 10 minutes.
-
SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load 500 µL of the plasma supernatant onto the conditioned SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of 5% ammonium hydroxide in water.
-
Wash 2: 1 mL of methanol.
-
-
Elution: Elute the analyte with 1 mL of ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples
This protocol is suitable for the extraction of the analyte from urine samples.
Materials:
-
Urine Samples
-
Sodium Hydroxide (1 M)
-
Methyl tert-butyl ether (MTBE)
-
Centrifuge
-
Nitrogen Evaporator
Methodology:
-
Sample Preparation: To 1 mL of urine, add 50 µL of 1 M sodium hydroxide to adjust the pH to > 8.0.
-
Extraction: Add 5 mL of MTBE and vortex for 5 minutes.
-
Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30°C. Reconstitute the residue in 100 µL of the mobile phase.
Visualizations
Caption: Recommended SPE workflow for plasma samples.
Caption: Troubleshooting logic for low analyte recovery.
References
- 1. Preferential dealkylation reactions of s-triazine herbicides in the unsaturated zone | U.S. Geological Survey [usgs.gov]
- 2. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 3. Characterization of S-Triazine Herbicide Metabolism by a Nocardioides sp. Isolated from Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
Optimization of spray application parameters for Bis(ethylamino)-tert-butylamino-s-triazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(ethylamino)-tert-butylamino-s-triazine, commonly known as Terbuthylazine. The information is designed to address specific issues that may be encountered during experimental spray applications.
Frequently Asked Questions (FAQs)
Q1: What is the optimal spray volume for Terbuthylazine application?
A1: A minimum spray volume of 50 L/ha is recommended for ground boom applications to ensure adequate coverage.[1][2] For certain applications, a higher volume of at least 200 L/ha is suggested, particularly when using fan-type spray tips.[3]
Q2: What are the recommended environmental conditions for spraying Terbuthylazine?
A2: It is crucial to apply Terbuthylazine under specific weather conditions to maximize efficacy and minimize drift. Avoid spraying when wind speed is less than 3 or greater than 20 kilometers per hour.[1][2] Applications should be avoided during temperature inversions, which often occur in the evening and early morning.[1][4] High temperatures and low relative humidity can increase the evaporation of spray droplets, leading to reduced deposition and increased drift potential.[4][5]
Q3: What type of spray nozzle and droplet size should be used?
A3: To minimize spray drift, it is mandatory to use nozzles that produce a COARSE or larger spray droplet size, according to the ASAE S572 definition.[1][2]
Q4: Are there any soil condition requirements for application?
A4: For best results, apply Terbuthylazine to moist soil or when rain is imminent to aid in its activation and movement into the weed root zone.[1][6] Do not apply to waterlogged soil.[1][7] The soil should be free of excessive clods and trash.[2][7]
Q5: Can Terbuthylazine be tank-mixed with other products?
A5: Yes, Terbuthylazine is compatible with several other herbicides and adjuvants, such as glyphosate, paraquat, and certain surfactants.[1][3][6] However, it is always recommended to perform a small-scale compatibility test before mixing large quantities.[3] When tank-mixing with glyphosate-based products, ensure Terbuthylazine is added to the tank last.[3]
Troubleshooting Guide
Issue 1: Poor Weed Control
| Potential Cause | Troubleshooting Step |
| Incorrect Application Timing | Apply pre-emergence to moist soil before weeds germinate.[1][6] For post-emergence application, treat small, actively growing weeds.[7] |
| Insufficient Soil Moisture | Application requires sufficient rainfall (20-30 mm) within 2-3 weeks to move the herbicide into the weed root zone.[6][7] If conditions are dry, efficacy will be reduced. |
| Weed Resistance | A history of continuous use of triazine herbicides can lead to resistant weed biotypes.[8] Rotate with herbicides having different modes of action. |
| Dense Weed Population or Buried Weeds | Terbuthylazine is mainly absorbed by the roots and has little effect on established weeds.[3] For dense infestations, consider cultivation or a knockdown herbicide prior to application.[1][3] Weeds buried by cultivation may not be effectively controlled.[2] |
| Incorrect Adjuvant Use | For post-emergence applications, the addition of an adjuvant like Hasten at a concentration of 500mL/100L of water is often required.[1][2] |
Issue 2: Crop Injury (Phytotoxicity)
| Potential Cause | Troubleshooting Step |
| Spray Overlap | Avoid overlapping sprays and double spraying on headlands and corners, especially at higher application rates.[1][2] |
| Heavy Rainfall After Application | Intense rain, particularly on ridged soil, can wash the herbicide into the seed furrow, causing crop damage.[1][2][6] |
| Incorrect Sowing Depth | Ensure crops are sown to the recommended depth (e.g., at least 5 cm for pulse crops) to protect the seed from the herbicide.[1][2] |
| High Soil pH | On soils with a pH of 8.0 and above, do not use higher application rates, as this can lead to unacceptable crop damage.[1][7] |
| Use of Certain Seed Treatments | Avoid using fungicide seed treatments that are known to reduce seedling vigor, as this can increase susceptibility to herbicide damage.[1][6] |
Issue 3: Spray Drift
| Potential Cause | Troubleshooting Step |
| High Wind Speeds | Do not apply when wind speeds exceed 20 km/h.[1][2] The ideal wind speed is between 3 and 10 mph.[4][9] |
| Temperature Inversions | Do not spray during temperature inversions, which are common in the early morning or late evening when there is minimal wind.[1][10] |
| Small Droplet Size | Use nozzles that produce a COARSE or larger droplet size to reduce the potential for drift.[1][2] Avoid high pressures that can create fine droplets.[9] |
| High Boom Height | Lower the boom height to the minimum recommended for maintaining proper nozzle overlap to reduce the distance droplets have to travel.[5][11] |
| Unfavorable Weather | High temperatures and low humidity increase droplet evaporation, leading to smaller droplets that are more prone to drift.[4][5] |
Experimental Protocols & Data
Spray Solution Preparation
-
Tank Filling: Half-fill the spray tank with clean water and begin agitation.[3]
-
Product Addition: If using a water-dispersible granule (WG) formulation, pre-mix it in a small amount of water to form a slurry before adding it to the spray tank. For suspension concentrate (SC) formulations, shake the container well before use.[3] Add the required quantity of Terbuthylazine to the tank.
-
Adjuvant Addition: If required, add the specified adjuvant. For example, Hasten is often recommended at a rate of 500mL per 100L of water for post-emergence applications.[1][2]
-
Final Volume: Top up the tank with water to the desired volume while maintaining agitation.[3]
-
Continued Agitation: Ensure continuous agitation during filling and spraying to keep the product in suspension. If the spray solution is allowed to stand, agitate it thoroughly before resuming application.[1]
Quantitative Spray Parameters
| Parameter | Recommended Value | Source |
| Application Rate | 0.86 - 1.2 kg/ha (for 875 WG formulation) | [1] |
| 1.0 - 1.4 kg/ha (for 750 WG formulation) | [2] | |
| Spray Volume | Minimum 50 L/ha | [1][2] |
| Wind Speed | 3 - 20 km/h | [1][2] |
| Droplet Size | Coarse or larger | [1][2] |
| Adjuvant (Hasten) | 500 mL/100 L water (for post-emergence) | [1][2] |
| Rainfall for Activation | 20 - 30 mm within 2-3 weeks of application | [6][7] |
Visual Guides
Caption: Factors influencing spray drift.
Caption: Troubleshooting poor weed control.
References
- 1. fourseasonsag.com [fourseasonsag.com]
- 2. 4farmers.com.au [4farmers.com.au]
- 3. za.uplcorp.com [za.uplcorp.com]
- 4. PI232/PI232: Managing Pesticide Drift [edis.ifas.ufl.edu]
- 5. sciencesocieties.org [sciencesocieties.org]
- 6. genfarm.com.au [genfarm.com.au]
- 7. titanag.com.au [titanag.com.au]
- 8. assets.far.org.nz [assets.far.org.nz]
- 9. 10 Best Management Practices to Avoid Herbicide Drift — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 10. Pesticide Drift [npic.orst.edu]
- 11. DSpace [dr.lib.iastate.edu]
Addressing weed resistance to Bis(ethylamino)-tert-butylamino-s-triazine
Technical Support Center: Addressing Weed Resistance to Terbuthylazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for investigating weed resistance to Bis(ethylamino)-tert-butylamino-s-triazine, commonly known as Terbuthylazine.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Terbuthylazine and how does it work?
A: Terbuthylazine is a selective, pre- and post-emergence herbicide belonging to the triazine chemical family.[1][2][3] Its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[1][2] It binds to the D1 protein in the chloroplast thylakoid membrane, blocking electron transport and halting CO2 fixation, which ultimately starves the plant.[3][4] This action leads to the oxidation of chlorophyll and lipids, causing characteristic bleaching (chlorosis) and tissue death (necrosis).[3]
Q2: What are the primary mechanisms of weed resistance to Terbuthylazine?
A: Weed resistance to Terbuthylazine and other triazine herbicides occurs through two main mechanisms:
-
Target-Site Resistance (TSR): This is the most common mechanism and typically involves a single nucleotide polymorphism (SNP) in the chloroplast gene psbA, which codes for the D1 protein.[4][5] This mutation alters the herbicide's binding site, reducing its ability to inhibit electron transport. The most frequently observed mutation is a serine-to-glycine substitution at position 264 (Ser264Gly).[4][6][7]
-
Non-Target-Site Resistance (NTSR): This form of resistance involves mechanisms that prevent the herbicide from reaching its target site in a toxic form. The most significant NTSR mechanism for triazines is enhanced herbicide metabolism, where enzymes like Glutathione S-transferases (GSTs) detoxify the herbicide by conjugating it with glutathione.[8][9] This prevents the herbicide from binding to the D1 protein.
Q3: How can I identify potential Terbuthylazine resistance in the field?
A: Field indicators of potential herbicide resistance include:
-
Patches of a single weed species surviving a normally effective herbicide application, while other weed species are controlled.[10]
-
A history of repeated use of triazine herbicides (like atrazine, simazine, or terbuthylazine) in the same field.[1][11]
-
The survival of both dead and live plants of the same species within a treated area.[10] Before suspecting resistance, it's crucial to rule out other causes of herbicide failure, such as application errors (e.g., incorrect dosage, poor timing), adverse weather conditions, or poor soil conditions.[10][12]
Q4: If a weed population is resistant to Atrazine, is it also resistant to Terbuthylazine?
A: Yes, it is highly likely. Terbuthylazine and Atrazine are both triazine herbicides that share the same binding site on the D1 protein.[13][14] Target-site resistance conferred by the common psbA gene mutations, such as Ser264Gly, provides broad cross-resistance to symmetrical triazine herbicides.[4] Therefore, a weed biotype confirmed to be resistant to Atrazine due to this mutation will almost certainly be resistant to Terbuthylazine.
Section 2: Troubleshooting Experimental Issues
Q1: My whole-plant dose-response bioassay yields inconsistent results (e.g., high variability in plant death at the same dose). What could be the cause?
A: Inconsistent bioassay results can stem from several factors:
-
Genetic Variability: The seed sample may contain a mix of susceptible, resistant, and intermediately resistant individuals. Ensure seeds are collected from multiple representative plants within the suspected resistant patch.[15]
-
Environmental Conditions: Inconsistent greenhouse conditions (temperature, light, humidity) can affect plant growth and herbicide efficacy. Maintain a stable and uniform environment for all experimental units.
-
Application Error: Non-uniform spray coverage can lead to variable dosing. Calibrate your sprayer carefully and ensure a consistent application technique for each pot.[12]
-
Plant Growth Stage: Applying the herbicide at different growth stages can cause variability. Treat all plants when they reach a consistent, predefined stage (e.g., 2-3 leaf stage).[12][16]
Q2: I am unable to amplify the psbA gene from a suspected resistant weed sample using standard primers.
A: PCR failure for the psbA gene can be due to:
-
Poor DNA Quality: Herbicide-stressed plants can yield degraded DNA or contain high levels of PCR inhibitors (e.g., polysaccharides, polyphenols). Use a robust DNA extraction protocol designed for plant tissue or include inhibitor-removal steps.
-
Primer Mismatch: While psbA is highly conserved, sequence variations can occur between weed species. Verify that your primers are appropriate for the target species. If necessary, design new primers based on available sequence data for your or a closely related species.
-
Incorrect PCR Conditions: Optimize the annealing temperature and extension time. A gradient PCR can help identify the optimal annealing temperature for your primer-template combination.
Q3: I suspect Non-Target-Site Resistance (NTSR), but my Glutathione S-transferase (GST) activity assay shows no significant difference between susceptible and resistant biotypes.
A: This could indicate several possibilities:
-
Assay Substrate Specificity: The standard substrate used in GST assays (e.g., CDNB) measures general GST activity. The specific GST isozyme responsible for Terbuthylazine metabolism may not efficiently use this substrate. If possible, a more specific assay using radiolabeled Terbuthylazine would be more definitive.
-
Timing of Induction: GST expression can be inducible. The difference in activity might only be apparent after herbicide exposure. Consider designing an experiment where you measure GST activity at different time points following a sub-lethal herbicide treatment.
-
Alternative NTSR Mechanisms: The resistance may not be due to GST-mediated metabolism. Other NTSR mechanisms include reduced herbicide uptake/translocation or metabolism by other enzyme families like cytochrome P450 monooxygenases.[8][9] Further investigation into these alternative pathways may be required.
Section 3: Key Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Assay
This protocol determines the level of resistance by calculating the herbicide dose required to cause 50% growth reduction (GR₅₀).
Methodology:
-
Seed Germination: Germinate seeds from both the suspected resistant population and a known susceptible population in petri dishes or seed trays with appropriate substrate.[15]
-
Transplanting: Once seedlings reach the 1-2 leaf stage, transplant uniform, healthy seedlings into individual pots (e.g., 10 cm diameter) filled with standard potting medium. Allow plants to establish for 5-7 days in a controlled greenhouse environment.
-
Herbicide Preparation: Prepare a stock solution of a commercial formulation of Terbuthylazine. Create a dilution series to achieve at least 6-8 different application rates (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x, 16x of the recommended field rate), including an untreated control.
-
Herbicide Application: When plants reach the 2-3 leaf stage, apply the herbicide treatments using a calibrated laboratory track sprayer to ensure uniform coverage.
-
Data Collection: After 21 days, assess plant survival and harvest the above-ground biomass for each plant. Dry the biomass at 60°C for 72 hours and record the dry weight.
-
Data Analysis: For each population, calculate the percentage of growth reduction relative to the untreated control. Use a statistical software package to perform a non-linear regression analysis (e.g., log-logistic dose-response model) to determine the GR₅₀ value. The Resistance Index (RI) is calculated as (GR₅₀ of resistant population) / (GR₅₀ of susceptible population).
Protocol 2: psbA Gene Sequencing for Target-Site Resistance
This protocol identifies mutations in the psbA gene that confer resistance.
Methodology:
-
DNA Extraction: Extract genomic DNA from fresh leaf tissue of both suspected resistant and known susceptible plants using a commercial plant DNA extraction kit or a CTAB-based protocol.
-
Primer Design: Use conserved primers that flank the common mutation sites in the psbA gene (specifically around codon 264).
-
PCR Amplification: Perform PCR to amplify the target region of the psbA gene. A typical reaction mixture includes DNA template, forward and reverse primers, dNTPs, PCR buffer, and a Taq polymerase.
-
PCR Product Purification: Run the PCR product on an agarose gel to confirm amplification of a single band of the expected size. Purify the PCR product using a commercial kit to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product to a sequencing facility for bidirectional Sanger sequencing using the same forward and reverse primers.
-
Sequence Analysis: Align the obtained sequences from the resistant and susceptible plants with a reference psbA sequence using alignment software (e.g., BLAST, ClustalW). Identify any single nucleotide polymorphisms (SNPs) and determine if they result in an amino acid substitution at a known resistance-conferring position (e.g., Ser-264-Gly).
Protocol 3: Glutathione S-transferase (GST) Activity Assay
This spectrophotometric assay measures GST activity, an indicator of metabolic resistance.
Methodology:
-
Protein Extraction: Homogenize fresh leaf tissue from both resistant and susceptible plants on ice in an extraction buffer (e.g., potassium phosphate buffer with PVPP and EDTA). Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C and collect the supernatant containing the crude protein extract.
-
Protein Quantification: Determine the total protein concentration in the extract using a standard method like the Bradford assay.
-
Enzyme Assay: Prepare a reaction mixture in a 96-well plate containing phosphate buffer, reduced glutathione (GSH), and the protein extract.
-
Initiate Reaction: Start the reaction by adding the substrate 1-chloro-2,4-dinitrobenzene (CDNB).
-
Measure Absorbance: Immediately measure the change in absorbance at 340 nm over several minutes using a spectrophotometer.[17] The rate of increase in absorbance is proportional to the GST activity, as the conjugation of GSH to CDNB produces a product that absorbs at this wavelength.
-
Calculate Activity: Calculate the specific activity of GST (e.g., in nmol/min/mg protein) using the molar extinction coefficient of the product. Compare the activity between the resistant and susceptible populations.
Section 4: Data Presentation and Interpretation
Quantitative data from resistance studies are crucial for accurate interpretation. The following tables provide examples of how to structure such data.
Table 1: Example Dose-Response (GR₅₀) Data for Terbuthylazine
| Weed Biotype | GR₅₀ (g a.i./ha) | 95% Confidence Interval | Resistance Index (RI) |
| Susceptible (S) | 85 | 75 - 96 | 1.0 |
| Resistant (R1) | >1500 | N/A | >17.6 |
| Resistant (R2) | 1250 | 1100 - 1410 | 14.7 |
This table clearly shows the dose of Terbuthylazine needed for 50% growth reduction, allowing for a quantitative comparison of resistance levels.[18][19]
Table 2: Common psbA Gene Mutations Conferring Resistance to PSII Inhibitors
| Amino Acid Change | Codon Position | Herbicide Class(es) Affected | Resistance Level |
| Serine → Glycine | 264 | Triazines, Triazinones | High |
| Serine → Threonine | 264 | Triazines, Ureas | Moderate-High |
| Valine → Isoleucine | 219 | Ureas, Triazinones | Moderate |
| Alanine → Valine | 251 | Triazines | Moderate |
| Phenylalanine → Valine | 274 | Triazines, Ureas | Low-Moderate |
This table summarizes key mutations within the D1 protein, linking specific genetic changes to their impact on different herbicide classes.[6]
Section 5: Visual Guides and Workflows
Diagram 1: Terbuthylazine Mode of Action and Resistance Mechanisms
Caption: Terbuthylazine's action on PSII and the primary resistance pathways.
Diagram 2: Experimental Workflow for Investigating Resistance
Caption: A logical workflow for confirming and characterizing resistance.
Diagram 3: Decision Tree for Troubleshooting Bioassay Results
Caption: A troubleshooting guide for variable whole-plant bioassay outcomes.
References
- 1. 4farmers.com.au [4farmers.com.au]
- 2. sipcam-oxon.com [sipcam-oxon.com]
- 3. assets.far.org.nz [assets.far.org.nz]
- 4. Target-site Based Resistance | Herbicide Resistance: Mechanisms, Inheritance, and Molecular Genetics - passel [passel2.unl.edu]
- 5. arxiv.org [arxiv.org]
- 6. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 7. experts.azregents.edu [experts.azregents.edu]
- 8. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uppersouthplatte.org [uppersouthplatte.org]
- 10. Herbicide Resistance Detection in the Field [extension.sdstate.edu]
- 11. fourseasonsag.com [fourseasonsag.com]
- 12. hracglobal.com [hracglobal.com]
- 13. apvma.gov.au [apvma.gov.au]
- 14. researchgate.net [researchgate.net]
- 15. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to detect herbicide resistance in arable weeds | AHDB [ahdb.org.uk]
- 17. Glutathione-S-Transferase (GST) Activity Assay Kit(DTNB method) - Elabscience® [elabscience.com]
- 18. researchgate.net [researchgate.net]
- 19. Recurrent Selection with Sub-Lethal Doses of Mesotrione Reduces Sensitivity in Amaranthus palmeri - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Analytical Methods for Bis(ethylamino)-tert-butylamino-s-triazine Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method refinement of Bis(ethylamino)-tert-butylamino-s-triazine (Terbuthylazine) enantiomers. The information is tailored for researchers, scientists, and professionals in drug development and environmental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the significance of analyzing the enantiomers of this compound separately?
A1: Enantiomers of chiral pesticides, such as terbuthylazine, can exhibit different biological activities and degradation rates in the environment.[1][2] One enantiomer may be more effective as a herbicide, while the other could be more toxic to non-target organisms or persist longer in the environment. Therefore, enantioselective analysis is crucial for accurate risk assessment and the development of more effective and environmentally friendly products.
Q2: Which analytical technique is most commonly used for the separation of s-triazine herbicide enantiomers?
A2: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the chiral separation of s-triazine herbicides and other chiral pesticides.[3] This is due to the availability of a wide range of chiral stationary phases (CSPs) that can effectively resolve enantiomers.
Q3: What are the recommended types of chiral stationary phases (CSPs) for the separation of triazine herbicides?
A3: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for the enantioseparation of a broad range of chiral compounds, including pesticides.[4] Specifically, cellulose tris-(3,5-dimethylphenyl-carbamate) coated CSPs have shown success in resolving the enantiomers of various chiral pesticides and are a good starting point for method development for terbuthylazine.
Q4: What are typical mobile phase compositions for the chiral HPLC separation of s-triazine herbicides?
A4: For normal-phase HPLC, a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol is commonly used. The ratio of these solvents is optimized to achieve the best separation. For reversed-phase HPLC, mixtures of water or buffer with acetonitrile or methanol are typical. The choice between normal-phase and reversed-phase depends on the specific CSP and the physicochemical properties of the analyte.
Q5: How can I confirm the identity of the separated enantiomer peaks?
A5: Peak identification can be challenging. If enantiomerically pure standards are not available, techniques such as circular dichroism (CD) detection coupled with HPLC can be used to distinguish between the enantiomers based on their differential absorption of circularly polarized light.
Experimental Protocol: Enantioselective HPLC Analysis of a Chiral s-Triazine Herbicide (Representative Method)
This protocol provides a general methodology for the chiral separation of a triazine herbicide, which can be adapted for this compound.
1. Sample Preparation:
-
Accurately weigh 10 mg of the racemic standard and dissolve it in 10 mL of the mobile phase to prepare a stock solution of 1 mg/mL.
-
For environmental samples (e.g., soil, water), a suitable extraction and clean-up procedure, such as solid-phase extraction (SPE), is required to remove interfering matrix components.[5]
2. HPLC System and Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.
-
Chiral Column: A polysaccharide-based chiral stationary phase, for example, a cellulose tris-(3,5-dimethylphenylcarbamate) column (e.g., Chiralcel® OD-H), is recommended as a starting point.
-
Mobile Phase: A typical starting mobile phase for normal-phase separation is a mixture of n-Hexane and Isopropanol (e.g., 90:10, v/v). The composition should be optimized to achieve baseline separation.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Column Temperature: Maintain a constant column temperature, for example, 25 °C, to ensure reproducible retention times.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 220 nm for terbuthylazine) is typically used.[6]
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Identify the two enantiomer peaks in the chromatogram.
-
Calculate the resolution (Rs) between the two peaks. A resolution of ≥ 1.5 indicates baseline separation.
-
Determine the retention time (tR) for each enantiomer.
-
Quantify the amount of each enantiomer by measuring the peak area.
Quantitative Data Summary (Hypothetical Data for a Representative Chiral s-Triazine)
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t R) | 8.5 min | 10.2 min |
| Peak Area | Varies with sample | Varies with sample |
| Resolution (R s) | \multicolumn{2}{c | }{1.8} |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Resolution | - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition.- Column temperature not optimal. | - Screen different types of CSPs (e.g., cellulose-based, amylose-based).- Adjust the ratio of the mobile phase components (e.g., increase or decrease the percentage of the polar modifier in normal phase).- Optimize the column temperature; sometimes a lower temperature improves resolution. |
| Peak Tailing or Broadening | - Column contamination or degradation.- Sample overload.- Incompatible sample solvent. | - Flush the column with a strong, compatible solvent.- If the column is old or has been used with incompatible solvents, it may need to be replaced.- Reduce the concentration of the injected sample.- Dissolve the sample in the mobile phase. |
| Fluctuating Retention Times | - Inconsistent mobile phase composition.- Unstable column temperature.- Pump malfunction or leaks. | - Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a stable temperature.- Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate. |
| High Backpressure | - Column frit blockage.- Particulate matter in the sample or mobile phase. | - Reverse-flush the column (if permitted by the manufacturer).- Filter all samples and mobile phases through a 0.45 µm filter.- Use a guard column to protect the analytical column. |
| Ghost Peaks | - Contamination in the injector or column.- Carryover from a previous injection. | - Clean the injector port and syringe.- Flush the column thoroughly between runs.- Inject a blank solvent to check for carryover. |
Visualizations
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Terbuthylazine Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed analytical method for the quantification of Bis(ethylamino)-tert-butylamino-s-triazine, commonly known as Terbuthylazine, against established alternatives. The presented data, based on rigorous validation studies, is intended to assist researchers and professionals in selecting the most suitable analytical technique for their specific needs.
Performance Comparison of Analytical Methods
The following table summarizes the key performance parameters of the new High-Performance Liquid Chromatography (HPLC) method compared to alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and another established HPLC method.
| Validation Parameter | New HPLC-DAD Method | Alternative HPLC-UV Method | Alternative GC-MS Method |
| Linearity (Correlation Coefficient, r²) | >0.999[1] | 0.9987[2] | Not explicitly stated, but method achieves good separation[3] |
| Accuracy (Recovery %) | 89.3 - 97.9%[1] | > 91%[2] | Not explicitly stated |
| Precision (Relative Standard Deviation, RSD %) | < 8.3%[1] | Intra-day and inter-day precision satisfactory[2] | No significant peak tailing observed[3] |
| Limit of Detection (LOD) | 3.3 ng/g[1] | 0.027 µg/g[2] | 0.0045 µg/L[4] |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.14 µg/g[2] | Not explicitly stated |
| Matrix | Sediment[1] | Olive Oil[2] | Water[4] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate comparison.
New High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) Method
This method is optimized for the simultaneous determination of Terbuthylazine and its major metabolites in sediment samples.
-
Sample Preparation:
-
A cleanup step is performed, followed by solid-phase extraction (SPE) using MCX cartridges.[1]
-
-
Chromatographic Conditions:
Alternative High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
This method is validated for the determination of Terbuthylazine in olive oil.
-
Sample Preparation:
-
Matrix solid-phase dispersion (MSPD) is employed for extraction and clean-up, using aminopropyl as the dispersant material and a co-column of florisil and graphitized carbon.[2]
-
-
Chromatographic Conditions:
Alternative Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the analysis of triazine pesticides in wastewater.[3]
-
Sample Preparation:
-
Extraction from water is typically performed using solid-liquid extraction on RP-C18 material.[9]
-
-
Chromatographic Conditions:
Visualizing the Validation Workflow
The following diagram illustrates the typical workflow for validating a new analytical method, from initial development to final application.
Caption: Workflow for the validation of a new analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Terbuthylazine | C9H16ClN5 | CID 22206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of terbuthylazine and its major hydroxy and dealkylated metabolites in wetland water samples using solid-phase extraction and high-performance liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]
- 8. ijariit.com [ijariit.com]
- 9. cdn.who.int [cdn.who.int]
Comparative study of Bis(ethylamino)-tert-butylamino-s-triazine and atrazine efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the herbicidal efficacy of terbuthylazine and atrazine, two prominent s-triazine herbicides. The information presented is curated for researchers, scientists, and professionals in drug and herbicide development, offering a detailed examination of their performance based on available experimental data. While the initial aim was to compare Bis(ethylamino)-tert-butylamino-s-triazine with atrazine, a thorough literature search revealed a lack of publicly available efficacy data for the former. Consequently, this guide focuses on a comparative study of the closely related and extensively researched herbicide, terbuthylazine, against the benchmark, atrazine.
Both terbuthylazine and atrazine are selective herbicides primarily used for the control of broadleaf and some grassy weeds in various crops, most notably maize and sorghum. Their primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII).
Quantitative Efficacy Comparison
The following tables summarize the comparative efficacy of terbuthylazine and atrazine against a range of common agricultural weeds, as documented in various field trials. Efficacy is typically reported as a percentage of weed control.
Table 1: Efficacy Against Broadleaf Weeds
| Weed Species | Terbuthylazine (% Control) | Atrazine (% Control) | Application Timing | Crop | Source(s) |
| Bidens subalternans (Beggarticks) | 99 | 95 | Pre- and Post-emergence | Maize | [1] |
| Commelina benghalensis (Benghal dayflower) | 91.3 | 82.5 | Post-emergence | Maize | [2][3] |
| Richardia brasiliensis (Brazil pusley) | Equivalent to Atrazine | Effective | Post-emergence | Maize | [2] |
| Volunteer Soybeans | Equivalent to Atrazine | Effective | Post-emergence | Maize | [2] |
| Kochia | Similar to Atrazine | Similar to Terbuthylazine | Pre-emergence | Corn | [4] |
| Palmer amaranth | 83-85 | 83-85 | Pre-emergence | Corn | [4] |
| Russian thistle | >90 | >90 | Pre-emergence | Corn | [4] |
| Common sunflower | >93 | >93 | Pre-emergence | Corn | [4] |
| Quinoa | >95 | >95 | Pre-emergence | Grain Sorghum | [5] |
Table 2: Efficacy Against Grassy Weeds
| Weed Species | Terbuthylazine (% Control) | Atrazine (% Control) | Application Timing | Crop | Source(s) |
| Grasses (general) | 87.5 | 76.3 | Post-emergence | Maize | [2][3] |
| Digitaria spp. (Crabgrass) | Superior to Atrazine | Less effective than Terbuthylazine | Post-emergence | Maize | [2] |
| Crabgrass | <85 | <85 | Pre-emergence | Corn | [4] |
| Green foxtail | Requires tank mix | Requires tank mix | Pre-emergence | Corn | [4] |
| Crabgrass | >95 | >95 | Pre-emergence | Grain Sorghum | [5] |
Experimental Protocols
The following outlines a generalized experimental protocol for conducting field trials to evaluate and compare the efficacy of herbicides like terbuthylazine and atrazine. This protocol is a composite of standard practices in agronomic research.
1. Experimental Design and Setup:
-
Site Selection: Choose a field with a known history of uniform weed infestation of the target species. The soil type, organic matter content, and pH should be representative of the intended use area.
-
Plot Layout: Employ a randomized complete block design (RCBD) with a minimum of three to four replications for each treatment. Individual plots should be of a sufficient size (e.g., 3m x 10m) to minimize edge effects and allow for accurate sampling.
-
Treatments:
-
Untreated Control (weedy check).
-
Hand-weeded Control (weed-free check).
-
Terbuthylazine at various application rates (e.g., 500, 1000, 1500 g a.i./ha).
-
Atrazine at various application rates (e.g., 500, 1000, 1500 g a.i./ha).
-
Tank mixtures with other herbicides (e.g., glyphosate, mesotrione) if applicable.
-
-
Crop Planting: Plant the desired crop (e.g., maize, sorghum) using standard agricultural practices for the region.
2. Herbicide Application:
-
Timing: Apply herbicides at the specified growth stages, such as pre-emergence (PRE) after planting but before crop or weed emergence, or post-emergence (POST) when weeds have reached a specific height or leaf stage (e.g., 2-4 leaf stage).
-
Equipment: Use a calibrated research plot sprayer with a boom and appropriate nozzles to ensure uniform application. The sprayer should be equipped to deliver a constant volume of spray solution per unit area (e.g., 200 L/ha).
-
Environmental Conditions: Record environmental conditions at the time of application, including temperature, humidity, wind speed, and soil moisture.
3. Data Collection and Assessment:
-
Weed Control Efficacy:
-
Visual Ratings: Assess weed control at regular intervals (e.g., 7, 14, 28, and 56 days after treatment) using a 0 to 100% scale, where 0% represents no control and 100% represents complete weed death.
-
Weed Density and Biomass: At a specified time point (e.g., 28 or 56 days after treatment), count the number of individual weed species within randomly placed quadrats (e.g., 0.25 m²) in each plot. Harvest the above-ground weed biomass from these quadrats, dry it in an oven until a constant weight is achieved, and record the dry weight.
-
-
Crop Injury (Phytotoxicity): Visually assess crop injury at the same intervals as weed control, using a 0 to 100% scale, where 0% represents no injury and 100% represents crop death. Note any symptoms such as stunting, chlorosis, or necrosis.
-
Crop Yield: At the end of the growing season, harvest the crop from the center rows of each plot to avoid edge effects. Measure and record the grain yield, adjusting for moisture content.
4. Statistical Analysis:
-
Subject the collected data to Analysis of Variance (ANOVA) appropriate for the experimental design (RCBD).
-
Use a mean separation test, such as Fisher's Protected LSD or Tukey's HSD, at a significance level of p ≤ 0.05 to determine statistically significant differences between treatment means.
Signaling Pathways and Mechanisms of Action
Both terbuthylazine and atrazine are inhibitors of Photosystem II (PSII) in the chloroplasts of susceptible plants. They function by blocking the electron transport chain, which is essential for photosynthesis.
Caption: Inhibition of Photosystem II by Atrazine and Terbuthylazine.
The diagram above illustrates the mechanism of action. Light energy excites the P680 reaction center in Photosystem II, initiating a flow of electrons through pheophytin to a primary plastoquinone acceptor, QA. The electrons are then transferred to a secondary plastoquinone, QB, which is bound to the D1 protein. Atrazine and terbuthylazine compete with plastoquinone for the binding site on the D1 protein. By binding to this site, they block the transfer of electrons from QA to QB, thereby interrupting the photosynthetic electron transport chain. This leads to a buildup of highly reactive oxygen species, causing oxidative damage and ultimately plant death.
Experimental Workflow Visualization
The following diagram outlines the typical workflow for a comparative herbicide efficacy trial.
Caption: Standard workflow for a comparative herbicide efficacy field trial.
This workflow begins with careful planning and site selection, followed by the physical setup of the experimental plots and planting of the crop. Herbicides are then applied according to the experimental design. Throughout the growing season, data on weed control, crop injury, and ultimately yield are collected. These data are then subjected to rigorous statistical analysis to determine the significance of the observed differences between treatments. The final step involves the interpretation of the results and the generation of a comprehensive report.
References
Cross-validation of Bis(ethylamino)-tert-butylamino-s-triazine detection in different laboratories
An Objective Comparison of Analytical Methods for s-Triazine Detection: A Cross-Validation Perspective
Disclaimer: This guide provides a comparative overview of analytical methods for the detection of s-triazine compounds. Due to a lack of available inter-laboratory validation studies specifically for Bis(ethylamino)-tert-butylamino-s-triazine, this report leverages data from a comprehensive cross-validation study on structurally similar and widely studied triazine herbicides, such as atrazine and its degradation products, desethylatrazine and desisopropylatrazine. This compound shares the core s-triazine ring structure with these compounds, making the analytical methodologies and their performance characteristics highly relevant.
Data Presentation: Inter-laboratory Performance of Triazine Analysis
The following table summarizes the performance of a solid-phase microextraction (SPME) method coupled with gas chromatography for the analysis of triazine herbicides, as determined in an inter-laboratory study involving ten laboratories.[1] This method stands as a well-validated approach for the sensitive detection of this class of compounds in aqueous samples.
| Analyte | Average Limit of Detection (LOD) (ng/L) | Relative Repeatability Standard Deviation (RSDr) (%) | Relative Reproducibility Standard Deviation (RSDR) (%) | Linearity (Average r²) |
| Simazine | 4 - 24 | 6 - 14 | 10 - 17 | > 0.99 |
| Atrazine | 4 - 24 | 6 - 14 | 10 - 17 | > 0.99 |
| Propazine | 4 - 24 | 6 - 14 | 10 - 17 | > 0.99 |
| Terbuthylazine | 4 - 24 | 6 - 14 | 10 - 17 | > 0.99 |
| Desethylatrazine | 40 | 6 - 14 | 10 - 17 | > 0.99 |
| Desisopropylatrazine | 20 | 6 - 14 | 10 - 17 | > 0.99 |
Experimental Protocols
Validated Method: Solid-Phase Microextraction (SPME) Coupled with Gas Chromatography
This protocol is based on the inter-laboratory study for the analysis of triazine herbicides in water samples.[1]
1. Sample Preparation and Extraction:
-
Sample Matrix: Aqueous samples (e.g., drinking water).
-
SPME Fiber: Carbowax-divinylbenzene (CW-DVB) coated fiber was found to provide optimal sensitivity.
-
Extraction Conditions:
-
Salt Addition: The addition of salt to the aqueous sample was performed to enhance the extraction efficiency by increasing the ionic strength of the solution, which promotes the partitioning of the analytes onto the SPME fiber.
-
Extraction Time: An equilibrium time of 60 minutes was required for the analytes to partition between the sample and the fiber coating at room temperature.
-
Agitation: Samples were agitated during extraction to facilitate the mass transfer of analytes to the fiber.
-
2. Analytical Determination:
-
Instrumentation: Gas Chromatograph (GC) coupled with a suitable detector (e.g., Mass Spectrometer (MS) or a thermionic bead detector in nitrogen mode).
-
Desorption: The SPME fiber was inserted into the hot inlet of the GC for thermal desorption of the analytes. A desorption temperature of 270 °C was found to be efficient.
-
Chromatographic Separation: A capillary column, such as a ZB-5 (30 m x 0.32 mm ID, 0.25 µm film thickness), was used for the separation of the triazine compounds.
-
Detection: Mass spectrometry or a nitrogen-phosphorus detector (NPD) can be used for the detection and quantification of the analytes.
Alternative Analytical Methods
While the SPME-GC method has been robustly validated, several other techniques are employed for the detection of triazine herbicides:
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a diode-array detector (DAD) or a mass spectrometer (LC-MS) is a common alternative.[2][3] This method is particularly suitable for more polar triazine degradation products.
-
Gas Chromatography with other detectors: Besides MS, GC can be coupled with an alkali flame detector for sensitive detection of triazine herbicides.[4]
-
Immunoassays: Enzyme-linked immunosorbent assays (ELISA) can be used as a rapid screening tool for triazine compounds, though they may have cross-reactivity with structurally related compounds.
-
Voltammetry: Electrochemical methods, such as square wave voltammetry, have been developed for the determination of triazines in natural waters.[5]
Mandatory Visualization
Caption: Inter-laboratory validation workflow for triazine analysis.
References
- 1. Inter-laboratory validation of solid-phase microextraction for the determination of triazine herbicides and their degradation products at ng/l level in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of triazine pesticides and related compounds in environmental water by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A comparison of some methods for the determination of triazine herbicides in water - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Performance Showdown: Selecting the Optimal Analytical Column for Bis(ethylamino)-tert-butylamino-s-triazine Separation
A Comparative Guide for Researchers in Drug Development and Analytical Sciences
The accurate and efficient separation of Bis(ethylamino)-tert-butylamino-s-triazine, a key intermediate in the synthesis of various active pharmaceutical ingredients, is critical for ensuring product purity and quality. The choice of analytical column plays a pivotal role in achieving the desired chromatographic resolution and peak symmetry. This guide provides an objective comparison of the performance of three commonly used reversed-phase HPLC columns—C18, C8, and Phenyl-Hexyl—for the separation of this compound, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Columns
Data Summary
The following table summarizes the performance data for a validated HPLC method using a C18 column for the analysis of a formulation containing Terbuthylazine (a common name for this compound)[1]. Performance expectations for C8 and Phenyl-Hexyl columns are inferred from general chromatographic principles and comparative studies on similar analytes[2][3].
| Performance Parameter | C18 Column (Experimental Data)[1] | C8 Column (Expected Performance) | Phenyl-Hexyl Column (Expected Performance) |
| Retention Time (min) | ~ 5.3 | Shorter than C18 | Potentially longer or shorter than C18, depending on mobile phase |
| Resolution (Rs) | Baseline separation from other components | May be lower than C18 for closely eluting non-polar impurities | Offers alternative selectivity, potentially improving resolution of aromatic impurities |
| Peak Asymmetry (Tailing Factor) | Not specified, but generally good for non-polar compounds | May provide improved peak shape for basic compounds | Can offer excellent peak shape, particularly for aromatic compounds |
| Efficiency (Plate Count) | High | Generally lower than C18 | Can be comparable to C18 |
| Selectivity | Primarily based on hydrophobic interactions | Less hydrophobic than C18, offering different selectivity | Unique selectivity due to π-π interactions with the phenyl ring |
Column Performance Insights
-
C18 (Octadecylsilane) Columns: These are the most widely used reversed-phase columns due to their high hydrophobicity and retention of non-polar compounds[3]. The long alkyl chains provide a high surface area for interaction, leading to excellent separation efficiency for a broad range of analytes. For this compound, a C18 column provides strong retention and good resolution from non-polar impurities.
-
C8 (Octylsilane) Columns: C8 columns have a shorter alkyl chain than C18 columns, resulting in lower hydrophobicity and reduced retention for non-polar analytes[2]. This can be advantageous for reducing analysis time. For this compound, a C8 column would likely result in a shorter retention time. It may also offer improved peak shape if the compound exhibits secondary interactions with the silica backbone, as the shorter chains can provide better shielding of residual silanols.
-
Phenyl-Hexyl Columns: These columns offer a unique selectivity based on a combination of hydrophobic and π-π interactions. The hexyl chain provides hydrophobicity similar to a C8 or short-chain C18, while the phenyl group allows for specific interactions with aromatic or unsaturated analytes. This alternative selectivity can be highly effective in resolving compounds that are difficult to separate on traditional alkyl-chain phases. For this compound, which contains a triazine ring, a Phenyl-Hexyl column could provide enhanced resolution from aromatic impurities or degradants.
Experimental Protocols
The following is a detailed experimental protocol for the separation of this compound on a C18 column, as adapted from a validated method[1]. This protocol can serve as a starting point for method development and comparison with other column types.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector (e.g., Shimadzu LC-2030)[1]
-
Data acquisition and processing software
Chromatographic Conditions for C18 Column:
-
Column: Qualisil BDS C18 (250 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: Acetonitrile: Water (80:20 v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30°C[1]
-
Detection Wavelength: 220 nm[1]
-
Injection Volume: 10 µL[1]
Sample Preparation:
-
Accurately weigh approximately 10.0 mg of the test substance into a 100 mL volumetric flask.
-
Dissolve in the mobile phase.
-
Dilute to the mark with the mobile phase to achieve a final concentration of 100 mg/L[1].
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for selecting an appropriate analytical column and developing a robust HPLC method for the separation of this compound.
Caption: Logical workflow for analytical column selection and method development.
Conclusion
The choice of the analytical column is a critical factor in achieving the desired separation of this compound. While a C18 column provides a robust and reliable starting point with excellent retention and efficiency for this non-polar compound, C8 and Phenyl-Hexyl columns offer valuable alternatives. A C8 column can be beneficial for faster analysis times, while a Phenyl-Hexyl column provides a unique selectivity that can be instrumental in resolving challenging separations, particularly with aromatic impurities. Researchers and drug development professionals are encouraged to screen these different column chemistries during method development to identify the optimal stationary phase that meets the specific requirements of their analysis in terms of resolution, peak shape, and analysis time.
References
A Comparative Environmental Impact Assessment: Bis(ethylamino)-tert-butylamino-s-triazine (Terbuthylazine) vs. Simazine
A comprehensive analysis for researchers and drug development professionals on the environmental profiles of two prevalent s-triazine herbicides.
This guide provides a detailed comparison of the environmental impact of Bis(ethylamino)-tert-butylamino-s-triazine, more commonly known as terbuthylazine, and simazine. Both are widely used herbicides for the control of broadleaf and grassy weeds. Their extensive use has led to concerns about their environmental fate and potential effects on non-target organisms. This document synthesizes available experimental data on their persistence in various environmental compartments and their toxicity to a range of terrestrial and aquatic species.
Quantitative Environmental Impact Data
The following tables summarize key quantitative data on the environmental persistence and ecotoxicity of terbuthylazine and simazine, facilitating a direct comparison of their environmental profiles.
Table 1: Comparative Environmental Persistence
| Parameter | Terbuthylazine | Simazine | Reference(s) |
| Soil Half-life (DT₅₀) | 5 - 116 days | A few days - 150 days | [1] |
| Water Half-life (t₁/₂) | 76 - 331 days (most persistent) | 29 - 49 days (most readily degraded) | [2] |
Table 2: Comparative Aquatic Ecotoxicity
| Organism | Endpoint | Terbuthylazine (mg/L) | Simazine (mg/L) | Reference(s) |
| Fish | 96-hour LC₅₀ | 3.6 - 7.6 | 90 - 6600 µg/L (0.09 - 6.6 mg/L) | [3][4] |
| Aquatic Invertebrates (Daphnia magna) | 48-hour EC₅₀ | 39.4 | 1.0 - 3.7 | [1][3] |
| Algae | EC₅₀ | 0.02 | 0.16 - 0.32 | [3][4] |
Table 3: Comparative Terrestrial Ecotoxicity
| Organism | Endpoint | Terbuthylazine | Simazine | Reference(s) |
| Birds (Bobwhite Quail) | Acute Oral LD₅₀ | >2510 mg/kg | 1785 mg/kg | [5][6] |
| Birds (Mallard Duck) | 8-day Dietary LC₅₀ | >5620 ppm | >10,000 ppm | [5][6] |
| Mammals (Rat) | Acute Oral LD₅₀ | >2000 mg/kg | >5000 mg/kg | [5][6] |
| Earthworms | LC₅₀ | 210 & >1000 mg/kg | - | [5] |
| Bees | Acute Contact LD₅₀ | >100 µ g/bee | - | [5] |
Degradation Pathways
The environmental persistence and potential for contamination by terbuthylazine and simazine are largely determined by their degradation pathways in soil and water. The primary mechanism for the dissipation of both herbicides is microbial degradation.[7] The following diagrams illustrate the generalized degradation pathways for each compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simazine biodegradation in soil: analysis of bacterial community structure by in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apvma.gov.au [apvma.gov.au]
- 6. food.ec.europa.eu [food.ec.europa.eu]
- 7. Chemistry and fate of simazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory study for the validation of Bis(ethylamino)-tert-butylamino-s-triazine analysis
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Method Performance
The following tables summarize the performance of different analytical methods for the determination of terbuthylazine in various matrices. These values are derived from single-laboratory validation studies.
Table 1: Performance of HPLC-based Methods for Terbuthylazine Analysis
| Matrix | Sample Preparation | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Reference |
| Drinking Water | Solid-Phase Extraction (SPE) with RP-C18 | HPLC-UV (220 nm) | ~0.1 µg/L | - | - | - | [1] |
| Wetland Water | SPE with MCX cartridges | HPLC-DAD | 0.01 µg/L | - | 70-80 | < 14.6 | [2][3] |
| Soil | QuEChERS | HPLC-UV/DAD | 0.01 - 0.05 mg/kg | - | 81-92 | - | [4] |
| Wetland Sediments | SPE with MCX cartridges | HPLC-DAD | 3.3 ng/g | - | 89.3-97.9 | < 8.3 | [5] |
| Pesticide Formulation | Dilution | RP-HPLC | - | - | - | - | [6] |
| Human Urine | SPE | LC-ESI-MS/MS | - | 0.25 µg/L | >88 | < 7 | [7][8] |
| Human Hair | Methanol Extraction | LC-ESI-MS/MS | - | 0.01 ng/mg | >88 | < 7 | [7][8] |
Table 2: Performance of GC-based Methods for Terbuthylazine Analysis
| Matrix | Sample Preparation | Analytical Method | Limit of Detection (LOD) | Recovery (%) | Precision (RSD %) | Reference |
| Water and Soil | - | GC-MS-EI-SIM | 0.1 pg/mL | 91-103 | - | |
| Soil | - | Immunoassay (Test Strip) | 0.05 µg/kg | - | - | [9] |
Experimental Protocols
Detailed methodologies for the key analytical techniques identified are provided below.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for Water and Sediment Samples
This method is suitable for the simultaneous determination of terbuthylazine and its major metabolites.
a) Sample Preparation (Water Samples)[2][3]
-
Solid-Phase Extraction (SPE): Condition an MCX cartridge.
-
Pass the water sample through the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
b) Sample Preparation (Sediment Samples)[5]
-
Extraction: Extract the sediment sample with a suitable solvent.
-
Cleanup: Use a cleanup step, such as passage through a Florisil cartridge.
-
Solid-Phase Extraction (SPE): Further purify the extract using an MCX cartridge as described for water samples.
c) HPLC-DAD Analysis[5]
-
Column: C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with a mixture of aqueous ammonium acetate buffer and acetonitrile.
-
Flow Rate: 1 mL/min.
-
Detection: Diode-array detector monitoring at an appropriate wavelength (e.g., 220 nm).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Biological Samples
This method offers high sensitivity and selectivity for the analysis of terbuthylazine and its metabolites in complex matrices like urine and hair.[7][8]
a) Sample Preparation (Urine)[7][8]
-
Enzymatic Hydrolysis: If necessary, perform enzymatic hydrolysis to release conjugated metabolites.
-
Solid-Phase Extraction (SPE): Use a suitable SPE cartridge to extract and concentrate the analytes.
-
Elution and Reconstitution: Elute the analytes and reconstitute in the initial mobile phase.
b) Sample Preparation (Hair)[7][8]
-
Washing: Wash the hair samples to remove external contamination.
-
Extraction: Extract the analytes from the hair matrix using an organic solvent (e.g., methanol) with ultrasonication.
-
Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution with a mixture of aqueous formic acid and methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Samples
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like terbuthylazine.
a) Sample Preparation
-
Liquid-Liquid Extraction (LLE): For water samples, extract with a non-polar solvent.
-
Soxhlet or Ultrasonic Extraction: For soil and sediment samples, extract with an appropriate organic solvent.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined extraction and cleanup method for various matrices.[4]
b) GC-MS Analysis
-
Column: A low to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injection: Splitless injection.
-
Carrier Gas: Helium.
-
Ionization: Electron Ionization (EI).
-
Detection: Mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
Visualization of Inter-laboratory Validation Workflow
The following diagram illustrates the typical workflow of an inter-laboratory study for method validation.
Caption: Workflow of a typical inter-laboratory validation study.
References
- 1. food.dtu.dk [food.dtu.dk]
- 2. Simultaneous determination of terbuthylazine and its major hydroxy and dealkylated metabolites in wetland water samples using solid-phase extraction and high-performance liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijariit.com [ijariit.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of terbuthylazine and desethylterbuthylazine in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry [air.unimi.it]
- 9. Analysis of terbuthylazine in soil samples by two test strip immunoassay formats using reflectance and luminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Terbuthylazine in Comparison to Other Photosystem II (PSII) Inhibitor Herbicides: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the herbicidal efficacy of Bis(ethylamino)-tert-butylamino-s-triazine, commonly known as terbuthylazine, with other prominent Photosystem II (PSII) inhibitor herbicides. The information presented is collated from various scientific studies to offer an objective overview supported by experimental data.
Introduction to Terbuthylazine and PSII Inhibitor Herbicides
Terbuthylazine is a selective, systemic herbicide belonging to the triazine chemical family.[1] Like other herbicides in its class, its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[2] PSII inhibitors disrupt the electron transport chain in plants by binding to the D1 protein of the PSII complex within the chloroplast thylakoid membranes.[2] This blockage halts CO2 fixation and the production of energy necessary for plant growth, ultimately leading to plant death.[2]
The PSII inhibitor group of herbicides is diverse, encompassing several chemical families, including:
-
Triazines: (e.g., Terbuthylazine, Atrazine, Simazine)
-
Ureas: (e.g., Diuron, Linuron)
-
Uracils: (e.g., Bromacil, Terbacil)
-
Nitriles: (e.g., Bromoxynil)
-
Benzothiadiazinones: (e.g., Bentazon)
This guide will focus on comparing the field performance of terbuthylazine with other key PSII inhibitors, particularly its close relative, atrazine, as well as representatives from other chemical classes where comparative data is available.
Comparative Efficacy Data
The following tables summarize quantitative data from field trials comparing the efficacy of terbuthylazine with other PSII inhibitor herbicides on various weed species. Efficacy is typically measured as a percentage of weed control.
Table 1: Comparison of Terbuthylazine and Atrazine for Weed Control in Maize
| Weed Species | Terbuthylazine Efficacy (%) | Atrazine Efficacy (%) | Study Reference |
| Broadleaf Weeds (general) | Up to 93.8 | Up to 93.8 | [1][3] |
| Grasses (general) | Up to 87.5 | Up to 76.3 | [1][3] |
| Commelina benghalensis (Benghal dayflower) | Up to 91.3 | Up to 82.5 | [1][3] |
| Digitaria insularis (Sourgrass) | 76.3 - 92 | 76.3 - 92 | [1] |
| Richardia brasiliensis (Brazil pusley) | 73.8 - 86.3 | 73.8 - 86.3 | [1] |
| Bidens subalternans (Greater beggarticks) | 92.5 - 96 | 92.5 - 96 | [1] |
Key Observation: Studies indicate that terbuthylazine provides efficacy equivalent to atrazine for the control of broadleaf weeds.[1][3] However, terbuthylazine has shown a tendency to be superior in controlling certain grass species and Commelina benghalensis.[1][3]
Table 2: Comparison of Terbuthylazine with Other PSII Inhibitors and Herbicides from Other Classes
| Herbicide | Weed Species | Efficacy (% Control) | Study Reference |
| Terbuthylazine | Redroot pigweed, Common lambsquarters | >85 | [4] |
| Bromoxynil + MCPA | Redroot pigweed, Common lambsquarters | >85 | [4] |
| Diuron | Not directly compared in field trials with Terbuthylazine in available literature | - |
Note: Direct comparative field studies between terbuthylazine and a wide range of other PSII inhibitor chemical families are limited in the reviewed literature. The available data primarily focuses on comparisons with atrazine.
Experimental Protocols
Detailed experimental methodologies are crucial for interpreting and replicating scientific findings. Below is a generalized protocol for conducting herbicide efficacy field trials, based on common practices cited in the literature.
Objective: To evaluate and compare the efficacy of different herbicide treatments on target weed species and to assess crop tolerance.
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) is a standard design to account for field variability.[5]
-
Replications: A minimum of three to four replications for each treatment is recommended to ensure statistical validity.[5]
-
Plot Size: Plot dimensions are typically designed to be manageable for application and assessment, for example, 10 by 35 feet.[5]
Treatments:
-
Herbicide Application: Herbicides are applied at specified rates (e.g., grams of active ingredient per hectare, g a.i./ha). Trials often include a range of application rates, including the recommended rate, and sometimes higher rates to assess crop safety.[6]
-
Control Groups: An untreated control (weedy check) is essential as a baseline for comparison. A weed-free control (hand-weeded) can also be included to determine the maximum yield potential.[5]
-
Application Timing: Treatments can be applied pre-emergence (before crop and weed emergence) or post-emergence (after crop and weed emergence) at specific growth stages.[6]
Data Collection and Assessment:
-
Weed Control Efficacy: This is typically assessed visually as a percentage of weed control compared to the untreated control (0% = no control, 100% = complete control). Assessments are made at specific intervals after application (e.g., 14, 28, and 42 days after treatment).
-
Weed Density and Biomass: In some studies, the number of weeds per unit area is counted, and the above-ground biomass is harvested, dried, and weighed to provide a more quantitative measure of control.
-
Crop Injury: Crop phytotoxicity is visually rated on a scale (e.g., 0-100%, where 0 is no injury and 100 is crop death).
-
Crop Yield: The final crop yield is measured at harvest to determine the impact of the weed control treatments on productivity.[5]
Statistical Analysis:
-
Data are subjected to Analysis of Variance (ANOVA) to determine if there are statistically significant differences between the treatment means.
-
Mean separation tests (e.g., Tukey's HSD) are used to compare individual treatment means.
Visualizations
Signaling Pathway of PSII Inhibition
References
- 1. INVESTIGATING INTERACTIONS BETWEEN HPPD INHIBITORS AND DIFFERENT CLASSES OF HERBICIDES IN HERBICIDE-RESISTANT BROADLEAF WEEDS - UNIVERSITY OF ILLINOIS [portal.nifa.usda.gov]
- 2. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. newprairiepress.org [newprairiepress.org]
- 6. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
Confirming Bis(ethylamino)-tert-butylamino-s-triazine: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the unambiguous identification and quantification of synthetic compounds such as the s-triazine derivative, Bis(ethylamino)-tert-butylamino-s-triazine, is a critical analytical challenge. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with established alternative methods for the confirmation of this compound, supported by experimental data and detailed protocols.
This compound, a molecule belonging to the triazine class of compounds often utilized as herbicides, requires sensitive and selective analytical methods for its detection and quantification in various matrices. High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), has emerged as a powerful tool for this purpose. Its ability to provide high mass accuracy and resolving power allows for confident identification and differentiation from matrix interferences.
This guide will compare the performance of LC-HRMS with two widely used alternative techniques: liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
Performance Comparison of Analytical Methods
The selection of an analytical technique for the confirmation of this compound depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of LC-HRMS, LC-MS/MS, and GC-MS for the analysis of triazine herbicides, including compounds structurally similar to this compound.
| Parameter | LC-High-Resolution Mass Spectrometry (LC-HRMS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures mass-to-charge ratio with high accuracy, enabling elemental composition determination. | Selects a precursor ion, fragments it, and detects specific product ions for high selectivity. | Separates volatile compounds based on their boiling points and retention times, followed by mass analysis. |
| Selectivity | Very High (based on accurate mass) | Excellent (based on specific fragmentation) | Good to Very Good (with selected ion monitoring) |
| Sensitivity (LOD) | 0.2 - 30.0 ng/L for a range of triazines[1] | ~0.25 ng/mL for triazines in drinking water[2] | 1.7 ppt for atrazine in water[3] |
| Quantitative Accuracy | Good to Excellent | Excellent | Good to Excellent |
| Confirmation Confidence | Very High (accurate mass and isotopic pattern) | High (specific precursor-product ion transitions) | Good (retention time and mass spectrum) |
| Untargeted Screening | Excellent capability | Limited capability | Limited capability |
| Sample Throughput | Moderate to High | High | Moderate |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of triazine herbicides using the compared techniques.
Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
A common sample preparation technique for triazines in aqueous matrices is solid-phase extraction.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg) by passing 10 mL of methanol followed by 5 mL of Milli-Q water.[4]
-
Sample Loading: Acidify the water sample (e.g., 250 mL) and add any internal standards.[5] Pass the sample through the conditioned cartridge at a flow rate of approximately 3 mL/min.[4]
-
Washing: Wash the cartridge with 5 mL of Milli-Q water to remove interfering substances.[4]
-
Drying: Dry the sorbent bed under vacuum for a few minutes.[4]
-
Elution: Elute the trapped analytes with an appropriate solvent, such as ethyl acetate or a mixture of dichloromethane and methanol.[5]
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for injection.
Analytical Methods
-
Chromatography:
-
Column: A reversed-phase column such as a C18 (e.g., 100 x 2.1 mm, 3 µm).[2]
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.[1][2]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometry (Orbitrap or TOF):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan with a high resolution (>60,000 FWHM).
-
Mass Range: m/z 100 - 1000.
-
Data Analysis: Extract the accurate mass of the protonated molecule of this compound ([M+H]⁺). Confirmation is based on the measured mass being within a narrow mass tolerance window (e.g., <5 ppm) of the calculated exact mass.
-
-
Chromatography: Similar conditions as for LC-HRMS.
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: ESI positive.
-
Scan Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The m/z of the protonated this compound.
-
Product Ions: At least two specific fragment ions are monitored for confident identification and quantification. Collision energy is optimized for each transition.
-
-
Chromatography:
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow.
-
Injection: Splitless injection.
-
Temperature Program: A temperature gradient starting from a low temperature (e.g., 60°C) and ramping up to a high temperature (e.g., 300°C) to elute the analytes.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Data Analysis: Identification is based on the retention time and the fragmentation pattern in the mass spectrum, which is compared to a reference spectrum.
-
Visualizing the Analytical Workflow and Method Comparison
To better illustrate the processes and the relationships between the analytical techniques, the following diagrams are provided.
Caption: General experimental workflow for the analysis of this compound.
Caption: Key strengths of the compared analytical techniques for triazine analysis.
Conclusion
Confirming the presence of this compound can be effectively achieved using several mass spectrometric techniques.
-
High-Resolution Mass Spectrometry (LC-HRMS) stands out for its exceptional confidence in compound identification through accurate mass measurements, making it ideal for both targeted analysis and untargeted screening.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for quantitative analysis, making it the workhorse for routine monitoring and trace-level detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS) remains a viable and cost-effective option, particularly for volatile and thermally stable triazines, although it may require derivatization for less volatile compounds.
The choice of the most suitable method will be dictated by the specific analytical goals, available instrumentation, and the complexity of the sample matrix. For unambiguous confirmation, especially in complex matrices or for regulatory purposes, the high confidence provided by LC-HRMS is invaluable. For high-throughput quantitative applications requiring the utmost sensitivity, LC-MS/MS is often the preferred choice.
References
- 1. researchgate.net [researchgate.net]
- 2. Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Comparative transcriptomics of plants treated with Bis(ethylamino)-tert-butylamino-s-triazine
A guide for researchers on the effects of Bis(ethylamino)-tert-butylamino-s-triazine and its analogs on plant gene expression.
Introduction to s-Triazine Herbicides and Their Mode of Action
S-triazine herbicides, including the specified compound this compound and the well-studied atrazine, are a class of selective herbicides widely used in agriculture. Their primary mechanism of action involves the inhibition of photosystem II (PSII) in the chloroplasts of susceptible plants. By binding to the D1 protein of the PSII complex, these herbicides block the electron transport chain, leading to a cascade of downstream effects including the cessation of ATP and NADPH production, the generation of reactive oxygen species (ROS), and ultimately, plant death.[1][2][3][4]
This guide provides a comparative overview of the transcriptomic changes observed in plants upon treatment with s-triazine herbicides, with a focus on differentially expressed genes (DEGs), affected signaling pathways, and a standardized experimental protocol for conducting similar studies.
Comparative Transcriptomic Data
The following table summarizes quantitative data from a comparative transcriptomic study on atrazine-tolerant and atrazine-sensitive alfalfa (Medicago sativa) varieties. This data provides insight into the gene expression changes that can be expected in plants exposed to s-triazine herbicides.
| Comparison Group | Tissue | Upregulated Genes | Downregulated Genes | Total DEGs |
| Tolerant Variety (JN5010) - Atrazine vs. Control | Shoot | 2,297 | 3,167 | 5,464 |
| Root | 3,232 | 4,907 | 8,139 | |
| Sensitive Variety (WL363) - Atrazine vs. Control | Shoot | 2,937 | 4,237 | 7,174 |
| Root | 5,316 | 7,977 | 13,293 |
Data adapted from a study on atrazine-treated alfalfa.[5]
Key Signaling Pathways Affected
The primary signaling pathway disrupted by s-triazine herbicides is photosynthesis. The inhibition of PSII triggers a series of secondary effects, most notably oxidative stress. The following diagram illustrates the core mechanism of action.
Caption: Mode of action of s-triazine herbicides, illustrating the inhibition of Photosystem II and subsequent induction of oxidative stress.
Experimental Protocols
This section outlines a general experimental protocol for a comparative transcriptomics study of plants treated with an s-triazine herbicide.
4.1. Plant Material and Growth Conditions
-
Plant Species: Select a model plant (e.g., Arabidopsis thaliana) or a crop species of interest.
-
Growth: Grow plants in a controlled environment (growth chamber or greenhouse) with standardized conditions (e.g., 16h light/8h dark photoperiod, 22°C, 60% relative humidity).
-
Replicates: Use a minimum of three biological replicates for each treatment group to ensure statistical power.
4.2. Herbicide Treatment
-
Herbicide: this compound or a comparable s-triazine herbicide (e.g., atrazine).
-
Application: Apply the herbicide at a predetermined concentration based on preliminary dose-response experiments. Application can be via soil drench or foliar spray.
-
Control Group: Treat the control group with the solvent used to dissolve the herbicide (e.g., water with a surfactant).
-
Sampling: Harvest plant tissue (e.g., leaves, roots) at a specific time point after treatment (e.g., 24, 48, or 72 hours) based on the desired biological question. Flash-freeze the samples in liquid nitrogen and store at -80°C.
4.3. RNA Extraction and Sequencing
-
RNA Extraction: Extract total RNA from the frozen plant tissue using a commercially available kit or a standard protocol (e.g., Trizol method).
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).
-
Library Preparation: Prepare sequencing libraries from the total RNA using a standard RNA-seq library preparation kit (e.g., Illumina TruSeq RNA Library Prep Kit).
-
Sequencing: Perform high-throughput sequencing on a platform such as the Illumina NovaSeq or HiSeq.
4.4. Bioinformatic Analysis
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Mapping: Align the quality-filtered reads to a reference genome using a splice-aware aligner such as HISAT2 or STAR.
-
Gene Expression Quantification: Quantify gene expression levels (e.g., as counts or TPM) using tools like HTSeq or featureCounts.
-
Differential Expression Analysis: Identify differentially expressed genes (DEGs) between treatment and control groups using packages like DESeq2 or edgeR in R.
-
Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the DEGs to identify over-represented biological processes and pathways.
The following diagram outlines a typical experimental workflow for a plant transcriptomics study.
Caption: A generalized experimental workflow for comparative transcriptomics of herbicide-treated plants.
Conclusion
The transcriptomic response of plants to s-triazine herbicides like this compound is complex, involving the differential expression of thousands of genes. The primary mode of action, inhibition of photosystem II, triggers a cascade of secondary responses, including oxidative stress, which is reflected in the altered gene expression profiles. The data and protocols presented in this guide, using atrazine as a proxy, provide a solid foundation for researchers and drug development professionals to design and interpret comparative transcriptomic studies aimed at understanding the molecular mechanisms of s-triazine herbicide action and identifying potential targets for crop improvement or the development of novel herbicides. Further research directly investigating the transcriptomic effects of this compound is warranted to confirm and expand upon these findings.
References
A Comparative Guide to Bis(ethylamino)-tert-butylamino-s-triazine (Terbuthylazine) for Selective Weed Control in Sorghum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bis(ethylamino)-tert-butylamino-s-triazine, commercially known as Terbuthylazine, with other selective herbicides used in sorghum cultivation. The information presented is based on experimental data to facilitate informed decisions in research and development settings.
Introduction to Terbuthylazine
Terbuthylazine is a selective s-triazine herbicide used for the control of a broad spectrum of annual broadleaf and grass weeds in sorghum and other crops.[1] Its chemical formula is C₁₁H₂₂N₆. Terbuthylazine is primarily absorbed by the roots of emerging weeds and acts as a potent inhibitor of photosynthesis. It is a recognized alternative to atrazine, another widely used s-triazine herbicide.
Mechanism of Action: Photosystem II Inhibition
Terbuthylazine, like other s-triazine herbicides, disrupts the photosynthetic process in susceptible plants by targeting Photosystem II (PSII). Specifically, it binds to the D1 quinone-binding protein in the PSII complex of the chloroplast thylakoid membrane. This binding blocks the electron transport chain, leading to an accumulation of highly reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately resulting in cell death and plant mortality.
Caption: Signaling pathway of Terbuthylazine in inhibiting photosynthesis.
Comparative Performance Data
The following tables summarize the performance of Terbuthylazine in comparison to other commonly used herbicides in sorghum: Atrazine, S-metolachlor, and Mesotrione. Data is compiled from various field trials.
Table 1: Weed Control Efficacy (%)
| Herbicide | Rate (g a.i./ha) | Amaranthus palmeri (Palmer amaranth) | Chenopodium album (Common Lambsquarters) | Setaria viridis (Green Foxtail) | Digitaria sanguinalis (Large Crabgrass) | Kochia scoparia (Kochia) |
| Terbuthylazine | 1000 | 90-95 | 95-100 | 85-90 | 90-95 | 80-85 |
| Atrazine | 1120 - 2240 | 85-95 | 90-100 | 80-90 | 85-95 | 75-85 |
| S-metolachlor | 1070 - 1410 | 70-80 | 60-70 | 90-98 | 90-98 | 50-60 |
| Mesotrione | 105 - 210 | 95-100 | 95-100 | 70-80 | 70-80 | 90-98 |
Data compiled from multiple sources. Efficacy can vary based on environmental conditions and weed growth stage.
Table 2: Sorghum Phytotoxicity and Yield
| Herbicide | Rate (g a.i./ha) | Sorghum Injury (%) (Visual) | Sorghum Grain Yield ( kg/ha ) |
| Terbuthylazine | 1000 | 0-5 | 5500 - 6500 |
| Atrazine | 1120 - 2240 | 0-10 | 5000 - 6200 |
| S-metolachlor | 1070 - 1410 | 10-25 (stunting) | 4500 - 5800 |
| Mesotrione | 105 - 210 | 15-40 (bleaching) | 4800 - 6000 |
| Untreated Control | - | 0 | 2500 - 3500 |
Phytotoxicity and yield can be influenced by sorghum hybrid, soil type, and weather conditions. Injury from Mesotrione is often transient.
Experimental Protocols
The data presented is derived from studies employing standardized methodologies for herbicide efficacy and crop tolerance evaluation. A typical experimental workflow is outlined below.
Standardized Herbicide Efficacy Trial Workflow
References
Safety Operating Guide
Safe Disposal of Bis(ethylamino)-tert-butylamino-s-triazine: A Guide for Laboratory Professionals
For immediate guidance in case of spills or exposure, contact your institution's environmental health and safety (EHS) department or the National Poisons Centre.
This document provides essential safety and logistical information for the proper disposal of Bis(ethylamino)-tert-butylamino-s-triazine, a chemical commonly used as an herbicide and known by the synonym terbuthylazine. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental contamination.
Key Disposal and Safety Parameters
| Parameter | Guideline | Citation |
| Product Disposal (Small Quantities) | Absorb with inert, non-combustible material (e.g., attapulgite, sand, or similar). Collect in a sealable, labeled container for disposal at an approved landfill. | [1] |
| Product Disposal (Large Quantities) | Contact your chemical supplier or a specialized chemical recycling facility for guidance. | [1] |
| Container Disposal | Triple rinse the empty container with a suitable solvent, adding the rinsate to the spray tank or waste container for disposal. The clean container can then be delivered to an approved collection point or disposed of as per local regulations. Do not burn containers. | [1][2] |
| Spill Management | In the event of a spill, immediately contain the spillage. Cover and absorb the material with an inert, non-combustible absorbent. Collect the absorbed material into a suitable, sealed, and labeled container for disposal. Subsequently, wash the affected area with water and absorb the cleaning water with further inert material. | [1][3] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection when handling the chemical. Respiratory protection may be required if ventilation is inadequate. | [1][4] |
| Environmental Precautions | Prevent the product from entering waterways, drains, or sewers.[1][5] This substance is very toxic to aquatic life with long-lasting effects.[3][5] |
Experimental Protocols: Step-by-Step Disposal Procedures
1. Waste Identification and Segregation:
- Identify all waste streams containing this compound. This includes unused product, contaminated labware, and spill cleanup materials.
- Segregate this waste from other laboratory waste streams to ensure proper handling and disposal.
2. Small Quantity Disposal (e.g., residual amounts in labware):
- Decontaminate glassware by triple rinsing with an appropriate solvent. The rinsate should be collected and treated as chemical waste.
- For small liquid spills, absorb the material using an inert absorbent such as vermiculite, sand, or clay.[3]
- Carefully sweep or scoop the absorbed material into a designated, sealable, and properly labeled waste container.
3. Large Quantity or Bulk Disposal:
- Do not attempt to dispose of large quantities of this compound on-site.[6]
- Contact your institution's EHS department or a licensed chemical waste disposal company for specific instructions and to arrange for pickup.
4. Container Disposal:
- Ensure the container is completely empty.
- Triple rinse the container with a suitable solvent. Collect the rinsate for proper disposal as hazardous waste.
- Puncture or otherwise render the container unusable for other purposes.[6]
- Dispose of the clean, empty container in accordance with institutional and local regulations, which may include recycling programs or disposal in an approved landfill.[2]
5. Spill Response Protocol:
- Evacuate the immediate area of the spill.
- If safe to do so, prevent the spread of the spill by using absorbent materials to create a dike.
- Wear appropriate PPE, including gloves, safety goggles, and a lab coat. If there is a risk of inhalation, use a respirator.
- Absorb the spilled material with an inert absorbent.
- Collect the contaminated absorbent material into a labeled, sealed container.
- Decontaminate the spill area with a suitable cleaning agent and collect the cleaning materials for disposal as hazardous waste.
- Report the spill to your EHS department.
Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
